molecular formula C25H36O3 B195154 Estradiol Enanthate CAS No. 4956-37-0

Estradiol Enanthate

Katalognummer: B195154
CAS-Nummer: 4956-37-0
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: RFWTZQAOOLFXAY-BZDYCCQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estradiol enanthate is a steroid ester.

Eigenschaften

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWTZQAOOLFXAY-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023001
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-37-0
Record name Estradiol enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4956-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol enanthate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Estradiol Enanthate: A Technical Guide to its Core Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Estradiol enanthate serves as a long-acting prodrug, gradually releasing 17β-estradiol, a potent neuroactive steroid with significant implications for neuronal health, plasticity, and survival. Its mechanism of action within the central nervous system is multifaceted, extending beyond classical genomic regulation to encompass rapid, membrane-initiated signaling cascades. This document provides an in-depth technical overview of estradiol's core mechanisms in neuronal cells. It details the key signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, the modulation of synaptic plasticity through effects on dendritic spines and neurotransmitter receptors, and the potent neuroprotective actions mediated by anti-apoptotic factors and interaction with brain-derived neurotrophic factor (BDNF). Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further research.

Introduction: Dual Modes of Estradiol Action

This compound's therapeutic and physiological effects in the brain are attributable to its active metabolite, 17β-estradiol (E2). E2 exerts profound effects on neuronal function through two primary modes of action: a classical genomic pathway and a rapid, non-genomic pathway.[1][2][3]

  • Genomic (Nuclear-Initiated) Action: In the classical pathway, E2 diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ).[4][5] This ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes. This process, which occurs over hours to days, influences the synthesis of proteins crucial for neuronal survival and plasticity, such as the anti-apoptotic protein Bcl-2.

  • Non-Genomic (Membrane-Initiated) Action: A growing body of evidence highlights rapid E2 effects, occurring within seconds to minutes, that are incompatible with genomic transcription. These actions are initiated by a subpopulation of ERs located at the plasma membrane (mERs) and potentially through G-protein coupled estrogen receptor 1 (GPER). This membrane-initiated signaling rapidly activates intracellular kinase cascades, modulating synaptic function and neuronal excitability.

Core Signaling Pathways in Neuronal Cells

E2's non-genomic actions converge on several critical intracellular signaling pathways that regulate cell survival, growth, and plasticity. The two most prominent are the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways.

MAPK/ERK Signaling Pathway

Acute application of E2 rapidly activates the MAPK/ERK pathway in various neuronal types, including hippocampal and cortical neurons. This activation is often initiated by mERs, which can couple to G-proteins or interact with receptor tyrosine kinases. The cascade typically involves the activation of Src kinase and Ras, leading to the sequential phosphorylation of Raf, MEK, and finally ERK1/2. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is essential for E2-mediated neuroprotection, neurite outgrowth, and the modulation of synaptic plasticity.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol mER mERα/β / GPER E2->mER G_protein G Proteins mER->G_protein Src Src mER->Src G_protein->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt BAD BAD (Pro-apoptotic) Akt->BAD pBAD p-BAD (Inactive) Akt->pBAD Inhibits Survival Neuronal Survival & Plasticity Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB pCREB p-CREB ERK->pCREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene Gene->Survival

Caption: Rapid non-genomic signaling by estradiol.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical mediator of E2's neuroprotective effects. E2 binding to mERs can lead to a direct protein-protein interaction with the p85 regulatory subunit of PI3K, triggering its activation. Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as BAD, and by activating transcription factors that upregulate survival genes. Studies show that E2 and IGF-1 can have synergistic effects on Akt phosphorylation. Inhibition of the PI3K/Akt pathway blocks the neuroprotective effects of E2 in models of stroke and Parkinson's disease.

Classical Genomic Signaling

The slower, genomic actions of E2 are mediated by its binding to nuclear ERα and ERβ. This complex directly binds to EREs in the promoter regions of target genes, modulating their transcription. A key target is the gene for BDNF, which contains a functional ERE. E2 treatment has been shown to restore BDNF mRNA levels after ovariectomy. Another critical set of target genes includes those for anti-apoptotic proteins like Bcl-2 and Bcl-xL, whose expression is increased by E2, and pro-apoptotic proteins like Bax, which are suppressed. This transcriptional regulation provides sustained neuroprotective effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto Estradiol nER Nuclear ERα/β E2_cyto->nER E2_ER_complex E2-ER Complex E2_cyto->E2_ER_complex E2_ER_complex_nuc E2-ER Complex E2_ER_complex->E2_ER_complex_nuc ERE ERE (Estrogen Response Element) E2_ER_complex_nuc->ERE DNA DNA ERE->DNA mRNA mRNA ERE->mRNA Transcription Proteins Protein Synthesis (e.g., Bcl-2, BDNF) mRNA->Proteins Translation Response Long-Term Neuronal Survival & Plasticity Proteins->Response

Caption: Classical genomic signaling by estradiol.

Modulation of Synaptic Structure and Function

E2 is a powerful modulator of synaptic plasticity, influencing the structure of synapses, the efficacy of neurotransmission, and the induction of long-term changes in synaptic strength.

Dendritic Spine and Synapse Plasticity

One of the most striking effects of E2 is its ability to increase the density of dendritic spines, the primary sites of excitatory synapses, in brain regions like the hippocampus and prefrontal cortex. This effect can occur rapidly and is linked to the reorganization of the actin cytoskeleton within the spine. E2 stimulates the RhoA-cofilin signaling cascade, which promotes actin polymerization, leading to the formation and stabilization of new spines. This structural plasticity is thought to be a key substrate for E2's effects on learning and memory. For instance, E2 treatment can double dendritic spine density in cultured hippocampal neurons.

Regulation of Neurotransmitters and Receptors

E2 rapidly modulates the function of key neurotransmitter receptors, particularly the NMDA and AMPA glutamate receptors. It can enhance NMDA and AMPA receptor-mediated synaptic responses, increasing neuronal excitability. Single-molecule tracking experiments have shown that E2 can rapidly decrease the surface movement and diffusion of AMPA receptors, potentially leading to their stabilization at the synapse.

Long-Term Potentiation (LTP) and Depression (LTD)

By modulating glutamate receptor function and dendritic spine morphology, E2 significantly impacts long-term synaptic plasticity. It has been shown to lower the threshold for inducing LTP, a cellular correlate of memory formation, and enhance its magnitude. This effect is mediated by both NMDA receptor-dependent mechanisms and the actin polymerization machinery.

G cluster_main Estradiol's Influence on the Synapse cluster_presyn Presynaptic Terminal cluster_postsyn Postsynaptic Spine E2 Estradiol mER mER E2->mER Glutamate Glutamate Release Receptors ↑ AMPA/NMDA Receptor Function Glutamate->Receptors Actin Actin Cytoskeleton Reorganization mER->Actin mER->Receptors Spine ↑ Dendritic Spine Density & Stability Actin->Spine LTP Facilitation of LTP Spine->LTP Receptors->LTP

Caption: Estradiol's modulation of synaptic plasticity.

Quantitative Analysis of Estradiol's Neuronal Effects

The following tables summarize quantitative data from various studies, illustrating the potent effects of estradiol on neuronal signaling, structure, and function.

Table 1: Effects of Estradiol on Neuronal Signaling and Protein Expression

Parameter Neuronal System Treatment Result Citation
BDNF Protein Cultured Hippocampal Neurons Estradiol (unknown conc.) for 24h Decrease to 40% of control
pCREB-IR Basal Forebrain Cholinergic Neurons (in vivo) 33 ng/g E2 Significant increase at 15 min, peak at 1h
pERK1/2 Cortical Neurons E2 PI3K-dependent activation at 10 min
pAkt Cortical Neurons E2 PI3K-dependent activation at 10 & 30 min

| Bcl-2 & Bcl-xL | Cultured Hippocampal Neurons | 30-100 nM 17β-E2 for up to 68h | Increased expression | |

Table 2: Effects of Estradiol on Neuronal Morphology and Synaptic Function

Parameter Neuronal System Treatment Result Citation
Dendritic Spine Density Cultured Hippocampal Neurons Estradiol (unknown conc.) 2-fold increase
Total Neurite Length Female Basal Forebrain Neurons 5 nM 17β-E2 for 24h 4.5-fold increase over control
Total Branch Number Female Basal Forebrain Neurons 5 nM 17β-E2 for 24h 2.3-fold increase over control
Neurite Branching Human iPSC-derived Neurons 100 nM E2 for 4 days Significant promotion of complexity
AMPA Receptor Diffusion (DAMPAR) Hippocampal Neuron Soma 100 pM E2 Significant decrease within 5 min
AMPA Receptor Diffusion (DAMPAR) Hippocampal Neuron Neurites 100 nM E2 Reduction at 10, 15, and 20 min

| Field EPSP Slope | Rat Hippocampal Slices (CA1) | 1 nM E2 | 17 ± 3% increase over baseline by 20 min | |

Key Experimental Methodologies

The mechanisms described have been elucidated through a variety of in vitro and in vivo experimental paradigms. Below are representative protocols for key assays.

Primary Neuronal Culture and Treatment
  • Preparation: Primary hippocampal or cortical neurons are prepared from postnatal day 1 rat pups. Brain tissue is dissected, treated with trypsin for dissociation, and triturated. Cells are then plated on poly-D-lysine-coated dishes or glass coverslips.

  • Culture: Neurons are maintained in a serum-free medium such as Neurobasal supplemented with B27 and L-glutamine. Cytosine arabinoside (Ara-C) may be added after several days in vitro (DIV) to inhibit glial proliferation. Cultures are typically used for experiments between 10-14 DIV.

  • Treatment: 17β-estradiol, often dissolved in DMSO, is added to the culture medium at final concentrations ranging from picomolar to low micromolar (e.g., 100 pM, 100 nM). Vehicle controls (DMSO) are run in parallel. For mechanism-of-action studies, specific ER agonists (e.g., PPT for ERα, DPN for ERβ) or antagonists (e.g., ICI 182,780, tamoxifen) are co-administered.

Assessment of Protein Expression and Phosphorylation (Western Blot)
  • Cell Lysis: Following treatment, cultured neurons are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitor cocktails.

  • Quantification & Separation: Protein concentration is determined (e.g., BCA assay). Equal amounts of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

  • Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin or β-tubulin).

G cluster_wet_lab Experimental Procedure cluster_analysis Data Analysis A 1. Primary Neuron Culture (e.g., Hippocampus, DIV 10-14) B 2. Treatment Groups - Vehicle (DMSO) - Estradiol (e.g., 100 nM) - E2 + Inhibitor (e.g., U0126) A->B C 3. Induce Neuronal Stress (e.g., Glutamate, H2O2) B->C D 4. Cell Lysis & Protein Extraction C->D F 6. Cell Viability Assay (e.g., LDH Release, MTT) C->F E 5. Western Blot Analysis D->E G Quantify Protein Bands (p-Akt vs Total Akt) E->G H Measure Cell Death/% Viability F->H I Statistical Comparison (e.g., ANOVA) G->I H->I

Caption: Workflow for an in vitro neuroprotection assay.
Analysis of Neuronal Morphology

  • Immunocytochemistry: After treatment, cultured neurons are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with antibodies against neuronal markers (e.g., MAP2, β-III tubulin) or cholinergic markers (vesicular acetylcholine transporter).

  • Imaging & Analysis: Cells are imaged using fluorescence microscopy. Neurite complexity, including total neurite length, number of branches, and branching order, is quantified using software like ImageJ with plugins such as Sholl analysis.

Electrophysiological Recording
  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum while stimulating the Schaffer collateral pathway.

  • LTP Induction: After establishing a stable baseline, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Pharmacology: E2 (e.g., 1 nM) or vehicle is infused into the aCSF, and its effect on baseline transmission and the magnitude of LTP is measured.

Conclusion

The mechanism of action of this compound in neuronal cells, mediated by its active form 17β-estradiol, is complex and pleiotropic. It involves a sophisticated interplay between rapid, membrane-initiated signaling and slower, nuclear-mediated genomic regulation. Through the activation of key kinase cascades like MAPK/ERK and PI3K/Akt, estradiol potently modulates synaptic plasticity, enhances neuronal connectivity, and provides robust neuroprotection against a variety of insults. This deep understanding of its molecular and cellular actions is critical for researchers and drug development professionals seeking to leverage the therapeutic potential of estrogens for neurological and psychiatric disorders while mitigating potential risks.

References

Pharmacodynamics of Estradiol Enanthate in Male Rat Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol, a primary estrogenic hormone, plays a critical, albeit complex, role in male physiology, influencing reproductive function, bone metabolism, and cardiovascular health.[1] Estradiol enanthate, a long-acting ester of estradiol, serves as a prodrug, gradually releasing estradiol into circulation and thereby providing sustained estrogenic effects.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in male rat models, a crucial area of study for understanding the physiological and pathological effects of sustained estrogen exposure in males. The guide synthesizes available data on hormonal and tissue-specific effects, details relevant experimental protocols, and visualizes key pathways and workflows.

While much of the existing research has utilized estradiol or other esters like estradiol benzoate, the principles of estradiol's action are applicable to this compound, with the primary difference lying in its pharmacokinetic profile, characterized by a longer half-life.[2][3] This document extrapolates from available data to provide a cohesive understanding of this compound's pharmacodynamics in the male rat.

Core Pharmacodynamic Effects

The administration of this compound to male rats elicits a range of dose-dependent physiological responses, primarily mediated through its interaction with estrogen receptors (ERα and ERβ). These effects are most pronounced on the hypothalamic-pituitary-gonadal (HPG) axis and androgen-dependent tissues.

Hormonal Effects

Sustained release of estradiol from this compound significantly alters the hormonal milieu in male rats. The primary effects include the suppression of gonadotropins and, consequently, testicular androgen production.

Table 1: Dose-Dependent Effects of Estradiol on Serum Hormone Levels in Male Rats

Estradiol Dose (µg/kg/day)Serum TestosteroneSerum LHSerum FSHSerum ProlactinStudy Duration
0.1No significant effectNo significant effectNo significant effectNo significant effect60 days
10No significant effectSignificantly reducedSignificantly reducedNo significant effect60 days
100 - 1000Significantly reducedSignificantly reducedSignificantly reducedSignificantly increased60 days

Source: Adapted from Gill-Sharma et al. (2001).[4] Note: This study used estradiol, not this compound. The sustained release from this compound would be expected to produce similar, if not more pronounced, effects over time at equivalent daily release rates.

Effects on Reproductive Tissues and Fertility

The suppression of testosterone and the direct actions of estradiol on reproductive tissues lead to significant changes in their structure and function.

Table 2: Effects of Estradiol on Reproductive Organ Weights and Sperm Parameters in Male Rats

Estradiol Dose (µg/kg/day)Testes WeightAccessory Sex Organ WeightsSperm MotilityPotency & FecundityStudy Duration
0.1No significant effectNo significant effectSignificantly reducedNo effect60 days
10Significantly reducedSignificantly reducedSignificantly reducedNo effect60 days
100 - 1000Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced60 days

Source: Adapted from Gill-Sharma et al. (2001).

Histological examinations of the testes in rats treated with high doses of estradiol reveal disorganization of the seminiferous tubules, vacuolation, and a reduction in spermatogenesis. The prostate gland also undergoes atrophic changes. These effects are primarily attributed to the suppression of testicular testosterone levels.

Experimental Protocols

This section outlines key experimental methodologies for studying the pharmacodynamics of this compound in male rat models, based on established protocols for estradiol and its esters.

Animal Model and Husbandry
  • Species and Strain: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of any experimental procedures.

Preparation and Administration of this compound

This compound is typically dissolved in a sterile oil vehicle (e.g., sesame oil, corn oil) for administration.

  • Preparation: To prepare a dosing solution, calculate the required concentration of this compound based on the desired dose and injection volume. Warm the vehicle slightly to aid in dissolution. Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Administration: Administer the prepared solution via subcutaneous (s.c.) or intramuscular (i.m.) injection. The injection volume should be kept consistent, typically between 0.1 and 0.5 mL.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the pharmacodynamics of this compound in male rats.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis animal_model Select Male Rat Model (e.g., Sprague-Dawley) acclimation Acclimation Period (1 week) animal_model->acclimation grouping Randomize into Treatment Groups (Vehicle Control, this compound Doses) acclimation->grouping dose_prep Prepare this compound Solution grouping->dose_prep administration Administer via s.c. or i.m. Injection dose_prep->administration monitoring Monitor Animal Health and Body Weight administration->monitoring blood_sampling Periodic Blood Sampling (e.g., via tail vein) monitoring->blood_sampling necropsy Euthanasia and Necropsy blood_sampling->necropsy hormone_assay Hormone Assays (Estradiol, Testosterone, LH, FSH) blood_sampling->hormone_assay organ_weights Collect and Weigh Organs (Testes, Prostate, Seminal Vesicles) necropsy->organ_weights tissue_collection Collect Tissues for Histology necropsy->tissue_collection data_analysis Statistical Analysis of Data organ_weights->data_analysis histology Histological Examination of Tissues tissue_collection->histology hormone_assay->data_analysis histology->data_analysis

Experimental workflow for assessing this compound pharmacodynamics.
Blood Sampling and Hormone Analysis

  • Blood Collection: Blood samples can be collected serially from the tail vein or via cardiac puncture at the time of euthanasia. Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.

  • Hormone Assays: Serum concentrations of estradiol, testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) can be quantified using validated enzyme-linked immunosorbent assays (ELISAs) or, for higher sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Collection and Histological Analysis
  • Necropsy: At the end of the study, animals are euthanized, and target organs (testes, epididymis, prostate, seminal vesicles) are excised and weighed.

  • Histology: Tissues should be fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of morphological changes.

Signaling Pathways of Estradiol

Estradiol exerts its effects by binding to estrogen receptors, which are located both within the nucleus (nuclear ERs) and on the cell membrane (membrane ERs).

Genomic (Nuclear) Signaling Pathway

The classical, genomic pathway involves the binding of estradiol to nuclear ERα or ERβ. This complex then translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and modulates the transcription of target genes. This process is responsible for the long-term effects of estradiol on tissue growth and function.

genomic_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds to E2_ER_complex E2-ER Complex ER->E2_ER_complex ERE Estrogen Response Element (ERE) on DNA E2_ER_complex->ERE Translocates to nucleus and binds to gene_transcription Modulation of Gene Transcription ERE->gene_transcription Regulates

Genomic signaling pathway of estradiol.
Non-Genomic (Membrane) Signaling

Estradiol can also initiate rapid cellular responses through membrane-associated estrogen receptors (mERs). This non-genomic pathway involves the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to more immediate physiological effects.

non_genomic_signaling cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling E2_membrane Estradiol (E2) mER Membrane Estrogen Receptor (mER) E2_membrane->mER Binds to signaling_cascades Activation of Signaling Cascades (e.g., MAPK, PI3K) mER->signaling_cascades Activates cellular_response Rapid Cellular Response signaling_cascades->cellular_response Leads to

Non-genomic signaling pathway of estradiol.

Conclusion

This compound administration in male rat models provides a valuable tool for investigating the long-term consequences of sustained estrogen exposure. The primary pharmacodynamic effects involve a dose-dependent suppression of the HPG axis, leading to reduced testosterone levels and subsequent atrophy of androgen-dependent reproductive tissues. These effects are mediated through both genomic and non-genomic signaling pathways. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the multifaceted roles of estradiol in male physiology and pathophysiology. Future research should focus on generating specific pharmacokinetic and pharmacodynamic data for this compound in male rats to refine our understanding of its effects and to better inform its use in various research contexts.

References

Estradiol Enanthate and Endocrine Disruption: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Its Role, Mechanisms, and Study Methodologies in Endocrine Disruption Research

Abstract

Estradiol enanthate, a synthetic ester of the natural estrogen 17β-estradiol, is primarily utilized in human medicine for hormone therapy and contraception. As a prodrug, it is converted in the body to 17β-estradiol, a potent endogenous estrogen. While direct studies on the environmental fate and endocrine-disrupting effects of this compound are scarce, its active metabolite, 17β-estradiol (E2), is a well-documented endocrine-disrupting chemical (EDC) of significant concern. This technical guide provides a comprehensive overview of the potential role of this compound in endocrine disruption, drawing upon the extensive body of research conducted on E2 and other potent synthetic estrogens like 17α-ethinylestradiol (EE2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further investigation into this class of compounds.

Introduction: The Endocrine-Disrupting Potential of Synthetic Estrogens

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[1] Synthetic estrogens, such as those used in pharmaceuticals, represent a significant class of EDCs due to their potency and widespread use.[2] These compounds can enter aquatic environments through wastewater treatment plant effluents, posing a risk to wildlife.[2]

This compound is an esterified form of estradiol, designed to provide a sustained release of the hormone following intramuscular injection.[3] In the body, it is hydrolyzed to 17β-estradiol, the most potent natural estrogen.[3] Therefore, the environmental impact of this compound is intrinsically linked to the well-documented endocrine-disrupting effects of E2.

Mechanism of Estrogenic Endocrine Disruption

The primary mechanism by which estradiol and its mimics exert their endocrine-disrupting effects is through interaction with the estrogen receptor (ER). This interaction can trigger a cascade of molecular events that are typically regulated by endogenous estrogens, leading to inappropriate physiological responses, particularly in non-target organisms.

Estrogen Signaling Pathways

Estrogenic compounds can activate both genomic and non-genomic signaling pathways.

  • Genomic Pathway: This classical pathway involves the binding of the estrogen to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process typically occurs over hours to days.

  • Non-Genomic Pathway: This rapid signaling pathway is initiated by estrogen binding to membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptors (GPER). This activation triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K) pathways, leading to rapid cellular responses within seconds to minutes.

Estrogen_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) mER Membrane Estrogen Receptor (mER) Estradiol->mER GPER G-Protein Coupled Estrogen Receptor (GPER) Estradiol->GPER ER Estrogen Receptor (ERα/ERβ) Estradiol->ER PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT Rapid Signaling MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK Rapid Signaling ER_HSP90 Inactive ER-HSP90 Complex ER->ER_HSP90 HSP90 Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation HSP90 HSP90 Gene_Transcription Target Gene Transcription PI3K_AKT->Gene_Transcription Cross-talk MAPK_ERK->Gene_Transcription Cross-talk ERE->Gene_Transcription Modulation

Caption: Simplified diagram of genomic and non-genomic estrogen signaling pathways.

Key Endocrine Disruption Effects in Aquatic Organisms

The most profound and well-documented effects of environmental estrogens are observed in aquatic wildlife, particularly fish. These effects serve as sensitive biomarkers for estrogenic contamination.

Feminization of Male Fish

Exposure to potent estrogens like E2 and EE2 can lead to the feminization of male fish. This can manifest as:

  • Intersex: The development of both testicular and ovarian tissues within the same gonad (ovotestis).

  • Altered Secondary Sexual Characteristics: Development of female-typical physical traits in males.

  • Skewed Sex Ratios: A shift in the population towards a higher proportion of females, often due to the complete sex reversal of genetic males.

Induction of Vitellogenin

Vitellogenin (VTG) is an egg yolk precursor protein normally synthesized in the liver of female oviparous (egg-laying) vertebrates in response to endogenous estrogens. The presence of VTG in the blood of male or juvenile fish is a highly sensitive and specific biomarker of exposure to estrogenic compounds.

Reproductive Failure

Chronic exposure to environmentally relevant concentrations of potent estrogens can lead to reproductive failure in fish populations. This can be a consequence of reduced fertilization success, impaired gonadal development, and altered reproductive behaviors.

Quantitative Data from Endocrine Disruption Studies

While specific data for this compound is lacking, the following tables summarize quantitative data from studies on its active metabolite, 17β-estradiol (E2), and the highly potent synthetic estrogen, 17α-ethinylestradiol (EE2). These data provide a benchmark for the potential endocrine-disrupting activity of this compound.

Table 1: Effects of 17β-Estradiol (E2) on Fish

SpeciesEndpointConcentration (ng/L)DurationEffectReference
Zebrafish (Danio rerio)Vitellogenin Induction (males)5 - 2521 daysSignificant increase in whole-body vitellogenin.
Zebrafish (Danio rerio)Skewed Sex Ratio10021 days (embryo-larval exposure)Significant shift towards females.
Brown Trout (Salmo trutta)Feminization20,000,000 (in feed)60 days84-86% female population.
Channel Catfish (Ictalurus punctatus)FeminizationNot specified (E2 treatment)During early sex differentiationUpregulation of female-related genes and downregulation of male-related genes in genetic males.

Table 2: Effects of 17α-Ethinylestradiol (EE2) on Fish

SpeciesEndpointConcentration (ng/L)DurationEffectReference
Fathead Minnow (Pimephales promelas)Reproductive Failure5 - 67 years (whole lake)Near extinction of the population.
Zebrafish (Danio rerio)Skewed Sex Ratio1090 daysSkewed sex ratio in favor of females.
Fathead Minnow (Pimephales promelas)Reduced Hatching Success0.2 - 1Lifelong20-35% reduction in offspring hatching success.
Murray Rainbowfish (Melanotaenia fluviatilis)Vitellogenin mRNA Induction (EC10)2.777 days10% effective concentration for vitellogenin mRNA induction.

Experimental Protocols for Assessing Endocrine Disruption

A variety of standardized and research-based protocols are available to assess the endocrine-disrupting potential of chemical compounds.

In Vivo Fish Assays

Fish are the most common vertebrate models for assessing the effects of estrogenic EDCs.

  • Fish Sexual Development Test: This test, often conducted with species like zebrafish or fathead minnow, exposes fish during early life stages (from embryo to juvenile) to the test compound. Endpoints include sex ratio, gonadal histology (to assess for intersex), and secondary sexual characteristics.

  • Vitellogenin Assay: Male fish are exposed to the test compound for a defined period (e.g., 7-21 days), after which blood plasma or whole-body homogenates are analyzed for the presence of vitellogenin, typically using an enzyme-linked immunosorbent assay (ELISA).

Fish_Exposure_Workflow cluster_endpoints Endpoint Analysis Options start Start: Acclimation of Test Organisms exposure Exposure to this compound (or surrogate E2/EE2) - Multiple Concentrations - Negative/Positive Controls start->exposure sampling Sampling at Predetermined Timepoints exposure->sampling analysis Endpoint Analysis sampling->analysis data Data Analysis and Interpretation analysis->data vtn Vitellogenin (VTG) Assay (ELISA, qPCR) analysis->vtn histology Gonadal Histology (Sex Ratio, Intersex) analysis->histology gene_expression Gene Expression Analysis (qPCR) analysis->gene_expression end End: Risk Assessment data->end

Caption: Generalized experimental workflow for in vivo fish endocrine disruptor studies.
In Vitro Assays

In vitro assays provide a high-throughput and mechanistic approach to screen for endocrine activity.

  • Estrogen Receptor Binding Assay: This assay measures the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor (ERα or ERβ). A high affinity for the receptor suggests potential estrogenic activity.

  • Estrogen Receptor Transcriptional Activation Assay: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen-responsive promoter. An increase in reporter gene activity in the presence of the test compound indicates agonistic activity at the estrogen receptor.

  • Hepatocyte Vitellogenin Induction Assay: Primary hepatocytes isolated from fish are cultured and exposed to the test compound. The induction of vitellogenin synthesis and its secretion into the culture medium is then quantified.

Analytical Methods for Detection in Environmental Samples

Accurate assessment of environmental exposure requires sensitive analytical methods to detect and quantify steroidal estrogens in complex matrices like water.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to pre-concentrate and clean up analytes from water samples.

  • Analytical Instrumentation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the sensitive and selective quantification of estrogens at environmentally relevant concentrations (ng/L levels).

Conclusion and Future Research Directions

While this compound is a prodrug of the potent and well-characterized endocrine disruptor 17β-estradiol, there is a significant lack of direct research on its environmental fate, ecotoxicology, and endocrine-disrupting potential. The data on E2 and EE2 strongly suggest that this compound, if it enters the environment and is hydrolyzed to E2, poses a risk to aquatic organisms.

Future research should focus on:

  • Environmental Fate and Transformation: Studies to determine the hydrolysis rate of this compound to 17β-estradiol under various environmental conditions (e.g., in wastewater, surface water, and sediment).

  • Direct Ecotoxicity Studies: Conducting standardized aquatic toxicity tests with this compound on sensitive model organisms (e.g., zebrafish, fathead minnow) to determine its specific endocrine-disrupting potency and effects.

  • Development of Specific Analytical Methods: Optimizing analytical methods for the simultaneous detection of this compound and its primary metabolite, 17β-estradiol, in environmental matrices.

A comprehensive understanding of the environmental risks associated with this compound is crucial for informed regulatory decisions and to ensure the protection of aquatic ecosystems. This technical guide provides a foundational framework to stimulate and guide such research endeavors.

References

Estradiol Enanthate: A Technical Guide to its Discovery, Synthesis, and Biological Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting prodrug with significant applications in hormone therapy and contraception. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes the synthetic pathway and the canonical estrogen signaling pathway using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, chemists, and professionals in the field of drug development.

Discovery and Historical Context

This compound was first described in 1953 by Karl Junkmann of Schering AG, as part of broader research into various estradiol esters.[1] The primary goal of developing estradiol esters was to create depot formulations that would allow for a slow release of estradiol after intramuscular injection, thereby extending its duration of action and reducing the frequency of administration. The length of the fatty acid ester chain is inversely related to the release rate from the oil depot and subsequent absorption into circulation.[1] this compound, with its C7 enanthate (heptanoate) ester, exhibits a considerably longer duration of action than shorter esters like estradiol benzoate and valerate, but shorter than very long-chain esters like estradiol undecylate.[1] The first clinical studies of this compound, in combination with dihydroxyprogesterone acetophenide (DHPA) as an injectable contraceptive, were conducted in 1964, and it was marketed for this purpose by the mid-1970s.[1]

Chemical Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct esterification of the 17β-hydroxyl group of estradiol with an activated form of enanthic acid (heptanoic acid).

General Reaction Scheme

The synthesis involves the reaction of 17β-estradiol with an enanthoylating agent, such as enanthic anhydride or enanthoyl chloride, in the presence of a base catalyst. The phenolic hydroxyl group at the C3 position is less reactive than the C17β secondary alcohol, allowing for selective esterification at the desired position under controlled conditions.

Experimental Protocol: Esterification using Enanthic Anhydride

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 17β-Estradiol (C₁₈H₂₄O₂)

  • Enanthic Anhydride ((C₆H₁₃CO)₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 17β-estradiol (1 equivalent) in anhydrous pyridine or a mixture of anhydrous dichloromethane and pyridine.

  • Addition of Reagent: Cool the solution in an ice bath (0 °C). Add enanthic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the estradiol spot and the appearance of a new, less polar product spot.

  • Workup:

    • Quench the reaction by slowly adding 1M HCl solution to neutralize the pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield a white crystalline powder.[2]

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Estradiol 17β-Estradiol Reaction Stirring at RT (12-24h) Estradiol->Reaction Reagent Enanthic Anhydride + Pyridine/DCM Reagent->Reaction Quench Quench with 1M HCl Reaction->Quench Reaction Mixture Extract Extract with DCM Quench->Extract Wash Wash (HCl, H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Organic Phase Recrystallize Recrystallization (e.g., Ethanol) Evaporate->Recrystallize Crude Product Final_Product This compound (>98% Purity) Recrystallize->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Synthesis Pathway

Caption: Chemical reaction for the synthesis of this compound.

Physicochemical and Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

PropertyValue
Chemical Formula C₂₅H₃₆O₃
Molar Mass 384.56 g/mol
Appearance White crystalline powder
Purity (Post-Recrystallization) >98%
Melting Point ~95-97 °C
Solubility Soluble in oils (e.g., castor oil, MCT oil), ethanol, DCM; Insoluble in water
logP (Octanol/Water) 6.7

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the steroid backbone and the enanthate ester chain. Key signals include the singlet for the C18-methyl group (~0.8 ppm), the aromatic protons of the A-ring (6.5-7.2 ppm), the triplet for the C17-proton (~4.6 ppm), and signals corresponding to the methylene and methyl groups of the heptanoate chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 25 distinct carbon atoms. Diagnostic peaks include those for the carbonyl carbon of the ester (~170 ppm), the aromatic carbons, and the C17 carbon bearing the ester (~82 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹, C-O stretching bands, and bands for the aromatic ring and O-H stretch of the C3 phenol.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will show the molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns.

Pharmacology and Biological Action

This compound is a prodrug of estradiol and, as such, is considered a bioidentical form of estrogen. Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released and subsequently hydrolyzed by esterases in the blood and tissues to release 17β-estradiol and heptanoic acid.

ParameterValue
Route of Administration Intramuscular injection
Bioavailability High (approaching 100%)
Time to Peak Levels 3 to 8 days
Peak Estradiol Levels (10 mg dose) ~283 to 445 pg/mL
Elimination Half-life 5.6 to 7.5 days
Duration of Action ~20 to 30 days

Table 2: Pharmacokinetic Parameters of this compound.

Estrogen Signaling Pathway

The released estradiol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction triggers two main signaling pathways:

  • Genomic (Nuclear-Initiated) Pathway: Estradiol diffuses into the cell and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes. This process occurs over hours to days.

  • Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs located at the plasma membrane (mERs), as well as G-protein coupled estrogen receptors (GPER), can be rapidly activated by estradiol. This leads to the activation of various intracellular signaling cascades, such as MAPK and PI3K pathways, influencing cellular function within seconds to minutes.

Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.

Conclusion

This compound represents a successful application of prodrug design to modify the pharmacokinetic profile of a natural hormone. Its discovery in the 1950s provided a long-acting estrogen formulation that has been utilized in hormonal contraception and is studied for hormone replacement therapy. The synthesis via direct esterification is a robust and high-yielding process. As a prodrug of estradiol, it activates the same complex signaling networks, leading to a wide range of physiological effects. This guide provides the core technical information relevant to its synthesis, characterization, and mechanism of action for professionals engaged in pharmaceutical research and development.

References

An In-depth Technical Guide to Estradiol Enanthate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol enanthate (EEn), a synthetic ester of the natural estrogen 17β-estradiol, is a long-acting estrogen prodrug utilized primarily in hormonal contraception and hormone replacement therapy. Its esterification at the C17β position with enanthic acid significantly modifies its pharmacokinetic profile, allowing for sustained release and a prolonged duration of action. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action to support further research and development.

Molecular Structure and Identification

This compound, chemically named [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate, is a synthetic estrane steroid.[1] The addition of the enanthate (heptanoate) fatty acid ester to the 17β-hydroxyl group of estradiol increases its lipophilicity, which is key to its long-acting depot effect when administered intramuscularly.[1]

IdentifierValue
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
CAS Number 4956-37-0[1]
Molecular Formula C₂₅H₃₆O₃[1]
Molecular Weight 384.56 g/mol [2]
SMILES CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
InChIKey RFWTZQAOOLFXAY-BZDYCCQFSA-N

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its increased lipophilicity compared to estradiol results in poor water solubility but good solubility in various organic solvents.

PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 94-96 °C
Solubility Practically insoluble in water. Soluble in ethanol, acetone, dioxane, and chloroform. Sparingly soluble in vegetable oils.
LogP (Octanol/Water Partition Coefficient) 6.7

Pharmacokinetics

This compound is administered via intramuscular injection, forming a depot from which it is slowly released and hydrolyzed by esterases in the blood and tissues to yield 17β-estradiol and heptanoic acid. This slow release provides a prolonged therapeutic effect.

ParameterValueReference
Bioavailability (Intramuscular) High (considered to be 100%)
Protein Binding (of released Estradiol) ~98% (to albumin and SHBG)
Time to Peak Plasma Concentration (Tmax) 3 to 8 days post-injection
Peak Plasma Concentration (Cmax) after 10 mg IM dose ~283 to 445 pg/mL
Elimination Half-life 5.6 to 7.5 days
Duration of Action (10 mg dose) Approximately 20 to 30 days
Metabolism Cleavage by esterases in the liver, blood, and tissues to estradiol and heptanoic acid. Estradiol is then metabolized further.
Excretion Primarily in urine

Pharmacodynamics and Mechanism of Action

As a prodrug of estradiol, this compound is a potent agonist of the estrogen receptors (ER), primarily ERα and ERβ. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes. This can occur through direct binding to Estrogen Response Elements (EREs) on the DNA (genomic signaling) or through interactions with other transcription factors. Estrogen receptors can also be located at the cell membrane, where they can initiate rapid, non-genomic signaling cascades.

Signaling Pathways

The activation of estrogen receptors by estradiol initiates a cascade of intracellular events. The primary mechanisms include direct genomic signaling, indirect genomic signaling, and non-genomic signaling pathways.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) mER Membrane ER (mER) GPER1 E2->mER Non-Genomic ER_cyt Estrogen Receptor (ERα/ERβ) E2->ER_cyt Genomic Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/AKT) mER->Kinase_Cascade Dimer ER Dimer ER_cyt->Dimer ER_nuc ER Dimer Kinase_Cascade->ER_nuc Phosphorylation (Ligand-Independent Activation) Dimer->ER_nuc ERE Estrogen Response Element (ERE) ER_nuc->ERE Direct Binding Gene Target Gene ERE->Gene Transcription Gene Transcription Gene->Transcription Synthesis_Workflow Start Start Materials: - Estradiol - Enanthoyl Chloride - Pyridine (solvent/base) Reaction Reaction: - Dissolve Estradiol in Pyridine - Cool to 0°C - Add Enanthoyl Chloride dropwise - Stir at room temperature for 12-24h Start->Reaction Quench Quenching: - Pour reaction mixture into ice-water - Acidify with HCl to precipitate product Reaction->Quench Extraction Extraction: - Extract with an organic solvent (e.g., Ethyl Acetate) - Wash with NaHCO₃ solution, then brine Quench->Extraction Drying Drying and Concentration: - Dry organic layer over Na₂SO₄ - Evaporate solvent under reduced pressure Extraction->Drying Purification Purification: - Column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) Drying->Purification Final Final Product: - this compound - Characterize (NMR, HPLC, MS) Purification->Final

References

Estradiol enanthate binding affinity for estrogen receptors alpha and beta

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity of Estradiol Enanthate for Estrogen Receptors Alpha and Beta

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic prodrug that is cleaved in the body to release 17β-estradiol, the primary and most potent endogenous estrogen. The physiological and therapeutic effects of this compound are therefore dictated by the interaction of 17β-estradiol with its cognate receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This technical guide provides a comprehensive overview of the binding affinity of 17β-estradiol for these two receptor subtypes. It details the quantitative binding parameters, outlines the standard experimental protocols for their determination, and illustrates the key signaling pathways activated upon ligand binding.

Estradiol Binding Affinity for Estrogen Receptors

The biological actions of estrogens are mediated by their binding to ERα and ERβ, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1][2] While both receptors are activated by 17β-estradiol, they are products of different genes (ESR1 and ESR2, respectively), exhibit distinct tissue distribution, and can have different, sometimes opposing, physiological roles.[1][3][4] ERα is highly expressed in the uterus, liver, and mammary glands, while ERβ is more prevalent in the ovary (granulosa cells), prostate epithelium, bone, and brain.

The affinity of 17β-estradiol for these receptors is exceptionally high, falling within the picomolar to low nanomolar range. This high affinity underscores its potency as a signaling molecule. The quantitative metrics used to describe this interaction include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) from competitive binding assays, and the half-maximal effective concentration (EC50) from functional assays.

Quantitative Data on 17β-Estradiol Binding Affinity

The following table summarizes the binding and functional parameters for 17β-estradiol with human ERα and ERβ. It is important to note that absolute values can vary between studies depending on the specific assay conditions, cell systems, and receptor source used.

ParameterEstrogen Receptor α (ERα)Estrogen Receptor β (ERβ)Comments
Kd (nM) 0.05 - 0.1~0.05 - 0.1Represents the equilibrium dissociation constant from saturation binding assays.
IC50 (nM) ~1.1 - 4.9~21 - 140Represents the concentration required to displace 50% of a radioligand in competitive binding assays.
EC50 (pM) ~8 - 140~65Represents the concentration required to elicit a half-maximal response in a functional reporter gene assay.
Relative Binding Affinity (RBA) 100%Varies (often slightly lower than ERα)RBA is typically standardized to 100% for 17β-estradiol's affinity for ERα.

Experimental Protocols for Determining Binding Affinity

The characterization of a ligand's interaction with estrogen receptors involves a combination of direct binding assays and functional cell-based assays.

Radioligand Competitive Binding Assay

This is the gold standard method for determining the binding affinity (expressed as IC50, which can be converted to an inhibition constant, Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.

Objective: To determine the relative binding affinity of a test compound for ERα or ERβ compared to 17β-estradiol.

Methodology:

  • Receptor Preparation: A source of estrogen receptors is prepared. This is typically cytosol from the uteri of ovariectomized rats (a rich source of ERα) or recombinant human ERα or ERβ expressed in a suitable system.

  • Incubation: A constant concentration of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) are incubated with increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include filtration through glass fiber filters or adsorption of the receptor-ligand complex onto hydroxylapatite (HAP).

  • Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.

Caption: Workflow for a Radioligand Competitive Binding Assay.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the transcriptional activation of a reporter gene under the control of an Estrogen Response Element (ERE).

Objective: To determine the functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, U2OS) is used. These cells are often engineered to express little to no endogenous ERs.

  • Transfection: Cells are transiently or stably co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for human ERα or ERβ.

    • A reporter vector containing a promoter with one or more EREs driving the expression of a reporter gene, such as luciferase or β-galactosidase.

  • Treatment: The transfected cells are treated with increasing concentrations of the test compound (and/or a fixed concentration of an agonist if testing for antagonism).

  • Incubation: Cells are incubated for a period (e.g., 16-24 hours) to allow for receptor activation, DNA binding, and reporter gene expression.

  • Lysis & Measurement: Cells are lysed, and the activity of the reporter protein is measured. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.

  • Data Analysis: A dose-response curve is generated by plotting reporter activity against the log concentration of the test compound to determine the EC50 or IC50 value.

G cluster_setup 1. Cell Setup cluster_exp 2. Experiment cluster_readout 3. Readout & Analysis Cells Host Cells (e.g., HEK293) Transfection Co-Transfect Cells Cells->Transfection Plasmids ER Expression Plasmid + ERE-Reporter Plasmid Plasmids->Transfection Treatment Treat Cells with Test Compound Transfection->Treatment Incubation Incubate for Gene Expression Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Activity (e.g., Luminescence) Lysis->Measurement Analysis Calculate EC50 / IC50 Measurement->Analysis G cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol mER Membrane ER (mER) E2->mER Binds ER Cytoplasmic ER E2->ER Binds MAPK MAPK Pathway mER->MAPK Activates PI3K PI3K / Akt Pathway mER->PI3K Activates Dimer ER Dimer ER->Dimer Dimerizes ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates & Binds to DNA MAPK->Dimer Phosphorylates (Crosstalk) Transcription Modulation of Gene Transcription ERE->Transcription Recruits Co-regulators

References

An In-depth Technical Guide to the Cellular and Molecular Effects of Estradiol Enanthate Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol enanthate (EEn) is a synthetic, long-acting ester of the natural estrogen, 17β-estradiol.[1] Functioning as a prodrug, it is designed for sustained release following intramuscular or subcutaneous administration.[1] Upon entering circulation, EEn is hydrolyzed by esterases in the liver, blood, and tissues to release 17β-estradiol, the most potent endogenous human estrogen, and heptanoic acid.[1][2] This bioidentical hormone then mediates a wide array of physiological and pharmacological effects.[2]

Clinically, this compound is utilized primarily in combination with a progestin for hormonal contraception and in hormone replacement therapy (HRT) for managing menopausal symptoms. Its application also extends to feminizing hormone therapy for transgender women. The esterification of estradiol with enanthic acid significantly prolongs its half-life, allowing for less frequent administration compared to unesterified estradiol.

This guide provides a comprehensive overview of the cellular and molecular mechanisms initiated by this compound exposure, focusing on its signaling pathways, effects on gene and protein expression, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

The biological activity of this compound is attributable to its active metabolite, estradiol. Estradiol exerts its effects by binding to and activating specific nuclear hormone receptors known as estrogen receptors (ERs). There are two primary subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively). These receptors are distributed differently across various tissues, leading to tissue-specific responses to estrogen exposure.

Estradiol's actions are mediated through two principal signaling pathways:

  • Genomic (Nuclear-Initiated) Signaling: The classical and well-established pathway where estradiol regulates the transcription of target genes. This process is relatively slow, taking hours to days to manifest.

  • Non-Genomic (Membrane-Initiated) Signaling: Rapid signaling events that occur within seconds to minutes of estradiol exposure. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or by G protein-coupled estrogen receptors (GPER).

Signaling Pathways

Genomic Signaling Pathway

The genomic pathway is the primary mechanism through which estradiol regulates long-term physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.

The sequence of events is as follows:

  • Ligand Binding: Estradiol, being lipophilic, passively diffuses across the cell membrane and into the nucleus.

  • Receptor Activation: In the nucleus, estradiol binds to the ligand-binding domain of an ER (ERα or ERβ). This binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins (heat shock proteins).

  • Dimerization: The activated ligand-receptor complexes form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).

  • DNA Binding: The dimerized receptors bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II, leading to the initiation or suppression of gene transcription. This results in the synthesis of messenger RNA (mRNA), which is then translated into proteins that carry out the cellular response.

Genomic_Estrogen_Signaling cluster_2 Nucleus E2_out Estradiol (E2) ER ERα / ERβ E2_out->ER Diffusion label_pm Plasma Membrane Dimer E2-ER Dimer ER->Dimer + E2 - HSP HSP HSP HSP->ER ERE ERE Dimer->ERE Coactivators Co-activators ERE->Coactivators Transcription Gene Transcription Coactivators->Transcription Modulation mRNA mRNA Transcription->mRNA Non_Genomic_Estrogen_Signaling cluster_0 Plasma Membrane cluster_1 Intracellular Cascades cluster_2 Cellular Response E2 Estradiol mER mER / GPER E2->mER PI3K PI3K mER->PI3K Ras Ras/Raf mER->Ras PLC PLC mER->PLC AKT AKT PI3K->AKT Response Rapid Cellular Effects (e.g., Ion Flux, Enzyme Activation, Anti-apoptosis, Proliferation) AKT->Response MAPK MAPK (ERK) Ras->MAPK MAPK->Response PKC PKC PLC->PKC PKC->Response Proteomics_Workflow A 1. Cell Culture (e.g., MCF-7 cells) B1 Control (Vehicle) A->B1 B2 Treatment (Estradiol) A->B2 C 2. Protein Extraction & Digestion (Trypsin) B1->C B2->C D 3. 2D-LC Separation (Peptides) C->D Peptide Mixture E 4. Tandem Mass Spectrometry (MS/MS Analysis) D->E F 5. Database Search & Protein ID E->F MS/MS Spectra G 6. Quantitative Analysis (Protein Expression Changes) F->G H 7. Bioinformatics (Pathway Analysis) G->H Differentially Expressed Proteins

References

Methodological & Application

Application Notes and Protocols: Estradiol Enanthate Subcutaneous Injection for Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Estradiol enanthate (EEn) is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the enanthate ester significantly prolongs the hormone's release and biological half-life, making it a long-acting estrogen.[1][2] In research settings, particularly in mouse models, subcutaneous injection of this compound dissolved in an oil vehicle can provide stable, long-term physiological or pharmacological levels of estradiol. This is advantageous in studies requiring consistent hormone replacement, such as those investigating the effects of estrogen on bone density, metabolism, or in models of hormone-dependent cancers, as it reduces the need for frequent animal handling and injections compared to shorter-acting estrogens.[3]

This document provides a detailed protocol for the preparation and subcutaneous administration of this compound in mice. It includes guidance on dosing considerations, expected outcomes, and relevant biological pathways.

Experimental Protocols

Protocol for Preparation of this compound (EEn) Solution

This protocol describes the preparation of an EEn solution in an oil-based vehicle, suitable for subcutaneous injection. Sterile techniques should be maintained throughout the procedure.

Materials and Reagents:

  • This compound powder (analytical grade)

  • Sterile vehicle oil (e.g., sesame oil, castor oil, or miglyol)[3][4]

  • Sterile, sealed glass vials

  • Sterile magnetic stir bar

  • Warming plate or water bath

  • Syringe filters (0.22 µm), sterile

  • Syringes (various sizes), sterile

  • Needles (e.g., 18G for preparation, 25-27G for injection), sterile

  • 70% Ethanol for disinfection

Procedure:

  • Calculate Required Amounts: Determine the desired final concentration of EEn in the oil vehicle (e.g., in mg/mL). Based on this, calculate the total mass of EEn powder and the total volume of vehicle oil required for your study.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of EEn powder and transfer it into a sterile glass vial.

  • Adding the Vehicle: Add a sterile magnetic stir bar to the vial. Using a sterile syringe, add the calculated volume of the vehicle oil to the vial containing the EEn powder.

  • Dissolution: Loosely cap the vial and place it on a warming plate set to a low temperature (e.g., 37-40°C). Allow the solution to stir gently until the EEn powder is completely dissolved. The warming helps to decrease the viscosity of the oil and facilitate dissolution. Avoid excessive heat.

  • Sterilization: Once the EEn is fully dissolved, remove the solution from the heat. To ensure sterility, filter the final solution through a sterile 0.22 µm syringe filter into a new, sterile, sealed glass vial.

  • Storage: Store the final sterile EEn solution protected from light at room temperature or as recommended by the manufacturer. Oil-based solutions are typically not refrigerated as this can cause the solute to precipitate.

  • Quality Control: Before use, visually inspect the solution for any precipitation or contamination. If crystals have formed, gently warm and agitate the solution to redissolve them.

Protocol for Subcutaneous (SC) Administration to Mice

This protocol outlines the standard procedure for administering the prepared EEn solution to mice.

Materials:

  • Mouse restraint device (optional)

  • Prepared sterile this compound solution

  • Sterile 1 mL syringes with Luer-lock

  • Sterile needles (25-27G)

  • 70% Ethanol

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse. One common method is to grasp the loose skin over the scruff of the neck. This brings the skin on the back into a "tent," providing a clear area for injection.

  • Syringe Preparation: Using a sterile syringe and needle, draw up the calculated volume of the EEn solution. Ensure there are no air bubbles in the syringe. Change to a new sterile needle for the injection.

  • Injection Site: The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades. This area has fewer sensory nerve endings, minimizing discomfort.

  • Injection: Swab the injection site with 70% ethanol and allow it to dry. Insert the needle bevel-up into the base of the tented skin at a shallow angle (approximately 15-20 degrees). Be careful not to pass the needle through both layers of skin.

  • Administer Dose: Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, slowly depress the plunger to inject the solution. A small lump or "bleb" will form under the skin; this is normal for an oil-based injection.

  • Withdraw Needle: Smoothly withdraw the needle and apply gentle pressure to the injection site for a few seconds with a sterile gauze pad if needed.

  • Monitoring: Return the mouse to its cage and monitor it for any immediate adverse reactions. Regular monitoring for health and well-being should be part of the overall study design.

Data Presentation

Table 1: Dosing and Administration Considerations

Direct, peer-reviewed data on specific dosing and pharmacokinetics of this compound in mice is limited. The following table provides a theoretical starting point based on data from other long-acting esters and related species. Researchers must perform pilot studies to determine the optimal dose and frequency for their specific mouse strain and experimental goals.

ParameterGuideline / ExampleRationale / Notes
Vehicle Sesame Oil, Castor Oil, MiglyolOil-based vehicles are required to dissolve the lipophilic EEn ester and create a depot for slow release following subcutaneous injection.
Example Dose (Physiological) Start with ~0.1 µmol/kgBased on a rat study using 0.1 µmol of EEn per animal. For a 25g mouse, this equates to approximately 1.5 µg of EEn. Dose-response studies are critical.
Example Dose (Pharmacological) 2.5 mg/kgA high dose used in a mouse cancer model, administered every two days. This level is supraphysiological and intended to drive tumor growth.
Injection Frequency Once every 1-2 weeksThis compound has a long half-life (5-7 days in humans). A weekly or bi-weekly schedule is a logical starting point to maintain stable serum levels, contrasting with shorter-acting esters that may require injections every 1-4 days.
Injection Volume 50 - 150 µLThe volume should be kept as low as possible to minimize tissue disruption. The final concentration of the prepared solution should be adjusted accordingly.
Table 2: Comparative Pharmacokinetic Parameters of Estradiol Esters

This table compares the pharmacokinetic profiles of different estradiol esters to illustrate the long-acting nature of this compound. Note that most specific data is derived from human studies.

Estradiol EsterRouteElimination Half-LifeDuration of ActionSpecies
Estradiol (unesterified)Oral13–20 hoursShortHuman
Estradiol Valerate Intramuscular4–5 days~1-2 weeksHuman
Estradiol Cypionate Intramuscular8–10 days~2-3 weeksHuman
This compound Intramuscular5.6–7.5 days~20-30 daysHuman

Visualization of Pathways and Workflows

Estrogen Signaling Pathway

The biological effects of estradiol are primarily mediated through its binding to estrogen receptors (ERα and ERβ). This interaction triggers genomic and non-genomic signaling cascades.

EstrogenSignaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol Enanthate E2_free Estradiol E2->E2_free Esterase Cleavage ER Estrogen Receptor (ERα / ERβ) E2_free->ER Binding ER_E2 ER-E2 Complex ER->ER_E2 HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation Dimer ER-E2 Dimer ER_E2->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Transcription Gene Transcription ERE->Transcription Recruits Co-activators

Caption: Genomic estrogen signaling pathway initiated by estradiol.

Experimental Workflow: Hormone Replacement in Ovariectomized Mice

A typical experimental design for studying the effects of this compound involves surgical removal of the ovaries (ovariectomy) to deplete endogenous estrogens, followed by a recovery period and subsequent hormone replacement.

ExperimentalWorkflow cluster_Setup Phase 1: Surgical Preparation cluster_Treatment Phase 2: Treatment & Analysis Acclimatization Animal Acclimatization (1-2 Weeks) Surgery Ovariectomy (OVX) or Sham Surgery Acclimatization->Surgery Recovery Post-Surgical Recovery (1-2 Weeks) Surgery->Recovery Baseline Baseline Measurements (e.g., Body Weight, Bone Density) Recovery->Baseline Grouping Randomize into Groups (Vehicle vs. EEn) Baseline->Grouping Treatment SC Injections (e.g., Weekly for 4-8 Weeks) Grouping->Treatment Monitoring Ongoing Monitoring (Health, Phenotypic Changes) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Serum E2, Uterine Weight, Gene Expression) Monitoring->Endpoint

Caption: Workflow for estrogen replacement in ovariectomized mice.

References

Application Notes and Protocols for Calculating Estradiol Enanthate Dosage in Long-Term Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol and its esters are fundamental tools in preclinical research for studying the effects of estrogens on various physiological and pathological processes. Long-term rodent studies often require sustained and stable levels of estradiol to mimic physiological conditions or to assess the efficacy and safety of estrogenic compounds. Estradiol enanthate, a long-acting ester of estradiol, offers the potential for infrequent administration, which is advantageous for minimizing animal stress in chronic studies. However, determining the appropriate dosage to achieve desired physiological or pharmacological concentrations is critical for the validity and reproducibility of experimental results.

These application notes provide a comprehensive guide to calculating and administering this compound for long-term studies in rodents. The following sections detail the principles of dosage calculation, provide established protocols for hormone replacement, and offer guidance on monitoring estradiol levels.

Principles of this compound Dosage Calculation

The primary goal of administering this compound is to achieve stable, physiologically relevant plasma concentrations of 17β-estradiol. Due to the lack of extensive public data on the specific pharmacokinetics of this compound in common rodent models, a direct calculation can be challenging. Therefore, an approach combining theoretical calculations with empirical validation through a pilot study is strongly recommended.

Key Considerations for Dosage Calculation:

  • Target Estradiol Levels: The desired physiological range for circulating 17β-estradiol in rodents can vary depending on the species, strain, and stage of the estrous cycle. For ovariectomized (OVX) rodents, the goal is often to replicate diestrus or proestrus levels.

  • Pharmacokinetics of Estradiol Esters: this compound is a prodrug that is slowly hydrolyzed to 17β-estradiol and heptanoic acid. Its long aliphatic chain increases its lipophilicity, leading to a prolonged absorption phase from the injection depot and a longer half-life compared to shorter esters like estradiol benzoate.

  • Allometric Scaling: While not a substitute for species-specific data, allometric scaling from human pharmacokinetic data can provide a rough initial estimate for dosage. However, this should be used with caution due to significant metabolic differences between species.

  • Vehicle: The vehicle used to dissolve this compound (e.g., sesame oil, miglyol) can influence its release rate from the injection site.

Initial Dosage Estimation:

A starting point for dose estimation can be extrapolated from studies using other long-acting estradiol esters in rodents. It is crucial to adjust for the molecular weight difference between this compound and 17β-estradiol.

Quantitative Data Summary

The following tables summarize dosages and resulting serum concentrations of various estradiol preparations used in long-term rodent studies. This data can serve as a reference for designing a pilot study for this compound.

Table 1: Reported Dosages and Serum Concentrations of Estradiol Esters in Mice

Estradiol EsterDosageAdministration Route & FrequencyResulting Serum Estradiol Levels (pg/mL)Reference
17β-Estradiol-3-Benzoate0.05 µ g/mouse Subcutaneous, every 4 daysComparable to sham-operated controls[1]
17β-Estradiol-3-Benzoate0.15 µ g/mouse Subcutaneous, every 4 daysComparable to sham-operated controls[1]
17β-Estradiol56 µ g/day/kg Peroral in NutellaWithin physiological range[2]
17β-Estradiol36 µg/mL in sesame oilSubcutaneous silastic capsulePredominantly physiological[2]

Table 2: Reported Dosages and Serum Concentrations of Estradiol Esters in Rats

Estradiol EsterDosageAdministration Route & FrequencyResulting Serum Estradiol Levels (pg/mL)Reference
17β-Estradiol5% in cholesterolSubcutaneous silastic capsule34 ± 5
17β-Estradiol1.7 mg/60 daysSubcutaneous matrix pellet553 ± 175 (peak)
17β-Estradiol180 µg/mL in sesame oilSubcutaneous silastic capsule~40 (day 2) to ~10 (day 35)
17β-Estradiol10 µg/kg/daySubcutaneous injection-

Experimental Protocols

Protocol for Ovariectomy and Estradiol Replacement in Rodents

This protocol is essential for studies requiring the removal of endogenous estrogen production.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., carprofen, buprenorphine)

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Antiseptic solution

  • This compound solution in a sterile vehicle (e.g., sesame oil)

Procedure:

  • Anesthesia and Analgesia: Anesthetize the animal using an appropriate method. Administer a pre-operative analgesic.

  • Surgical Preparation: Shave the surgical area (dorsal or ventral approach) and disinfect with an antiseptic solution.

  • Ovariectomy: Perform a bilateral ovariectomy. For a detailed surgical guide, refer to established protocols.

  • Wound Closure: Close the muscle and skin layers with sutures or wound clips.

  • Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as required. Allow for a recovery period of at least one week before initiating hormone replacement.

  • This compound Administration: Administer the prepared this compound solution via subcutaneous injection. The injection site should be varied for subsequent administrations.

Protocol for Preparation of this compound for Injection

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, miglyol)

  • Sterile vials

  • Heating and stirring equipment (if necessary)

Procedure:

  • Calculation: Determine the required concentration of this compound in the vehicle based on the desired dose and injection volume.

  • Dissolution: Aseptically weigh the this compound powder and add it to the sterile vehicle in a sterile vial.

  • Mixing: Gently heat and stir the solution until the this compound is completely dissolved. Ensure the solution is homogenous.

  • Storage: Store the prepared solution in a sterile, light-protected container at the appropriate temperature.

Protocol for Monitoring Serum Estradiol Levels

Accurate measurement of serum estradiol is crucial for validating the dosage regimen.

Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively inexpensive method. However, cross-reactivity with other steroids can be a concern.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Considered the gold standard for its high sensitivity and specificity.

Blood Sampling:

  • Blood samples can be collected via various methods (e.g., tail vein, saphenous vein, cardiac puncture at termination).

  • The timing of blood collection should be planned to capture peak and trough levels of estradiol, especially during the pilot phase.

Visualization of Pathways and Workflows

Classical Estrogen Signaling Pathway

The biological effects of estradiol are primarily mediated through the classical estrogen signaling pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds E2_ER E2-ER Complex HSP Heat Shock Proteins (HSP) HSP->ER Chaperones Dimer Dimerized E2-ER Complex E2_ER->Dimer Dimerization Dimer_nuc Dimerized E2-ER Complex Dimer->Dimer_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Dimer_nuc->ERE Binds Cellular Response Cellular Response Protein Synthesis->Cellular Response

Caption: Classical (genomic) estrogen signaling pathway.

Experimental Workflow for Long-Term Rodent Study

A well-defined workflow is essential for the successful execution of a long-term study.

Workflow start Start ovx Ovariectomy (OVX) & Recovery start->ovx pilot Pilot Study: Dosage Range Finding ovx->pilot dose_selection Select Optimal This compound Dose pilot->dose_selection Analyze E2 levels main_study Initiate Long-Term Study: Administer EE or Vehicle dose_selection->main_study monitoring Regular Monitoring: - Body Weight - Health Status main_study->monitoring blood_sampling Periodic Blood Sampling for Estradiol Measurement monitoring->blood_sampling endpoint Endpoint Data Collection: - Behavioral Tests - Tissue Harvesting monitoring->endpoint At Study Conclusion blood_sampling->monitoring Continue Study analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for a long-term rodent study.

Conclusion and Recommendations

Calculating the precise dosage of this compound for long-term rodent studies requires a careful and systematic approach. Due to the limited availability of specific pharmacokinetic data in rodents, it is imperative to conduct a pilot study to determine the optimal dose and administration frequency to achieve the desired physiological or pharmacological effects. By following the protocols and guidelines outlined in these application notes, researchers can enhance the reproducibility and reliability of their findings in the field of endocrinology and drug development.

References

Application Notes and Protocols for the Preparation of Estradiol Enanthate in Oil for Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of estradiol enanthate (E2E) solutions in oil for use in animal research. This compound, a long-acting ester of estradiol, is frequently utilized in preclinical studies to investigate the physiological and pathological roles of estrogen. The formulation of stable, sterile, and accurately concentrated E2E in an appropriate oil vehicle is critical for the reproducibility and reliability of experimental outcomes. These guidelines cover the selection of materials, solubility characteristics, detailed preparation and sterilization procedures, and quality control considerations. Additionally, this document includes a summary of relevant pharmacokinetic data and a visual representation of the experimental workflow.

Introduction

This compound is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of the enanthate ester group increases the lipophilicity of the molecule, leading to its slow release from an oil-based depot at the injection site and a prolonged duration of action. This characteristic makes it an ideal choice for long-term studies in animal models, as it reduces the need for frequent injections and minimizes stress on the animals.

The proper preparation of E2E in oil is paramount to ensure the desired pharmacokinetic profile and to avoid adverse reactions. Key considerations include the choice of oil vehicle, the use of co-solvents to ensure complete dissolution, and the method of sterilization to prevent infection. This document aims to provide a comprehensive guide to these processes.

Materials and Equipment

2.1. Chemicals:

  • This compound (C25H36O3) powder

  • Sterile Oil Vehicle (select one):

    • Sesame Oil, USP grade

    • Castor Oil, USP grade

    • Cottonseed Oil, USP grade

    • Miglyol® 812 (or other medium-chain triglycerides)

  • Co-solvents (optional, to aid dissolution):

    • Benzyl Alcohol (BA), USP grade (as a solubilizing agent and preservative)

    • Benzyl Benzoate (BB), USP grade (as a co-solvent)

  • 70% Ethanol for disinfection

2.2. Equipment:

  • Laminar flow hood or a clean and sterile preparation area

  • Analytical balance

  • Sterile glass vials with rubber stoppers and aluminum seals

  • Vial crimper

  • Sterile syringes and needles (various sizes)

  • Sterile 0.22 µm syringe filters (hydrophobic, compatible with oils, e.g., PTFE or PVDF)

  • Magnetic stirrer and stir bars

  • Heating plate

  • Autoclave or dry heat oven for sterilizing glassware

Quantitative Data Summary

The following tables summarize the solubility and pharmacokinetic parameters of estradiol esters in oil formulations.

Table 1: Solubility of Estradiol Esters in Various Vehicles

Estradiol EsterVehicleSolubilityReference
This compoundVegetable OilsSparingly soluble[1]
Estradiol ValerateCastor OilSoluble[1]
Estradiol ValerateSesame OilSparingly soluble[1]
Estradiol ValerateBenzyl BenzoateSoluble[1]
Estradiol CypionateCottonseed OilSoluble in a 4 mg/mL concentration with 5 mg chlorobutanol[2]

Table 2: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular (IM) or Subcutaneous (SC) Injection in Oil

Estradiol EsterAnimal ModelDose and RouteCmax (Peak Concentration)Tmax (Time to Peak)Half-life (t1/2)Reference
This compoundHuman5 mg, IM163 - 209 pg/mL3 - 8 days5.6 - 7.5 days
This compoundHuman10 mg, IM283 - 445 pg/mL3 - 8 days5.6 - 7.5 days
Estradiol CypionateCat0.1 mg/kg, IM365 pg/mLNot specifiedNot specified
Estradiol CypionateCat0.3 mg/kg, IM1281 pg/mLNot specifiedNot specified
Estradiol CypionateCat0.5 mg/kg, IM1447 pg/mLNot specifiedNot specified
Estradiol BenzoateMouse0.05 µ g/mouse , SCNot specifiedNot specifiedNot specified
Estradiol BenzoateMouse0.15 µ g/mouse , SCNot specifiedNot specifiedNot specified
Estradiol ValerateHuman5 mg, IM in arachis oilHigher than cypionate~2 daysShorter than cypionate (7-8 days duration)
Estradiol CypionateHuman5 mg, IM in arachis oilLower than valerate and benzoate~4 daysLonger than valerate (~11 days duration)

Experimental Protocols

4.1. Protocol for Preparation of this compound in Oil (Example: 10 mg/mL in Sesame Oil)

This protocol describes the preparation of 10 mL of a 10 mg/mL this compound solution in sesame oil, a commonly used concentration for animal research. Adjust quantities as needed for different concentrations or volumes.

4.1.1. Preparation of Materials:

  • All glassware and stir bars should be thoroughly cleaned, rinsed, and then sterilized by autoclaving or dry heat.

  • The laminar flow hood should be turned on at least 15 minutes before starting the procedure and the work surface thoroughly disinfected with 70% ethanol.

  • All materials entering the hood, including the sealed vials of oil and co-solvents, should be wiped down with 70% ethanol.

4.1.2. Weighing and Dissolving this compound:

  • In the laminar flow hood, weigh 100 mg of this compound powder using a sterile weigh boat and an analytical balance.

  • Transfer the powder into a sterile glass beaker containing a sterile magnetic stir bar.

  • Add 2 mL of benzyl benzoate and 0.2 mL of benzyl alcohol to the beaker. These co-solvents will aid in the dissolution of the this compound.

  • Place the beaker on a magnetic stirrer and stir until the powder is fully wetted and a slurry is formed.

  • Slowly add approximately 7.8 mL of sterile sesame oil to the beaker while continuously stirring.

  • Gently heat the solution to 40-60°C while stirring to facilitate complete dissolution. Do not overheat, as this can degrade the hormone. The solution should become clear and free of any visible particles.

  • Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature.

4.2. Sterilization Protocol

4.2.1. Sterile Filtration:

  • Draw the cooled this compound solution into a sterile syringe of appropriate volume.

  • Attach a sterile 0.22 µm hydrophobic syringe filter to the syringe. Ensure the filter is compatible with oils (e.g., PTFE or PVDF).

  • Carefully filter the solution into a sterile, sealed glass vial. This process should be performed slowly to avoid damaging the filter membrane.

  • After filtration, cap the vial with a sterile rubber stopper and secure it with an aluminum seal using a vial crimper.

4.3. Quality Control

  • Visual Inspection: Visually inspect the final product for any particulate matter or signs of precipitation. The solution should be clear and homogenous.

  • Sterility Testing: For long-term studies or when using large batches, it is recommended to perform sterility testing on a small aliquot of the final product to ensure the absence of microbial contamination.

  • Concentration Verification: If resources permit, the concentration of this compound in the final solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Experimental Workflow Diagrams

5.1. Estradiol Signaling Pathway

The biological effects of estradiol are primarily mediated through its interaction with estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells. Upon binding, the estradiol-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This is known as the genomic signaling pathway. Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs, which activate various intracellular signaling cascades.

Estradiol_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) E2_ER E2-ER Complex ER->E2_ER Forms ERE Estrogen Response Element (ERE) on DNA E2_ER->ERE Translocates to nucleus and binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates E2_ext Estradiol (E2) E2_ext->ER Binds to

Estradiol genomic signaling pathway.

5.2. Experimental Workflow for this compound Preparation

The following diagram outlines the key steps involved in the preparation of a sterile this compound in oil solution for animal research.

E2E_Preparation_Workflow start Start weigh Weigh Estradiol Enanthate Powder start->weigh dissolve Dissolve in Co-solvents (Benzyl Benzoate & Benzyl Alcohol) weigh->dissolve add_oil Add Sterile Oil Vehicle (e.g., Sesame Oil) dissolve->add_oil heat_stir Heat (40-60°C) and Stir until Fully Dissolved add_oil->heat_stir cool Cool to Room Temperature heat_stir->cool filter Sterile Filter (0.22 µm) into Sterile Vial cool->filter seal Seal Vial filter->seal qc Quality Control (Visual Inspection, Sterility Test) seal->qc end End qc->end

Workflow for preparing E2E in oil.

Storage and Stability

Store the prepared this compound in oil solution in a sterile, sealed vial protected from light at room temperature. Avoid refrigeration or freezing, as this may cause the hormone to crystallize out of solution. When stored properly, oil-based solutions of this compound are generally stable for extended periods. However, it is good practice to visually inspect the solution for any signs of precipitation or contamination before each use. Studies on similar estradiol ester formulations in oil have shown good stability.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation of this compound in oil for animal research. Adherence to these guidelines will help ensure the preparation of a stable, sterile, and accurately concentrated solution, which is essential for obtaining reliable and reproducible experimental results. Researchers should always adhere to their institution's guidelines for animal care and use and for laboratory safety when carrying out these procedures.

References

Application Notes and Protocols: Estradiol Enanthate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Estradiol, primarily the potent 17β-estradiol (E2), is a pivotal steroid hormone recognized for its profound influence on the central nervous system (CNS).[1] Beyond its classical role in reproductive functions, estradiol acts as a significant neuromodulator, offering neurotrophic and neuroprotective effects.[2][3] Its applications in neuroscience research are extensive, spanning studies on neurodegenerative diseases, mood disorders, cognitive function, and recovery from neural injury.[3][4]

Estradiol enanthate is a long-acting prodrug ester of estradiol. Its utility in research lies in its pharmacokinetic profile; following administration, it is slowly cleaved to release 17β-estradiol, providing stable and sustained physiological or pharmacological hormone levels over an extended period. This mimics a continuous exposure scenario, which is invaluable for chronic studies investigating the long-term effects of estrogen on neuronal function and disease progression, eliminating the need for frequent injections that can cause fluctuating hormone levels and stress to the animals.

Applications in Major Neuroscience Research Areas

Neurodegenerative Diseases

Alzheimer's Disease (AD): Estradiol has been shown to be a promising agent in AD models. Research indicates that it can reduce the accumulation of amyloid-beta (Aβ) peptides, a hallmark of AD. Estrogen depletion through ovariectomy in animal models often leads to increased brain Aβ levels, an effect that can be reversed with E2 supplementation. Furthermore, estradiol treatment in AD mouse models has been associated with improved cognitive performance. The neuroprotective mechanisms are thought to involve the modulation of amyloid precursor protein (APP) and activation of pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinase (ERK) pathway. A brain-selective prodrug of 17β-estradiol, DHED, effectively reduced brain Aβ levels and improved cognition in a mouse model without peripheral side effects.

Parkinson's Disease (PD): Epidemiological data suggests a higher prevalence of Parkinson's disease in males, hinting at a protective role for female hormones. In animal models of PD, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA, estradiol administration has demonstrated significant neuroprotective effects. Treatment with estradiol can protect dopaminergic neurons from degeneration, restore dopaminergic transmission, and improve motor performance. These effects are associated with the activation of the PI3K/Akt signaling pathway and the suppression of oxidative stress and inflammation.

Cognitive Function

Estradiol plays a crucial role in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. It modulates cognitive functions, particularly verbal and spatial memory. Studies in postmenopausal women and animal models have shown that estradiol can maintain or enhance cognitive function. Mechanistically, estradiol enhances synaptic plasticity by increasing dendritic spine density in the hippocampus, a process vital for memory formation. It also influences neurotransmitter systems, including enhancing acetylcholine synthesis.

Mood Disorders

Fluctuations or deficiencies in estradiol levels are linked to an increased risk for mood disorders, particularly perimenopausal depression. Clinical studies have shown that estradiol replacement therapy can significantly decrease depression rating scores in perimenopausal women. The antidepressant effects of estradiol appear to be rapid, with improvements observed within weeks of treatment. The psychotropic effects may be mediated through interactions with the serotonin system.

Neuroprotection in Acute Injury

In models of acute neuronal injury like ischemic stroke, estradiol exerts powerful protective effects. It can be administered before or even after the ischemic event to reduce infarct size and neuronal death. The mechanisms are diverse and complex, involving both genomic and non-genomic pathways. Estradiol has antioxidant properties, promotes an anti-inflammatory response, and activates pro-survival signaling cascades such as ERK/MAPK and PI3K/Akt.

Key Signaling Pathways

Estradiol's effects in the CNS are mediated through complex signaling networks initiated by both nuclear and membrane-bound estrogen receptors (ERs), primarily ERα and ERβ.

Genomic Pathway: The classical pathway involves estradiol binding to nuclear ERs. This complex then acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes, such as the anti-apoptotic protein Bcl-2.

Non-Genomic (Membrane-Initiated) Pathway: Estradiol can also act rapidly (within seconds to minutes) by binding to ERs located at the plasma membrane. This triggers a cascade of intracellular signaling pathways typically associated with growth factors, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting cell survival, synaptic plasticity, and neuroprotection.

Genomic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_ext Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2_ext->ER Diffuses into cell E2_ER_complex E2-ER Complex ER->E2_ER_complex Binds ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Translocates to nucleus & binds DNA Transcription Gene Transcription ERE->Transcription Initiates Proteins Synthesis of Neuroprotective Proteins (e.g., Bcl-2) Transcription->Proteins Leads to NonGenomic_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) mER Membrane ER (mER) E2->mER Binds PI3K PI3K mER->PI3K MAPK MAPK/ERK Pathway mER->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival Synaptic Plasticity Akt->Survival CREB CREB MAPK->CREB CREB->Survival via gene transcription Experimental_Workflow A 1. Animal Model Preparation - Ovariectomy (OVX) to induce estrogen deficiency - Acclimation Period (e.g., 2 weeks) B 2. Group Assignment - Vehicle Control - this compound Treatment - Positive Control (if any) A->B C 3. Treatment Administration - Single subcutaneous or intramuscular injection of this compound for sustained release B->C D 4. Induction of Pathology (if applicable) - e.g., MPTP injection for Parkinson's - e.g., Middle Cerebral Artery Occlusion for Stroke C->D E 5. Behavioral Testing - Cognitive: Morris Water Maze, Radial Arm Maze - Motor: Rotarod Test, Pole Test D->E F 6. Sample Collection - Sacrifice and brain tissue extraction - Blood collection for hormone level analysis E->F G 7. Molecular & Histological Analysis - Western Blot / ELISA (Protein levels) - Immunohistochemistry (Neuronal survival, plaques) - qPCR (Gene expression) F->G

References

Application Notes and Protocols for Utilizing Estradiol Enanthate in In Vivo Studies of Hormone-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of estradiol enanthate, a long-acting estrogen ester, in preclinical in vivo models of hormone-dependent cancers. This document outlines the rationale for its use, detailed experimental protocols, and expected outcomes, with a focus on breast cancer xenograft models.

Introduction to this compound in Cancer Research

This compound is a synthetic ester of the natural estrogen, 17β-estradiol. Its long-chain enanthate ester provides a slow release of estradiol from the site of injection, resulting in sustained and stable physiological to supraphysiological estrogen levels. This characteristic makes it a valuable tool for studying hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, which require estrogen for growth and proliferation.[1] The sustained release profile of this compound offers an alternative to frequently implanted pellets or repeated injections of shorter-acting estrogens like estradiol valerate, potentially reducing animal stress and experimental variability.

Key Advantages of this compound

  • Sustained Estrogen Levels: A single injection can maintain stable estradiol levels for an extended period, mimicking the continuous estrogen exposure that drives hormone-dependent tumor growth.

  • Reduced Animal Handling: The long-acting nature of this compound minimizes the need for frequent injections, thereby reducing stress on the experimental animals.

  • Improved Reproducibility: Stable hormone levels can lead to more consistent tumor growth rates and reduced variability between animals.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing various forms of estradiol to support the growth of hormone-dependent tumors in vivo. While specific data for this compound in this context is limited, data from other long-acting estradiol formulations provide a strong basis for experimental design.

Table 1: Comparison of Estradiol Formulations for In Vivo Studies

Estradiol FormulationTypical Dosage (Mice)Administration RouteRelease ProfileKey Considerations
This compound 0.1 - 1.0 mg/mouseSubcutaneous (s.c.) or Intramuscular (i.m.) injectionLong-acting (weeks)Provides stable, long-term estrogen levels.
17β-Estradiol Pellets 0.18 - 1.7 mg/pellet (60-90 day release)Subcutaneous (s.c.) implantationContinuous releaseCommonly used standard; high doses can cause side effects.[2][3][4][5]
Estradiol Valerate 1 mg/kg weeklyIntramuscular (i.m.) injectionShorter-acting than enanthateRequires more frequent administration.

Table 2: Reported Tumor Growth and Estradiol Levels in MCF-7 Xenograft Models

Estradiol SupplementationMouse StrainTumor Growth CharacteristicsAchieved Plasma Estradiol LevelsReference
17β-Estradiol Pellet (0.72 mg)Nude MiceEstrogen-dependent tumor growth~550-900 pg/mL
17β-Estradiol Pellet (0.3-0.5 mg)Immunocompromised MiceMaintained tumor growth without urosepsisElevated serum estrogen levels
Estradiol Valerate (injectable)Nude MiceFaster and larger tumor developmentNot specified
17β-Estradiol (0.01 to 0.5 mg pellet)Athymic Nude MiceDose-dependent increase in tumor growth rateNot specified

Experimental Protocols

Protocol 1: Induction of ER+ Breast Cancer Xenografts (MCF-7) using this compound

This protocol describes the establishment of MCF-7 human breast cancer xenografts in immunodeficient mice with estrogen support provided by this compound.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound solution in a sterile oil (e.g., sesame oil)

  • Matrigel (optional, but recommended)

  • Female immunodeficient mice (e.g., NU/NU, NSG, SCID), 6-8 weeks old

  • Sterile syringes and needles (25-27 gauge)

  • Anesthetic

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MCF-7 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination before injection.

  • This compound Administration:

    • One week prior to cell inoculation, administer a single subcutaneous (s.c.) injection of this compound (e.g., 0.5 mg in 100 µL sterile oil) into the flank of each mouse. This allows for the stabilization of serum estradiol levels before tumor cell implantation.

  • Cell Preparation for Injection:

    • Harvest MCF-7 cells using trypsin and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the mammary fat pad.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Endpoint: Euthanize the mice when tumors reach the maximum size allowed by institutional guidelines or if signs of ulceration or distress are observed.

Protocol 2: Ovariectomy and this compound Supplementation

For studies requiring the removal of endogenous estrogen sources, ovariectomy should be performed.

Materials:

  • Surgical instruments for ovariectomy

  • Sutures or wound clips

  • Analgesics

  • This compound solution

Procedure:

  • Ovariectomy: Perform bilateral ovariectomy on the mice under anesthesia. Allow a recovery period of at least one week.

  • This compound Administration: Following the recovery period, administer this compound as described in Protocol 1, step 2.

  • Proceed with Tumor Cell Inoculation: Follow steps 3-6 from Protocol 1.

Visualizations: Signaling Pathways and Experimental Workflow

Estrogen Signaling Pathway in Breast Cancer

Estrogen, such as estradiol, primarily signals through estrogen receptors (ERα and ERβ) and the G-protein coupled estrogen receptor (GPER). This signaling can occur through genomic and non-genomic pathways, leading to cell proliferation and survival.

EstrogenSignaling Estrogen Signaling Pathway in Breast Cancer Estradiol Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) Estradiol->ER Binds GPER GPER Estradiol->GPER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activates MAPK MAPK Pathway GPER->MAPK Activates GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Initiates CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation PI3K_AKT->CellProliferation MAPK->CellProliferation

Estrogen Signaling Pathway
Androgen to Estrogen Conversion

In some tissues, androgens can be converted to estrogens by the enzyme aromatase. This is a critical pathway in both pre- and postmenopausal women for local estrogen production.

AndrogenConversion Androgen to Estrogen Conversion Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Converts to Estradiol Estradiol (E2) Aromatase->Estradiol Converts to

Androgen to Estrogen Conversion
Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for conducting in vivo studies of hormone-dependent cancers using this compound.

ExperimentalWorkflow Experimental Workflow AnimalPrep Animal Preparation (Ovariectomy if needed) E2_Admin This compound Administration AnimalPrep->E2_Admin Cell_Inoc Tumor Cell Inoculation E2_Admin->Cell_Inoc Tumor_Monitor Tumor Growth Monitoring Cell_Inoc->Tumor_Monitor Data_Analysis Data Collection & Analysis Tumor_Monitor->Data_Analysis Endpoint Experimental Endpoint Data_Analysis->Endpoint

In Vivo Experimental Workflow

Troubleshooting and Considerations

  • Adverse Effects: High doses of estrogen can lead to side effects in mice, such as urogenital complications. It is crucial to use the minimum effective dose of this compound to support tumor growth while minimizing toxicity. Pilot studies to determine the optimal dose are recommended.

  • Tumor Take Rate: The success of tumor engraftment can vary. The use of Matrigel and ensuring the viability of the injected cells can improve take rates.

  • Vehicle Control: A vehicle control group (receiving only the oil vehicle) should be included to account for any effects of the injection vehicle.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

By following these application notes and protocols, researchers can effectively utilize this compound to create robust and reproducible in vivo models of hormone-dependent cancers, facilitating the development of novel therapeutic strategies.

References

Application Notes & Protocols: Dissolving Estradiol Enanthate in Ethanol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation and use of Estradiol Enanthate (E2EN) solutions in ethanol for various in vitro applications. It includes information on solubility, stock solution preparation, and serial dilutions for cell-based assays, along with essential safety precautions.

Introduction

This compound is a synthetic ester, specifically the 17-heptanoate ester, of the natural estrogen, 17β-estradiol[1]. It acts as a prodrug of estradiol, delivering the active hormone upon cleavage of the ester group[1]. Due to its hydrophobic nature, this compound is practically insoluble in water but is soluble in organic solvents like ethanol, making it suitable for preparing concentrated stock solutions for in vitro studies[2]. These studies are crucial for investigating the mechanisms of estrogen receptor signaling, screening for endocrine-disrupting chemicals, and developing new therapeutic agents[3].

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines the standardized procedures for dissolving E2EN in ethanol and preparing working solutions for cell culture applications.

Data Presentation

Physicochemical Properties & Solubility

This compound's solubility is a key factor in solvent selection for stock solution preparation. Ethanol is a preferred solvent due to its high solubilizing capacity and compatibility with cell culture applications at low final concentrations.

PropertyValueSource(s)
Molecular Weight 384.55 g/mol [4]
Chemical Formula C₂₅H₃₆O₃
Appearance White to off-white solid
Solubility in Ethanol ≥ 100 mg/mL (260.04 mM)
Solubility in DMSO 125 mg/mL (325.06 mM)
Solubility in Water Practically insoluble
Stock Solution Preparation Guide

This table provides the required mass of this compound to prepare stock solutions of various concentrations in 10 mL of absolute ethanol.

Target Stock ConcentrationMolecular Weight ( g/mol )Mass required for 10 mL
10 mM 384.5538.46 mg
50 mM 384.55192.28 mg
100 mM 384.55384.55 mg

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in absolute ethanol. This high-concentration stock is ideal for long-term storage and subsequent dilution.

Materials and Equipment:

  • This compound powder (MW: 384.55 g/mol )

  • Absolute Ethanol (≥99.5%, USP grade)

  • Analytical balance

  • Sterile 15 mL conical tube or glass vial

  • Pipettes and sterile tips

  • Vortex mixer

  • -20°C or -80°C freezer

Procedure:

  • Safety First: Handle this compound powder in a chemical fume hood or a designated cytotoxic cabinet. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Weighing: Carefully weigh out 38.46 mg of this compound powder and transfer it into a sterile 15 mL conical tube or glass vial.

  • Dissolving: Using a pipette, add 10 mL of absolute ethanol to the vial containing the powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (Ethanol), and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.

Protocol for Serial Dilution to a 10 nM Working Solution

This protocol details the serial dilution of the 10 mM stock solution to a final working concentration of 10 nM for treating cultured cells. It is critical to use phenol red-free medium and charcoal-stripped serum to minimize background estrogenic activity.

Materials and Equipment:

  • 10 mM this compound stock solution in ethanol

  • Sterile microcentrifuge tubes

  • Phenol red-free cell culture medium (e.g., DMEM)

  • Charcoal-stripped serum (e.g., FBS)

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM E2EN stock solution at room temperature.

  • Prepare Intermediate Dilution (10 µM):

    • Perform a 1:1000 dilution of the 10 mM stock solution.

    • Add 1 µL of the 10 mM stock to 999 µL of phenol red-free cell culture medium. Mix well by pipetting. This creates a 10 µM intermediate solution.

  • Prepare Final Working Solution (10 nM):

    • Perform another 1:1000 dilution of the 10 µM intermediate solution into your final volume of complete cell culture medium (containing charcoal-stripped serum).

    • To prepare 10 mL of medium with a final E2EN concentration of 10 nM, add 10 µL of the 10 µM intermediate solution to 10 mL of your complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the final solvent (ethanol) to an equivalent volume of culture medium. The final ethanol concentration should be kept low (typically ≤ 0.1%) to avoid toxicity. In this example, the final ethanol concentration is 0.0001%, which is negligible.

  • Application: Remove the existing medium from your cells and replace it with the medium containing the 10 nM this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions for in vitro assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 38.46 mg This compound dissolve Dissolve in 10 mL Absolute Ethanol weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot (10 mM) store->thaw Begin Experiment dilute1 1:1000 Dilution in Culture Medium thaw->dilute1 intermediate Intermediate Solution (10 µM) dilute1->intermediate dilute2 1:1000 Dilution in Final Medium Volume intermediate->dilute2 working Final Working Solution (10 nM) dilute2->working treat Treat Cells in Culture working->treat

Caption: Workflow for preparing estradiol stock and working solutions.

Simplified Estrogen Signaling Pathways

This compound acts by releasing estradiol, which primarily signals through two pathways: a classical genomic pathway and a rapid non-genomic pathway.

Caption: Overview of genomic and non-genomic estrogen signaling pathways.

References

Administration of Estradiol Enanthate in Non-Human Primate Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol enanthate is a long-acting ester of the natural estrogen, 17β-estradiol. Its use in non-human primate (NHP) research is critical for a variety of applications, including endocrinology, reproductive biology, and the development of long-acting hormonal therapies. The slow-release profile of this compound following intramuscular administration allows for sustained physiological levels of estradiol, mimicking endocrine states and enabling the study of long-term hormonal effects with minimized handling and stress to the animals.

These application notes provide a comprehensive overview of the administration of this compound in NHP studies, with a focus on macaques as a primary research model. The information compiled herein is synthesized from a range of studies utilizing long-acting estradiol esters in primates. While direct pharmacokinetic data for this compound in NHPs is limited in publicly available literature, data from human studies and NHP studies with similar esters, such as estradiol cypionate, provide a strong basis for protocol development.

Data Presentation

Table 1: Comparative Pharmacokinetics of Injectable Estradiol Esters in Humans
ParameterThis compound (10 mg, IM)Estradiol Cypionate (5 mg, IM)Estradiol Valerate (5 mg, IM)
Time to Peak (Tmax) 3 - 8 days~4 - 8 days~2 - 3 days
Peak Concentration (Cmax) ~283 - 445 pg/mL~250 - 350 pg/mL~300 - 400 pg/mL
Elimination Half-Life 5.6 - 7.5 days~8 days~3.5 days
Duration of Action ~20 - 30 days~14 - 21 days~10 - 14 days

Note: Data are derived from human studies and are intended for comparative purposes to inform study design in NHPs. Actual pharmacokinetic parameters in NHP models may vary.

Table 2: Representative Dosing Regimen for a Long-Acting Estradiol Ester (Estradiol Cypionate) in Rhesus Macaques
ParameterValueReference
Animal Model Aged, surgically menopausal female rhesus monkeys (Macaca mulatta)[1]
Drug Formulation Estradiol cypionate in peanut oil vehicle[1]
Dose 100 µg[1]
Route of Administration Intramuscular (i.m.) injection[1]
Dosing Interval Once every 21 days[1]
Vehicle Volume 1 mL

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solution

Objective: To prepare and administer a sterile solution of this compound for intramuscular injection in non-human primates.

Materials:

  • This compound powder (USP grade)

  • Sterile vehicle (e.g., sesame oil, peanut oil, or other suitable carrier oil)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Syringes and needles (various sizes)

  • 70% ethanol

  • Laminar flow hood or sterile workspace

Procedure:

  • Preparation of Sterile Vehicle: Ensure the carrier oil is sterile. If not pre-sterilized, it can be autoclaved or sterile-filtered.

  • Drug Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile vial containing the appropriate volume of the sterile carrier oil to achieve the desired final concentration.

  • Mixing: Gently warm the vial (if necessary and compatible with the ester's stability) and vortex or sonicate until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Sterile Filtration: Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile filter into a final sterile vial. This step ensures the removal of any potential microbial contamination.

  • Quality Control: A small aliquot of the final preparation may be sent for sterility and endotoxin testing.

  • Storage: Store the sterile this compound solution at a controlled room temperature, protected from light, as per the manufacturer's recommendations.

  • Administration:

    • Gently swirl the vial to ensure homogeneity of the solution.

    • Using a sterile syringe and an appropriate gauge needle, draw up the calculated dose volume.

    • The injection site (e.g., gluteal or quadriceps muscle) should be cleaned with 70% ethanol.

    • Administer the dose via deep intramuscular injection.

    • Record the date, time, dose, and injection site.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis

Objective: To collect serial blood samples from non-human primates following the administration of this compound for the determination of serum estradiol concentrations.

Materials:

  • Anesthesia (e.g., ketamine) as per institutional animal care and use committee (IACUC) protocol

  • Blood collection tubes (e.g., serum separator tubes)

  • Syringes and needles or vacutainer system

  • Centrifuge

  • Cryovials for serum storage

  • -80°C freezer

Procedure:

  • Pre-dose Sample: Prior to the administration of this compound, collect a baseline blood sample (Time 0).

  • Animal Sedation: For each subsequent blood draw, sedate the animal according to the approved IACUC protocol to minimize stress.

  • Blood Collection: Collect blood from a suitable vessel (e.g., femoral or saphenous vein). The volume of blood collected should be in accordance with IACUC guidelines.

  • Sampling Schedule: A typical sampling schedule for a long-acting ester like this compound would be:

    • Day 1, 2, 3, 5, 7, 10, 14, 21, and 28 post-injection.

    • The schedule can be adjusted based on the expected pharmacokinetic profile and the specific aims of the study.

  • Sample Processing:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the samples at 1,500-2,000 x g for 10-15 minutes to separate the serum.

    • Carefully aspirate the serum and transfer it to labeled cryovials.

  • Storage: Store the serum samples at -80°C until analysis.

Protocol 3: Hormone Analysis

Objective: To quantify the concentration of estradiol in serum samples.

Methodology:

Serum estradiol concentrations can be determined using a validated immunoassay (e.g., ELISA or radioimmunoassay) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher specificity and sensitivity. The chosen method should be validated for the specific non-human primate species being studied.

Mandatory Visualizations

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) GPER GPER E2->GPER Binds ER Estrogen Receptor (ERα/β) E2->ER Binds GPER->ER Transactivation ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Classical and membrane-associated estradiol signaling pathways.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration & Sampling cluster_analysis Analysis Phase A This compound Formulation C Intramuscular Administration A->C B Animal Acclimation & Baseline Sampling B->C Time 0 D Serial Blood Sampling C->D E Serum Separation & Storage D->E F Hormone Analysis (LC-MS/MS or Immunoassay) E->F G Pharmacokinetic Data Analysis F->G

Caption: Experimental workflow for pharmacokinetic studies of this compound.

References

Application Notes and Protocols for Inducing Physiological Estrogen Levels in Ovariectomized Rats with Estradiol Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ovariectomized (OVX) rat is a widely utilized model in biomedical research to study the physiological effects of estrogens and to evaluate the efficacy of hormone replacement therapies. Ovariectomy eliminates the primary source of endogenous estrogens, leading to a state of hormonal deficiency. To investigate the specific actions of estrogens, it is crucial to administer exogenous estradiol in a manner that mimics physiological levels. Long-acting estradiol esters, such as estradiol enanthate, offer a method for sustained hormone release, potentially providing stable, physiological concentrations over an extended period. These application notes provide detailed protocols for the use of this compound in OVX rats to achieve physiological estrogen levels, with a focus on experimental procedures and data interpretation.

Physiological Estrogen Levels in Rats

Achieving physiological serum concentrations of 17β-estradiol is critical, as the biological response to estradiol is highly dependent on its circulating levels.[1] The physiological range of serum 17β-estradiol in female rats varies throughout the estrous cycle.

Reproductive State Physiological Serum 17β-Estradiol Levels (pg/mL)
Proestrus~63.1 ± 7.7
Diestrus~13.3 ± 2.8
Estrus~5.9 ± 1.4
Ovariectomized (OVX)~3.9 ± 0.8 to 11.3 ± 3.6
Target Physiological Range 5 - 140 [2]

Experimental Protocols

Bilateral Ovariectomy (OVX)

This protocol describes a standard procedure for bilateral ovariectomy in rats to induce a state of estrogen deficiency.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine, chlorhexidine)

  • Sterile gauze

  • Analgesics (e.g., carprofen, buprenorphine)

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Once the desired level of anesthesia is confirmed (e.g., by lack of pedal withdrawal reflex), shave the surgical area on the ventral abdomen or dorsal flank. Cleanse the area with an antiseptic solution.

  • Incision: For a ventral approach, make a midline incision through the skin and abdominal muscle to expose the peritoneal cavity. For a dorsal approach, make small incisions on both flanks.

  • Ovary Localization and Removal: Gently locate the ovaries, which are situated near the kidneys. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary. Repeat the procedure for the contralateral ovary.

  • Closure: Close the muscle layer with absorbable sutures and the skin with non-absorbable sutures or wound clips.

  • Post-operative Care: Administer analgesics as prescribed. Place the animal on a warming pad until it recovers from anesthesia. House the rats individually for a few days post-surgery to prevent wound damage. Allow a recovery period of at least one to two weeks before initiating hormone replacement therapy to ensure complete clearance of endogenous hormones.

G A Animal Acclimatization B Bilateral Ovariectomy (OVX) A->B C Post-operative Recovery (1-2 weeks) B->C D This compound Administration (Subcutaneous Injection) C->D E Experimental Period (e.g., 30-60 days) D->E F Data Collection E->F G Serum Collection (Estradiol Measurement) F->G Blood Sampling H Uterus Collection (Uterotrophic Assay) F->H Necropsy I Data Analysis G->I H->I

Experimental workflow for inducing physiological estrogen levels in OVX rats.

Preparation and Administration of this compound

This protocol is based on studies evaluating the long-acting effects of estradiol esters.[3][4]

Materials:

  • This compound powder

  • Sesame oil (or other suitable sterile vehicle)

  • Sterile vials

  • Syringes and needles for subcutaneous injection

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sesame oil to the desired concentration. For example, a single subcutaneous dose of 0.1 µmol has been used to evaluate long-acting effects.[3] Ensure the solution is homogenous.

  • Dosing: Administer the prepared this compound solution via subcutaneous injection, typically in the dorsal neck or flank region to prevent removal by the animal. The volume of injection should be kept minimal (e.g., 0.1-0.2 mL).

  • Control Group: An OVX control group should be administered the vehicle (sesame oil) only.

Uterotrophic Bioassay

The uterine weight of ovariectomized rats is a sensitive and reliable indicator of estrogenic activity.

Materials:

  • Surgical tools for necropsy

  • Fine-tipped forceps

  • Absorbent paper

  • Analytical balance

Procedure:

  • Euthanasia: At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Uterus Dissection: Carefully dissect the entire uterus, including the uterine horns and the cervix.

  • Uterus Preparation: Trim away any adhering fat and connective tissue. Gently blot the uterus on absorbent paper to remove excess fluid.

  • Weighing: Immediately weigh the "wet" uterus on an analytical balance. The weight can be normalized to the animal's body weight.

Data Presentation

Comparative Effects of a Single Dose of Estradiol Esters in OVX Rats

The following table summarizes data from a study comparing the effects of a single subcutaneous dose (0.1 µmol) of various estradiol esters in ovariectomized rats over 60 days.

Treatment Group Uterine Weight (mg) at Day 5 Serum Estradiol (pg/mL) at Day 5 Duration of Gonadotropin Suppression (days)
OVX + Vehicle50 ± 5< 100
17β-Estradiol250 ± 2050 ± 8< 5
Estradiol Benzoate300 ± 2560 ± 10~10
This compound 280 ± 22 55 ± 9 ~20

Data are presented as mean ± SEM and are estimated from graphical representations in the source publication.

Signaling Pathway

Estradiol exerts its primary effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of estradiol to its receptor initiates a signaling cascade that leads to changes in gene expression and subsequent physiological responses, such as uterine growth.

G cluster_cell Uterine Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds E2_ER E2-ER Complex ER->E2_ER ERE Estrogen Response Element (ERE) E2_ER->ERE Translocates to Nucleus and binds to ERE Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cell Proliferation & Uterine Growth Protein->Response

Simplified estrogen signaling pathway leading to uterine growth.

Application Notes

  • Sustained Release: this compound, as a long-acting ester, provides a sustained release of estradiol following a single injection, which can be advantageous over methods requiring frequent handling of the animals, such as daily injections. This reduces stress on the animals and provides more stable hormone levels.

  • Physiological Relevance: The goal of hormone replacement in OVX models is often to mimic the physiological state. The dose and frequency of this compound administration should be carefully optimized and validated by measuring serum estradiol levels to ensure they remain within the physiological range for rats (5-140 pg/mL).

  • Uterotrophic Response: The uterine weight assay is a robust and sensitive endpoint for assessing the biological activity of administered estrogens. An increase in uterine weight in OVX rats is a clear indication of a systemic estrogenic effect.

  • Limitations: While this compound provides a long duration of action, the initial release kinetics might lead to supraphysiological concentrations shortly after administration. Pharmacokinetic studies are essential to fully characterize the release profile and to determine the optimal dosing regimen for maintaining stable, physiological levels. The data on the use of this compound specifically in rats is limited, and further studies are needed to establish detailed pharmacokinetic and pharmacodynamic profiles.

By following these protocols and considerations, researchers can effectively use this compound to induce and maintain physiological estrogen levels in ovariectomized rats, providing a reliable model for studying the diverse effects of estrogens in various physiological and pathological conditions.

References

Application Notes and Protocols for Studying Estradiol Enanthate Effects on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of estradiol enanthate on the estrogen receptor-positive human breast cancer cell line, MCF-7. The protocols outlined below cover essential cell culture techniques, experimental designs for assessing cellular responses, and molecular analyses of underlying signaling pathways. This compound, a long-acting ester of estradiol, is a synthetic estrogen that plays a significant role in hormone-based therapies. Understanding its impact on cancer cells is crucial for drug development and cancer research.

MCF-7 Cell Culture and Maintenance

MCF-7 cells are a widely used model for studying hormone-responsive breast cancer.[1] Proper cell culture technique is paramount to ensure the reproducibility of experimental results.

Protocol 1: Standard Culture of MCF-7 Cells

  • Media Preparation : Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.[2][3] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2][3]

  • Passaging : Subculture the cells when they reach 80-90% confluency.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Incubate with 0.25% Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells.

    • Neutralize trypsin with complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).

  • Media Renewal : Renew the culture medium every 2-3 days.

Protocol 2: Hormone Depletion for Estrogen Response Studies

To study the effects of estrogens, it is crucial to eliminate estrogenic compounds from the culture medium.

  • Hormone-Free Medium : Culture cells in phenol red-free EMEM. Phenol red is a known weak estrogen agonist. Supplement the medium with 5-10% charcoal-dextran stripped FBS to remove steroid hormones.

  • Acclimatization : Grow MCF-7 cells in hormone-free medium for a minimum of 72 hours before initiating experiments with this compound. This "starvation" period synchronizes the cells and sensitizes them to estrogen treatment.

Experimental Design: Treating MCF-7 Cells with this compound

This compound is a prodrug that is metabolized to 17β-estradiol. The experimental design should account for this conversion and the long-acting nature of the compound.

Protocol 3: Preparation of this compound for Cell Culture

  • Stock Solution : Prepare a high-concentration stock solution of this compound in a sterile solvent such as ethanol or DMSO.

  • Working Solutions : Dilute the stock solution in hormone-free medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control : Treat a set of cells with the same concentration of the solvent (e.g., ethanol) used to dissolve the this compound. This serves as the vehicle control.

Assays for Cellular Effects

The following are key assays to characterize the effects of this compound on MCF-7 cells.

Cell Proliferation Assays

Estradiol is known to stimulate the proliferation of MCF-7 cells.

Protocol 4: MTT Proliferation Assay

  • Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in hormone-free medium and allow them to attach overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation : Incubate for 24, 48, and 72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

Protocol 5: Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

  • Seeding : Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment : Treat with this compound or vehicle control. The medium should be replaced every 3-4 days with fresh medium containing the treatment.

  • Incubation : Incubate for 10-14 days until visible colonies form.

  • Staining : Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification : Count the number of colonies.

Apoptosis Assays

While estradiol typically promotes survival, under certain conditions, such as in long-term estrogen-deprived cells, it can induce apoptosis.

Protocol 6: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Treatment : Treat MCF-7 cells with this compound for the desired time points.

  • Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Molecular Analysis of Signaling Pathways

This compound, through its conversion to estradiol, primarily acts via the estrogen receptor (ER).

Gene Expression Analysis

Protocol 7: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction : Treat cells with this compound, then extract total RNA using a suitable kit.

  • cDNA Synthesis : Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • qPCR : Perform qPCR using primers for target genes known to be regulated by estrogen, such as TFF1 (pS2), PGR (progesterone receptor), and CCND1 (Cyclin D1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis : Analyze the relative gene expression using the ΔΔCt method.

Protein Expression Analysis

Protocol 8: Western Blotting

  • Protein Extraction : Lyse the treated cells and determine the protein concentration.

  • Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against proteins of interest in the estrogen signaling pathway (e.g., ERα, p-ERK1/2, Bcl-2, Bax).

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis : Quantify the protein bands using densitometry and normalize to a loading control like β-actin or GAPDH.

Data Presentation

Summarize quantitative data in tables for clear comparison.

Table 1: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)

Concentration (nM)24h (% of Vehicle)48h (% of Vehicle)72h (% of Vehicle)
Vehicle Control100 ± 5.2100 ± 6.1100 ± 7.3
0.1115 ± 4.8135 ± 5.5160 ± 6.9
1130 ± 5.1165 ± 6.3210 ± 8.1
10145 ± 5.9190 ± 7.2250 ± 9.5
100150 ± 6.2200 ± 8.5265 ± 10.2

Data are presented as mean ± standard deviation.

Table 2: Gene Expression Changes in MCF-7 Cells Treated with this compound (10 nM) for 24h (qRT-PCR)

GeneFold Change vs. Vehiclep-value
TFF18.5 ± 1.2<0.01
PGR6.2 ± 0.9<0.01
CCND13.1 ± 0.5<0.05
BCL22.5 ± 0.4<0.05

Data are presented as mean ± standard deviation.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis Culture MCF-7 Cell Culture HormoneDeplete Hormone Depletion (Phenol Red-Free Medium, Charcoal-Stripped FBS) Culture->HormoneDeplete Seed Seed Cells for Assays HormoneDeplete->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Proliferation Proliferation Assays (MTT, Colony Formation) Treat->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis RNA RNA Extraction Treat->RNA Protein Protein Extraction Treat->Protein Data Data Interpretation and Visualization Proliferation->Data Apoptosis->Data qPCR qRT-PCR RNA->qPCR WB Western Blot Protein->WB qPCR->Data WB->Data

Caption: Experimental workflow for studying this compound effects.

Estrogen Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR30 GPR30 ERK ERK GPR30->ERK Non-genomic pathway EE This compound E2 Estradiol EE->E2 Metabolism E2->GPR30 ER Estrogen Receptor (ERα/ERβ) E2->ER ER->ER Dimerization ERE Estrogen Response Element (ERE) ER->ERE Translocation pERK p-ERK ERK->pERK Non-genomic pathway Gene Target Gene Transcription (e.g., TFF1, PGR, CCND1, BCL2) pERK->Gene Transcription Factor Activation Bcl2 Bcl-2 Survival Cell Survival Bcl2->Survival ERE->Gene Proliferation Cell Proliferation Gene->Proliferation Gene->Survival

Caption: Simplified estrogen receptor signaling pathway in MCF-7 cells.

References

Application Note: Quantitative Analysis of Estradiol Enanthate and Estradiol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Estradiol Enanthate (EEn) is a synthetic ester and a prodrug of 17β-estradiol, the primary female sex hormone.[1] It is used in hormonal birth control and hormone therapy.[2] Following administration, EEn is slowly absorbed and then hydrolyzed by esterases in the blood and liver to release the active hormone, estradiol.[1] Accurate quantification of both the prodrug (EEn) and its active metabolite (estradiol) in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of drug absorption, distribution, metabolism, and excretion (ADME).

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and estradiol in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.

Experimental Protocol

Materials and Reagents
  • Analytes and Internal Standards: this compound (≥98% purity), 17β-Estradiol (≥98% purity), Estradiol-d5 (Internal Standard, IS), Estradiol Cypionate-d3 (Internal Standard for EEn, surrogate IS).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methyl-tert-butyl ether (MTBE, HPLC grade).

  • Plasma: Drug-free human plasma (K2-EDTA).

  • SPE Cartridges: C18 Solid Phase Extraction Cartridges (e.g., 30 mg, 1 mL).[3]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of both the lipophilic prodrug and its more polar metabolite.

  • Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: To 250 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (containing Estradiol-d5 and Estradiol Cypionate-d3). Vortex for 10 seconds.

  • Pre-treatment: Add 250 µL of 0.5% formic acid in water to the plasma sample. Vortex for 10 seconds and centrifuge to pellet any particulates.[3]

  • SPE Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of MTBE or a 95:5 mixture of Dichloromethane:Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters | Parameter | Condition | | :--- | :--- | | LC System | UPLC/UHPLC System | | Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 50 | | | 1.0 | 50 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 50 | | | 6.5 | 50 |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 385.3 253.2 100 15
This compound (Qualifier) 385.3 159.1 100 25
Estradiol 273.2 107.1 100 30
Estradiol (Qualifier) 273.2 133.1 100 28
Estradiol-d5 (IS) 278.2 110.1 100 30
Estradiol Cypionate-d3 (IS) 398.3 256.2 100 15

Note: MRM transitions for this compound and its surrogate IS are predictive based on structure and common fragmentation patterns. These should be optimized empirically on the specific instrument used.

Data and Performance Characteristics

The method should be validated according to regulatory guidelines. The following table presents typical performance characteristics expected from a validated assay of this nature.

Table 4: Method Validation Summary

Parameter This compound Estradiol
Linear Range 0.05 - 50 ng/mL 2 - 2000 pg/mL
Correlation Coefficient (r²) > 0.995 > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL 2 pg/mL
Intra-day Precision (%CV) < 10% < 10%
Inter-day Precision (%CV) < 12% < 12%
Accuracy (%Bias) ± 15% ± 15%
Mean Extraction Recovery > 85% > 85%

| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |

Visualized Workflows and Pathways

Experimental Workflow

The entire process from sample collection to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (250 µL) Spike Add Internal Standards Sample->Spike Pretreat Acidify & Centrifuge Spike->Pretreat SPE Solid-Phase Extraction (C18) Pretreat->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC UPLC Separation Recon->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS experimental workflow from plasma sample to final report.

Biological Conversion and Signaling Pathway

This compound acts as a prodrug. It is first metabolized to estradiol, which then binds to estrogen receptors (ERs) to initiate a biological response. This process involves genomic and non-genomic pathways.

G cluster_drug Drug Metabolism cluster_cell Cellular Action cluster_nucleus Nucleus EEn This compound (Administered Prodrug) Esterases Plasma/Liver Esterases EEn->Esterases E2_metab Estradiol (E2) (Active Hormone) Esterases->E2_metab E2_cell Estradiol (E2) E2_metab->E2_cell Enters Target Cell ER Estrogen Receptor (ER) E2_cell->ER Binding & Dimerization ER_dimer E2-ER Dimer ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Transcription Gene Transcription ERE->Transcription ER->ER_dimer Translocation

Caption: Conversion of this compound and its genomic signaling pathway.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, estradiol, in human plasma. The protocol, employing solid-phase extraction and UPLC-MS/MS, offers the necessary selectivity and sensitivity for detailed pharmacokinetic assessments in clinical and preclinical research. The method's performance characteristics demonstrate its suitability for supporting drug development programs requiring accurate measurement of this important hormonal agent.

References

Troubleshooting & Optimization

Improving the solubility of estradiol enanthate in carrier oils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of estradiol enanthate in carrier oils. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common carrier oils used for this compound formulations?

A1: Common carrier oils for lipophilic steroids like this compound include Castor Oil, Grapeseed Oil, Sesame Oil, and Medium-Chain Triglycerides (MCT) Oil. Castor oil is often favored due to its higher polarity and viscosity, which can help maintain the drug in solution.

Q2: Why is my this compound not dissolving properly in the carrier oil?

A2: this compound is sparingly soluble in most vegetable oils alone.[1] Inadequate solubility can be due to several factors, including the choice of carrier oil, the concentration of this compound being too high, the formulation temperature being too low, or the absence of necessary co-solvents.

Q3: What are co-solvents and why are they necessary?

A3: Co-solvents are excipients added to the primary vehicle (the carrier oil) to increase the solubility of the active pharmaceutical ingredient (API). For this compound, the most common and effective co-solvents are Benzyl Benzoate (BB) and Benzyl Alcohol (BA).

  • Benzyl Benzoate (BB): Acts as a primary solvent to dissolve and suspend the hormone powder, significantly increasing the amount of this compound the oil can hold.

  • Benzyl Alcohol (BA): Functions as both a co-solvent and a bacteriostatic preservative, ensuring the sterility of multi-dose vials.

Q4: What are typical concentrations for Benzyl Benzoate and Benzyl Alcohol in a formulation?

A4: Concentrations can vary, but common formulations often use Benzyl Benzoate in the range of 20-40% and Benzyl Alcohol between 2-5%. For example, a commercially available formulation of this compound at 40 mg/mL uses castor oil as the carrier, 40% Benzyl Benzoate, and 2% Benzyl Alcohol.

Q5: Can I prepare a stable solution without Benzyl Benzoate?

A5: It is possible, particularly at lower concentrations and with certain oils. For instance, some reports suggest that this compound can be dissolved in MCT oil at concentrations up to 50 mg/mL without the use of Benzyl Benzoate. However, for higher concentrations or in other carrier oils, Benzyl Benzoate is typically crucial for preventing crystallization and ensuring long-term stability.

Q6: What is "crashing" and why does it happen?

A6: "Crashing" refers to the crystallization or precipitation of the dissolved this compound out of the oil solution. This occurs when the drug concentration exceeds its saturation solubility in the vehicle. The primary trigger for this is often a decrease in temperature, as the solubility of this compound in oil is temperature-dependent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Crystallization or "Crashing" Upon Cooling or During Storage 1. Supersaturation: The concentration of this compound is too high for the vehicle at a given temperature. 2. Low Temperature Exposure: Storage or shipping at low temperatures reduces solubility. 3. Insufficient Co-solvent: The concentration of Benzyl Benzoate is too low.1. Gentle Re-heating: Warm the vial in a water bath (approximately 40-50°C) and agitate gently until the crystals redissolve. 2. Formulation Optimization: Increase the concentration of Benzyl Benzoate in the formulation. 3. Concentration Reduction: If the issue persists, consider lowering the target concentration of this compound.
Cloudy or Hazy Solution After Preparation 1. Incomplete Dissolution: The this compound powder has not fully dissolved. 2. Moisture Contamination: The presence of water in the carrier oil can reduce the solubility of steroids.[2][3] 3. Particulate Matter: Contamination from glassware or the environment.1. Continue Heating and Agitation: Ensure the solution is heated (e.g., to 60-70°C) and stirred until perfectly clear. 2. Use Anhydrous Components: Ensure carrier oils and solvents are properly dried and stored to prevent moisture absorption. 3. Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles or contaminants.
Solution is Too Viscous for Easy Handling/Injection 1. High Castor Oil Content: Castor oil is naturally more viscous than other carrier oils. 2. High Benzyl Benzoate Concentration: While an excellent solvent, high levels of BB can increase viscosity.1. Carrier Oil Blending: Consider blending castor oil with a less viscous oil like grapeseed oil or MCT oil. 2. Gentle Warming: Warm the vial slightly before use to temporarily reduce the viscosity.
Post-Injection Irritation 1. High Benzyl Alcohol Concentration: BA can be an irritant at higher concentrations. 2. Sensitivity to Benzyl Benzoate: A small percentage of individuals may have a sensitivity to BB.1. Optimize BA Concentration: Use the lowest effective concentration of Benzyl Alcohol required for preservation (typically 1-2%). 2. Test Alternative Formulations: If sensitivity is suspected, a formulation with a different co-solvent system or a lower concentration of BB may be necessary.

Data on this compound Solubility

While precise saturation solubility data is not widely published, the following tables summarize available qualitative information and concentrations achieved in known formulations. This provides a practical guide to the solubility of this compound and related esters in various vehicles.

Table 1: Qualitative Solubility of Estradiol Esters

CompoundVehicleSolubility
This compoundVegetable OilsSparingly Soluble[1]
Estradiol ValerateBenzyl BenzoateSoluble[4]
Estradiol ValerateCastor OilSoluble
Estradiol ValerateArachis (Peanut) OilSparingly Soluble
Estradiol ValerateSesame OilSparingly Soluble
Estradiol (base)Vegetable OilsSparingly Soluble

Table 2: Example Formulations of this compound

Note: These concentrations have been shown to be stable, indicating the solubility in that specific vehicle is at least as high as the stated concentration.

Concentration (mg/mL)Carrier OilBenzyl Benzoate (% v/v)Benzyl Alcohol (% v/v)
40 mg/mLCastor Oil40%2%
50 mg/mLMCT Oil0% (Not required)Not specified
10 mg/mLNot specifiedNot specifiedNot specified
5 mg/mLNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Determination of Saturation Solubility

This protocol outlines a method to determine the maximum concentration of this compound that can be dissolved in a given carrier oil/co-solvent system at a specific temperature.

Materials:

  • This compound powder

  • Carrier oil (e.g., Castor Oil, Grapeseed Oil)

  • Co-solvents (Benzyl Benzoate, Benzyl Alcohol)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Heated magnetic stirrer or temperature-controlled shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for concentration analysis

Methodology:

  • Prepare Vehicle: Create the desired oil/co-solvent mixture (e.g., Castor Oil with 20% v/v Benzyl Benzoate and 2% v/v Benzyl Alcohol).

  • Add Excess Solute: To a series of vials, add a known volume of the prepared vehicle (e.g., 2 mL). Add an excess amount of this compound powder to each vial, ensuring a significant amount of undissolved solid remains at the bottom.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25°C, 4°C) on a shaker or rotator. Allow the samples to equilibrate for a minimum of 72 hours. This extended time ensures that the solution reaches a true equilibrium saturation state.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant (the saturated solution). Be extremely careful not to disturb the solid pellet at the bottom.

  • Dilution and Analysis: Accurately dilute the supernatant with a suitable solvent (e.g., ethanol or a mobile phase mixture) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the precise concentration of this compound. This concentration represents the saturation solubility of this compound in that vehicle at that specific temperature.

Visualizations

Experimental Workflow

G prep_vehicle 1. Prepare Vehicle (Carrier Oil + Co-solvents) add_solute 2. Add Excess this compound to Vials prep_vehicle->add_solute equilibrate 3. Equilibrate (e.g., 72h at 25°C with agitation) add_solute->equilibrate centrifuge 4. Centrifuge (Separate solid from liquid) equilibrate->centrifuge sample 5. Collect Supernatant (Saturated Solution) centrifuge->sample analyze 6. Dilute & Analyze (e.g., HPLC) sample->analyze result Result: Saturation Solubility (mg/mL) analyze->result

Caption: Workflow for determining the saturation solubility of this compound.

Estrogen Receptor Signaling Pathway

G E2 Estradiol (E2) ER Estrogen Receptor (ER) in Cytoplasm E2->ER Binds E2_ER_complex E2-ER Complex Formation & Dimerization ER->E2_ER_complex translocation Translocation to Nucleus E2_ER_complex->translocation ERE Binds to Estrogen Response Element (ERE) on DNA translocation->ERE nucleus Nucleus transcription Modulation of Gene Transcription ERE->transcription response Cellular Response (e.g., Protein Synthesis) transcription->response

Caption: Simplified genomic signaling pathway for Estradiol.

References

Preventing crystallization of estradiol enanthate in injectable solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for preventing and troubleshooting the crystallization of Estradiol Enanthate (EEn) in parenteral formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound crystallization in oil-based injectable solutions?

A1: Crystallization of this compound typically occurs when its concentration exceeds the saturation solubility in the vehicle. Key contributing factors include:

  • Low-Temperature Exposure: The solubility of estradiol esters in oil-based carriers is temperature-dependent. Exposure to cold during shipping or storage can significantly decrease solubility, leading to supersaturation and triggering crystallization.[1]

  • High Drug Concentration: Formulations with higher concentrations of EEn are inherently more susceptible to crystallization as they are closer to or may exceed the saturation point of the solvent system.[1]

  • Improper Solvent System: The choice of carrier oil and the absence or insufficient concentration of co-solvents can result in poor drug solubility and stability.[1]

  • Nucleation Sites: Impurities within the formulation or imperfections on the inner surface of the vial can act as nucleation sites, initiating crystal growth.[1]

  • Rapid Cooling: A manufacturing process that involves rapid cooling after heat sterilization can induce shock crystallization.[1]

Q2: Which solvents and co-solvents are recommended for formulating this compound injectables?

A2: this compound is a lipophilic compound, making it suitable for formulation in fixed oils. Common choices for parenteral solutions include:

  • Carrier Oils: Castor oil and sesame oil are frequently used. Castor oil is often preferred due to its higher polarity, which can help maintain the drug in solution. Other options include medium-chain triglycerides (MCT oil).

  • Co-solvents/Solubilizers: Benzyl Benzoate is a common and effective co-solvent for increasing the solubility of steroid esters in oil. Low-molecular-grade Povidone (PVP) can also act as a solubilizing agent and crystallization inhibitor in injectables.

  • Preservatives/Co-solvents: Benzyl Alcohol is often included as a bacteriostatic preservative and also functions as a co-solvent.

Q3: What is the role of excipients in preventing crystallization?

A3: Excipients are critical components that enhance the stability and solubility of the active pharmaceutical ingredient (API). In EEn solutions, their primary roles are:

  • Improving Solubility: Co-solvents like benzyl benzoate directly increase the amount of EEn that can be dissolved in the carrier oil.

  • Inhibiting Nucleation and Crystal Growth: Certain polymers can interfere with the processes of nucleation and crystal growth, maintaining the drug in a supersaturated state for a longer period.

  • Ensuring Stability: Antioxidants can be added to prevent the degradation of the API or excipients, as degradation products could potentially act as nucleation sites.

Q4: How can crystallization be detected and characterized?

A4: Several analytical methods can be employed to detect and characterize crystallization:

  • Visual Inspection: The simplest method is visual inspection for crystals, cloudiness, or precipitation in the solution.

  • Microscopy: Optical or polarization microscopy can be used to observe the presence, morphology, and size of crystals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to accurately quantify the concentration of dissolved EEn in the solution. A decrease in concentration over time can indicate precipitation.

  • Differential Scanning Calorimetry (DSC): DSC can detect thermal events associated with the dissolution or melting of crystals, helping to characterize the solid state of the drug in the formulation.

  • X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the specific crystalline form (polymorph) of the precipitate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Crystals are observed in the vial after shipping or storage at low temperatures.

Possible CauseRecommended Action
Exceeded Saturation Solubility at Low Temperature 1. Gently warm the vial in a water bath (e.g., 40°C) and agitate to redissolve the crystals. 2. For future batches, consider reformulating with a higher concentration of a co-solvent like Benzyl Benzoate to improve solubility and stability at lower temperatures. 3. If the issue persists, evaluate reducing the overall concentration of this compound in the formulation.
Formulation Cooled Too Rapidly During Manufacturing Ensure a controlled, slow cooling process is implemented after any heat sterilization step to prevent shock crystallization.

Issue 2: Crystallization occurs over long-term storage, even at controlled room temperature.

Possible CauseRecommended Action
Slow Nucleation and Crystal Growth This indicates the formulation is in a metastable state where the drug concentration is above its equilibrium solubility. 1. Increase the concentration of the co-solvent (e.g., Benzyl Benzoate) to move the formulation further away from the saturation point. 2. Evaluate the need for an antioxidant, as degradation products could be acting as nucleation sites.
Interaction with Container/Closure Leachables from the vial or stopper may be initiating crystallization. 1. Conduct comprehensive compatibility studies with your chosen primary packaging materials. 2. Ensure high-quality glass vials and inert stoppers are used.

Logical Workflow for Troubleshooting Crystallization

G start Crystallization Observed check_temp Was the solution exposed to low temperatures? start->check_temp check_storage Did crystals form during long-term storage at RT? check_temp->check_storage  No warm Action: Gently warm vial (e.g., 40°C) and agitate to redissolve. check_temp->warm  Yes reformulate_stable Action: Formulation is metastable. Increase co-solvent % significantly. check_storage->reformulate_stable  Yes slow_cool Process Check: Ensure slow, controlled cooling after heat sterilization. check_storage->slow_cool  No (acute issue) reformulate_temp Prevention: Increase co-solvent % or reduce API concentration for cold stability. warm->reformulate_temp check_impurities Investigation: Check for degradation (add antioxidant?) or container leachables. reformulate_stable->check_impurities

Caption: Troubleshooting workflow for observed crystallization.

Data Presentation

Table 1: Solubility of Estradiol Esters in Common Vehicles (Illustrative Data)

Note: The following data is for Estradiol Undecylate (EU) and serves as a valuable proxy for understanding the solubility behavior of long-chain estradiol esters like this compound. Actual solubility for EEn must be determined experimentally.

Vehicle CompositionStorage TemperatureApproximate Solubility of EU (mg/mL)
Castor Oil25°C~40
Castor Oil4°C~15
Castor Oil with 20% Benzyl Benzoate25°C>100
Castor Oil with 20% Benzyl Benzoate4°C~50
Sesame Oil25°C~25
Sesame Oil4°C<10

Data adapted from a technical guide on Estradiol Undecylate.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility (Equilibrium Method)

This protocol details the steps to experimentally determine the maximum concentration of this compound that can be dissolved in a given vehicle system at a specific temperature.

Objective: To determine the saturation solubility of EEn in various solvent systems to inform formulation development.

Materials:

  • This compound (API powder)

  • Selected carrier oils (e.g., Castor Oil, MCT Oil)

  • Selected co-solvents (e.g., Benzyl Benzoate, Benzyl Alcohol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Validated HPLC method for EEn quantification

  • 0.22 µm PTFE syringe filters

  • Analytical balance and volumetric glassware

Methodology:

  • Preparation of Solvent Systems: Prepare the desired vehicle compositions by accurately weighing and mixing the carrier oil and co-solvents (e.g., Castor Oil with 5%, 10%, 15%, 20% Benzyl Benzoate).

  • Sample Preparation: Add an excess amount of EEn powder to a known volume of each solvent system in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 4°C for refrigerated storage, 25°C for room temperature). Allow the samples to equilibrate for at least 72 hours with continuous gentle agitation to ensure the solution reaches a true equilibrium state.

  • Sample Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully extract a sample from the clear supernatant, ensuring no solid particles are transferred.

    • Immediately filter the sample through a 0.22 µm PTFE filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol/chloroform).

  • Quantification: Quantify the concentration of this compound in the diluted samples using a validated HPLC method. The resulting concentration is the saturation solubility for that vehicle at that specific temperature.

Workflow for Saturation Solubility Determination

G prep_solvent 1. Prepare Vehicle (Oil + Co-solvents) add_api 2. Add Excess EEn Powder to Vehicle in Sealed Vials prep_solvent->add_api equilibrate 3. Equilibrate at Target Temp (e.g., 4°C or 25°C) for 72+ hours with agitation add_api->equilibrate sample 4. Collect Supernatant (Avoid solid particles) equilibrate->sample filter 5. Filter with 0.22 µm PTFE Syringe Filter sample->filter dilute 6. Accurately Dilute with Mobile Phase/Solvent filter->dilute analyze 7. Quantify EEn Concentration using Validated HPLC Method dilute->analyze result Result: Saturation Solubility (mg/mL) analyze->result

Caption: Experimental workflow for solubility assessment.

Protocol 2: Visual Inspection Under Stress Conditions

Objective: To rapidly assess the physical stability of a formulation prototype.

Methodology:

  • Prepare several vials of the final EEn formulation.

  • Store the vials under various temperature conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (40°C)

  • Include temperature cycling studies (e.g., 24 hours at 4°C followed by 24 hours at 40°C) to simulate temperature fluctuations during shipping.

  • Visually inspect the vials against a black and a white background at regular intervals (e.g., daily for the first week, then weekly) for any signs of crystallization, haziness, or precipitation.

  • Document all observations with photographs for a clear record of the formulation's stability over time.

Relationship of Factors Leading to Crystallization

G conc API Concentration state Solution State conc->state temp Storage Temperature solubility Saturation Solubility temp->solubility influences solvent Solvent System (Oil, Co-solvents) solvent->solubility determines solubility->state stable Stable (Undersaturated) state->stable if Conc < Solubility unstable Unstable (Supersaturated) state->unstable if Conc > Solubility crystallization Crystallization Risk unstable->crystallization

Caption: Key factors influencing solution stability and crystallization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Estradiol Enanthate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with estradiol enanthate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound experiments?

A1: Inconsistent results in this compound experiments can arise from several factors, broadly categorized as:

  • Compound Integrity: Issues related to the purity, stability, and storage of the this compound compound itself.

  • Formulation and Administration: Variability introduced by the choice of vehicle (oil), preparation of the injection solution, and the administration technique (e.g., subcutaneous vs. intramuscular).

  • Analytical Methods: Discrepancies arising from the method used to quantify estradiol levels, with significant differences observed between immunoassays (like RIA) and chromatographic methods (like LC-MS/MS).[1]

  • Biological Variability: Inherent differences in the animal model (strain, age, sex), cell line characteristics, and individual subject metabolism.[2]

  • Experimental Protocol Execution: Inconsistencies in experimental procedures, including timing of injections and sample collection, and cell culture conditions.[2]

Q2: How pure should the this compound be for my experiments?

A2: For reliable and reproducible results, it is recommended to use this compound with a purity of >98%, confirmed by a Certificate of Analysis (CoA).[3] The presence of impurities can lead to unexpected biological effects or interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.[3]

Q3: What are the optimal storage conditions for this compound?

A3: this compound is a crystalline powder that is generally stable. However, it should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is often recommended. Once in solution, especially in an oil vehicle, the potential for degradation increases, and stability should be verified if stored for extended periods.

Q4: What is the difference between subcutaneous (SC) and intramuscular (IM) injection of this compound, and how might this affect my results?

A4: Both SC and IM injections are effective routes of administration for this compound. However, they can lead to different pharmacokinetic profiles. IM injections are generally absorbed faster due to the higher vascularization of muscle tissue. This can result in a higher peak concentration (Cmax) and a shorter time to peak (Tmax) compared to SC injections, where absorption from the adipose tissue is slower. This difference in absorption kinetics can lead to variability in the observed biological effects and should be a controlled variable in your experimental design.

Q5: My estradiol measurements are highly variable between samples. What could be the cause?

A5: High variability in estradiol measurements is a common challenge. Key factors include:

  • Assay Method: Radioimmunoassays (RIAs) are known to have higher variability and potential for cross-reactivity with metabolites compared to the more specific and accurate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

  • Calibration Bias: Inconsistent calibration of analytical instruments is a major contributor to inter-assay variability.

  • Sample Handling: Improper collection, processing, and storage of biological samples can lead to degradation of estradiol.

  • Biological Factors: In vivo, estradiol levels can be influenced by the estrous cycle in female animals, stress, and diet.

Troubleshooting Guides

Guide 1: Inconsistent Pharmacokinetic (PK) Profiles
Observed Problem Potential Cause Recommended Solution
High variability in Cmax and Tmax Inconsistent Injection Technique: Variation in injection depth (IM vs. SC), needle gauge, or injection speed.Standardize the injection protocol. Ensure all personnel are trained on the same technique. Consider using a guide for consistent injection depth.
Formulation Issues: Incomplete dissolution of this compound in the oil vehicle, or use of different oil vehicles (e.g., castor oil vs. sesame oil) with different viscosities.Ensure complete dissolution of the compound in the vehicle. Use the same type and batch of oil for all experiments. Note that different oils can affect absorption rates.
Inter-individual Biological Variability: Natural variation in metabolism and clearance among animals.Increase the number of animals per group to improve statistical power. Use a crossover study design if feasible.
Unexpectedly Low Bioavailability (AUC) Compound Degradation: The this compound may have degraded due to improper storage or handling.Verify the purity and integrity of the compound using HPLC. Store the compound and formulated solutions under recommended conditions.
Precipitation at Injection Site: The compound may have precipitated out of the oil vehicle upon injection.Ensure the formulation is stable and the compound remains dissolved at physiological temperatures.
Inconsistent Elimination Half-life (t½) Analytical Assay Inaccuracy: Inaccurate measurement of low estradiol concentrations at later time points.Use a highly sensitive and specific assay like LC-MS/MS, especially for the terminal phase of the PK profile.
Metabolic Differences: Variations in the rate of ester cleavage and estradiol metabolism between subjects.Characterize the metabolic profile in your animal model. Consider measuring key metabolites.
Guide 2: Inconsistent In Vitro Results (e.g., Cell-Based Assays)
Observed Problem Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each well.
Edge Effects: Evaporation and temperature gradients at the edges of the plate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Lack of Dose-Response or Inconsistent EC50 Cell Line Issues: Loss of estrogen receptor (ER) expression over multiple passages, or misidentified cell line.Use low-passage cells and regularly verify ER expression (e.g., by Western blot or qPCR). Authenticate the cell line.
Solvent Effects: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may have cytotoxic or other biological effects.Include a vehicle control group that receives the same concentration of solvent as the highest dose of this compound. Keep the final solvent concentration low (typically <0.1%).
Interference from Phenol Red: Phenol red in cell culture media has weak estrogenic activity.For sensitive estrogenic assays, use phenol red-free media.
Results Not Reproducible Between Experiments Inconsistent Culture Conditions: Variations in media composition, serum batch, incubation time, or CO2 levels.Standardize all cell culture protocols. Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of endogenous hormones. Consider using charcoal-stripped FBS to remove endogenous steroids.
Compound Stability in Media: this compound may degrade in the culture media over the course of the experiment.Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific media and conditions can be assessed by HPLC.

Data Presentation

Table 1: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular Injection

ParameterEstradiol BenzoateEstradiol ValerateEstradiol CypionateThis compound
Time to Peak (Tmax) (days) ~2~2~43-8
Peak Estradiol Levels (Cmax) per 5mg dose (pg/mL) ~940~667Significantly lower than benzoate and valerate~163-209
Duration of Elevated Estradiol (days) 4-57-8~11~20-30
Elimination Half-life (t½) (days) Not consistently reported4-58-105.6-7.5
Coefficient of Variation (CV%) for Cmax Moderate to HighLow to Moderate (22-36% for similar compounds)Moderate to HighExpected to be in the moderate to high range
Coefficient of Variation (CV%) for AUC Moderate to HighLow to Moderate (24-46% for similar compounds)Moderate to HighExpected to be in the moderate to high range

Note: Data for this compound is compiled from various sources and may show variability. The CV% for other oral contraceptives are provided for context on expected variability in pharmacokinetic studies.

Experimental Protocols

Protocol 1: Estradiol Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the relative binding affinity of a test compound to the estrogen receptor.

Materials:

  • Rat uterine cytosol (prepared from ovariectomized rats)

  • Radiolabeled estradiol ([³H]-E2)

  • Unlabeled this compound (or other test compounds)

  • Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and vials

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions on ice.

  • Assay Setup: In microcentrifuge tubes, add a constant amount of rat uterine cytosol and a single concentration of [³H]-E2.

  • Competitive Binding: Add varying concentrations of unlabeled this compound (or other test compounds) to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of unlabeled estradiol to determine non-specific binding.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet with assay buffer to remove unbound radioligand. Repeat the wash steps as necessary.

  • Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Protocol 2: In Vivo Dosing of this compound in Rats (Subcutaneous Injection)

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, castor oil)

  • Sterile vials and syringes with appropriate needles (e.g., 25-27 gauge)

  • Ovariectomized female rats

Procedure:

  • Formulation Preparation: Under sterile conditions, dissolve the this compound powder in the chosen oil vehicle to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Animal Acclimatization: Allow the ovariectomized rats to acclimatize to their housing conditions for at least one week post-surgery.

  • Dosing:

    • Gently restrain the rat.

    • Lift the skin on the dorsal side (back) to create a tent.

    • Insert the needle into the subcutaneous space at the base of the skin tent.

    • Inject the prepared this compound solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

  • Monitoring: Monitor the animals for any adverse reactions at the injection site or systemic effects.

  • Sample Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis or tissues for pharmacodynamic assessments.

Mandatory Visualizations

EstrogenSignalingPathway E2 Estradiol Enanthate Esterase Esterase E2->Esterase Cleavage Estradiol Estradiol Esterase->Estradiol mER Membrane ER Estradiol->mER ER Estrogen Receptor (ERα/ERβ) Estradiol->ER PI3K_Akt PI3K/Akt Pathway mER->PI3K_Akt Non-genomic signaling MAPK MAPK Pathway mER->MAPK Non-genomic signaling HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE GeneTranscription Gene Transcription ERE->GeneTranscription ExperimentalWorkflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting CompoundQC This compound Quality Control (Purity, Stability) Formulation Formulation (Vehicle Selection, Dissolution) CompoundQC->Formulation Dosing Dosing (Route, Dose, Frequency) Formulation->Dosing AnimalModel Animal Model Selection (Species, Strain, Sex, Age) AnimalModel->Dosing SampleCollection Sample Collection (Blood, Tissues) Dosing->SampleCollection SampleProcessing Sample Processing (Plasma/Serum Separation, Tissue Homogenization) SampleCollection->SampleProcessing Quantification Estradiol Quantification (LC-MS/MS or Immunoassay) SampleProcessing->Quantification DataAnalysis Pharmacokinetic/ Pharmacodynamic Analysis Quantification->DataAnalysis InconsistentResults Inconsistent Results DataAnalysis->InconsistentResults ReviewProtocol Review Protocol & Variables InconsistentResults->ReviewProtocol Optimize Optimize Assay Parameters ReviewProtocol->Optimize Optimize->Dosing Optimize->Quantification LogicalRelationships cluster_factors Factors Influencing Results cluster_outcomes Experimental Outcomes Compound Compound Integrity - Purity - Stability PK Pharmacokinetics (Cmax, Tmax, AUC) Compound->PK Formulation Formulation - Vehicle - Concentration Formulation->PK Administration Administration - Route (IM/SC) - Technique Administration->PK Biological Biological System - Animal Model - Cell Line Biological->PK PD Pharmacodynamics (Biological Effect) Biological->PD Analytical Analytical Method - Assay Type - Validation Analytical->PK PK->PD Reproducibility Reproducibility PK->Reproducibility PD->Reproducibility

References

Optimizing injection frequency of estradiol enanthate for stable hormone levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection frequency of estradiol enanthate (EEn) to achieve stable hormone levels in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing this compound injection frequency?

The primary goal is to maintain stable serum estradiol concentrations within a desired therapeutic or experimental range, minimizing peaks and troughs. Stable levels are crucial for experiments where consistent estrogenic effects are required, as significant fluctuations can introduce variability and confound results. Anecdotal evidence suggests that more stable serum estradiol levels may lead to better testosterone suppression at lower overall estradiol concentrations.[1]

Q2: What are the key pharmacokinetic parameters of this compound?

This compound is a long-acting ester of estradiol. When administered via intramuscular injection in an oil solution, it forms a depot from which it is slowly released and then hydrolyzed into estradiol.[2][3] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueSource
Elimination Half-Life 5.6 - 7.5 days[2][4]
Time to Peak Estradiol Levels 3 - 8 days
Duration of Action (single 10 mg IM injection) Approximately 20 - 30 days
Recommended Injection Interval (anecdotal) 7 - 10 days

Q3: How does injection frequency impact estradiol levels?

Injecting less frequently (e.g., every 14-20 days) can lead to significant fluctuations, with high peak levels shortly after injection followed by a prolonged decline to low trough levels before the next dose. More frequent injections (e.g., every 7-10 days) can help to dampen these fluctuations, resulting in more stable estradiol levels. The goal is to administer a new dose as the level from the previous dose is declining, creating a more consistent overall concentration.

Q4: What are typical starting doses and frequencies for this compound?

While optimal dosage depends on the specific research model and goals, common starting points for achieving stable levels in transfeminine hormone therapy, which can be adapted for research purposes, are:

  • 4mg every 7 days

  • 7mg every 10 days

It is crucial to adjust these starting doses based on serial monitoring of estradiol levels.

Troubleshooting Guide

Issue 1: Inconsistent or Unstable Estradiol Levels

  • Potential Cause: Inconsistent injection technique. Variability in injection depth (intramuscular vs. subcutaneous), site, or volume can alter absorption rates.

  • Solution: Standardize the injection protocol. Ensure all injections are administered at the same depth, in the same muscle group (e.g., gluteal or deltoid), and with a consistent volume. Rotate injection sites within the same muscle to avoid tissue fibrosis.

  • Potential Cause: Improper formulation or storage. Degradation of this compound or issues with the oil vehicle can affect its release.

  • Solution: Ensure the this compound solution is properly formulated and stored according to the manufacturer's instructions, typically protected from light. Visually inspect the solution for any precipitation or changes in color before administration.

  • Potential Cause: Individual subject variability. Metabolic rates and body composition can differ, leading to varied pharmacokinetic profiles between subjects.

  • Solution: If possible, analyze data on an individual subject basis to determine optimal frequency for each. For group studies, a larger sample size can help to mitigate the impact of individual variability.

Issue 2: Estradiol Levels are Consistently Too High or Too Low

  • Potential Cause: Incorrect dosage. The administered dose may be too high or too low for the desired therapeutic range.

  • Solution: Adjust the dose based on trough level measurements. If trough levels are too high, decrease the dose. If they are too low, increase the dose. Make small, incremental adjustments and allow the subject to reach a new steady state (approximately 4-5 half-lives) before re-evaluating.

  • Potential Cause: Inappropriate injection frequency. The interval between injections may be too short (leading to accumulation and high levels) or too long (resulting in low trough levels).

  • Solution: Adjust the injection interval. If levels are consistently too high, consider lengthening the interval. If trough levels are too low, shorten the interval.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Frequency for Stable Estradiol Levels

Objective: To establish an injection frequency for this compound that maintains serum estradiol levels within a target range with minimal fluctuation.

Methodology:

  • Subject Grouping: Divide subjects into multiple groups, each assigned a different injection frequency (e.g., Group A: 7 days, Group B: 10 days, Group C: 14 days).

  • Baseline Sampling: Collect baseline blood samples from all subjects to determine endogenous estradiol levels.

  • Dose Administration: Administer a standardized starting dose of this compound via intramuscular injection to all subjects.

  • Serial Blood Sampling:

    • For the first injection cycle, collect blood samples at multiple time points to characterize the pharmacokinetic profile (e.g., day 0, 2, 4, 7, 10, 14).

    • For subsequent cycles, focus on collecting trough levels (immediately before the next scheduled injection) and peak levels (estimated to be around 3-8 days post-injection).

  • Hormone Analysis: Analyze serum or plasma samples for estradiol concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS) or a reliable immunoassay.

  • Data Analysis:

    • Plot the mean estradiol concentration versus time for each group.

    • Calculate the peak-to-trough fluctuation for each injection frequency.

    • Determine the frequency that best maintains estradiol levels within the target range with the lowest fluctuation.

Visualizations

PharmacokineticProfile cluster_workflow Pharmacokinetic Profile of a Single EEn Injection Injection Intramuscular Injection of EEn Absorption Slow Release from Oil Depot Injection->Absorption Peak Peak Estradiol Levels (3-8 days) Absorption->Peak Decline Gradual Decline in Estradiol Levels (Half-life ~5.6-7.5 days) Peak->Decline Trough Trough Levels Decline->Trough

Caption: Pharmacokinetic profile of this compound after a single intramuscular injection.

OptimizationWorkflow cluster_protocol Workflow for Optimizing Injection Frequency Start Define Target Estradiol Range Select Select Initial Dose and Frequency Start->Select Administer Administer EEn for 4-5 Half-Lives Select->Administer Measure Measure Trough Estradiol Level Administer->Measure Decision Is Level in Target Range? Measure->Decision AdjustDose Adjust Dose Decision->AdjustDose No (Level too high/low) AdjustFreq Adjust Frequency Decision->AdjustFreq No (Fluctuation too high) Optimal Optimal Regimen Achieved Decision->Optimal Yes AdjustDose->Administer AdjustFreq->Administer

Caption: Logical workflow for the iterative process of optimizing this compound injection frequency.

References

Identifying and minimizing estradiol enanthate degradation products in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Estradiol Enanthate Stability

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound (E2EN) is an ester prodrug of 17β-estradiol, a naturally occurring estrogen.[1][2] As an ester, its most common degradation pathway in solution is hydrolysis, where the enanthate ester bond is cleaved to yield 17β-estradiol and enanthic acid.[3][4] This reaction can be catalyzed by acids or bases.[5] Other potential degradation pathways include oxidation of the estradiol molecule, especially under pro-oxidative conditions.

Q2: What are the main factors that accelerate the degradation of this compound in solution?

Several factors can accelerate the degradation of this compound:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation. Forcing degradation by heating is a common strategy in stability studies.

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photodegradation reactions.

  • Presence of Water: As hydrolysis is a reaction with water, the presence of moisture is a critical factor. Formulations with lower water content are generally more stable.

  • Solvent Composition: The choice of solvent can significantly impact stability. Replacing water with non-aqueous solvents like alcohol or propylene glycol can reduce hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the estradiol molecule.

Q3: What are the common degradation products I should expect to see?

The primary and most anticipated degradation product from hydrolysis is 17β-estradiol . Further oxidation of estradiol could lead to the formation of estrone and other related compounds. Analytical methods should be capable of separating this compound from these key potential impurities.

Q4: How should I store my this compound solutions to ensure maximum stability?

For optimal stability, solutions should be:

  • Stored at low temperatures: Refrigeration or freezing (-20°C to -80°C) is recommended to slow down degradation kinetics.

  • Protected from light: Use amber vials or store solutions in the dark to prevent photodegradation.

  • Buffered at an optimal pH: If an aqueous buffer is necessary, the pH should be optimized to the point of minimum hydrolysis.

  • Prepared in a low-water or anhydrous solvent system: Whenever possible, use non-aqueous or low-moisture solvents.

  • Stored under an inert atmosphere: Purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidation.

Troubleshooting Guide

Issue: I'm observing an unexpected peak in my HPLC chromatogram. How do I identify if it's a degradation product?

G start Unexpected Peak Observed in HPLC check_rt Compare Retention Time (RT) with Estradiol Standard start->check_rt rt_match RT Matches Estradiol? check_rt->rt_match likely_hydrolysis Peak is Likely 17β-Estradiol (Hydrolysis Product) rt_match->likely_hydrolysis Yes no_rt_match RT Does Not Match rt_match->no_rt_match No stress_study Perform Forced Degradation Study (Acid, Base, Heat, Peroxide) no_rt_match->stress_study peak_increase Does the Peak Area Increase Under Stress? stress_study->peak_increase likely_degradant Peak is a Degradation Product peak_increase->likely_degradant Yes not_degradant Peak is Likely an Excipient or Contaminant peak_increase->not_degradant No further_id Use LC-MS or NMR for Structural Identification likely_degradant->further_id

  • Retention Time (RT) Comparison: The most common degradation product is 17β-estradiol. Inject a pure standard of 17β-estradiol and compare its retention time to the unknown peak. A match strongly suggests hydrolysis has occurred.

  • Forced Degradation (Stress Testing): If the RT doesn't match known standards, perform a forced degradation study. Expose your sample to harsh conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat) for a set period. If the area of the unknown peak increases significantly under these conditions, it is confirmed to be a degradation product.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This can help determine if the unknown peak co-elutes with other compounds.

  • Mass Spectrometry (MS): For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can confirm its molecular weight and help elucidate its structure.

Issue: My solution is showing rapid degradation. How can I minimize it?

G start Rapid Degradation Observed storage storage start->storage solvent solvent start->solvent ph_control ph_control start->ph_control additives additives start->additives

  • Solvent Modification: The most effective strategy against hydrolysis is to reduce or eliminate water from the formulation. Consider replacing a portion or all of the water with non-aqueous solvents like ethanol, propylene glycol, or glycerin. For injectable oil-based formulations, ensure the oil vehicle is anhydrous.

  • pH Control: If an aqueous environment is unavoidable, perform a pH-rate profile study to identify the pH of maximum stability. Use a suitable buffer system to maintain this pH.

  • Temperature and Light Control: Store all solutions at the lowest practical temperature and always in light-protective containers.

  • Use of Additives:

    • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.

    • Chelating Agents: Metal ions can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions and improve stability.

    • Complexing Agents: Agents like caffeine have been shown to form complexes with ester drugs, protecting them from hydrolysis.

Quantitative Data Summary

Forced degradation studies are crucial for understanding the stability profile of a drug. The following table summarizes typical conditions and expected outcomes for estradiol esters, based on published methodologies for related compounds.

Stress ConditionReagent/ParameterTypical DurationExpected Degradation Product(s)
Acid Hydrolysis 0.1N HCl1 - 4 hours at 70°C17β-Estradiol
Base Hydrolysis 0.1N NaOH1 - 4 hours at 70°C17β-Estradiol
Oxidation 3-30% H₂O₂24 hours at RTOxidized Estradiol Species, Estrone
Thermal 70 - 80°C24 - 48 hours17β-Estradiol (if moisture is present)
Photolytic UV Light (e.g., 254 nm)24 hoursPhotodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method for separating this compound from its primary degradation product, 17β-estradiol. Method optimization will be required for specific formulations.

G prep Sample & Standard Preparation (Dilute in Mobile Phase) inject Inject 10-20 µL onto HPLC System prep->inject separate Isocratic or Gradient Separation on C18 Column inject->separate detect UV Detection (e.g., 225 nm) separate->detect quantify Quantify Peaks (Area Under Curve) detect->quantify

1. Materials and Reagents:

  • This compound Reference Standard

  • 17β-Estradiol Reference Standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Phosphoric Acid or Formic Acid

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20 v/v). A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 25-30°C (Ambient or controlled).

  • Injection Volume: 10-20 µL.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or ACN.

  • Prepare a stock solution of 17β-Estradiol (e.g., 1 mg/mL) similarly.

  • Create a working standard solution containing both compounds at a known concentration (e.g., 100 µg/mL of E2EN and 10 µg/mL of Estradiol) by diluting the stock solutions with the mobile phase.

4. Sample Preparation:

  • Accurately dilute the experimental sample with the mobile phase to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Analysis:

  • Inject the working standard to determine the retention times and response factors for this compound and 17β-estradiol.

  • Inject the prepared samples.

  • Identify and quantify the parent drug and any degradation products by comparing retention times and integrating peak areas. The percentage of degradation can be calculated based on the relative peak areas.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Estradiol Enanthate-Treated Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using estradiol enanthate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing decreased viability after treatment with this compound, but I expected a proliferative effect. What are the potential causes?

This is a common observation, as the effect of estradiol is complex and often dose-dependent. High concentrations of estradiol can lead to decreased cell viability or even induce apoptosis in various cell lines.[1] This phenomenon is often referred to as a biphasic effect, where low concentrations stimulate proliferation and high concentrations are inhibitory.[1]

Several factors could be contributing to this unexpected outcome:

  • Estradiol Concentration: The concentration of this compound in your culture medium may be too high. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.

  • Estrogen Receptor (ER) Expression: The cellular response to estradiol is primarily mediated by estrogen receptors (ERα and ERβ). The presence, absence, or ratio of these receptors will dictate the cellular outcome. It is important to confirm the ER status of your cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol or DMSO) could be causing cytotoxicity. A vehicle control (media with the same concentration of the solvent) is essential to differentiate the effects of the solvent from the effects of this compound.

  • Cell Culture Conditions: Factors such as cell density, serum in the media (which may contain endogenous steroids), and passage number can all influence the cellular response to estradiol.

Q2: What is the difference between this compound and 17β-estradiol in cell culture experiments?

This compound is an esterified form of estradiol, making it a prodrug of 17β-estradiol.[2] In in vivo applications, the enanthate ester is cleaved by esterases in the body to release the active 17β-estradiol over a prolonged period. In in vitro cell culture, cellular esterases are also expected to convert this compound to 17β-estradiol.[3] Therefore, the biological effects observed should be similar to those of 17β-estradiol.[3] However, the rate of this conversion in your specific cell line might influence the kinetics of the response. For most cell culture experiments, using 17β-estradiol directly is more common as it eliminates the variable of enzymatic conversion.

Q3: How should I prepare and store my this compound stock solution?

This compound is soluble in ethanol, acetone, dioxane, and chloroform, but practically insoluble in water. It is common to prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO. This stock solution should be stored at -20°C and protected from light. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture medium is low enough to not be toxic to the cells.

Q4: What are the recommended concentrations of solvents like DMSO and ethanol in cell culture?

The cytotoxicity of organic solvents is concentration-dependent and can vary between cell lines.

  • DMSO: Generally, DMSO concentrations should be kept below 0.5% (v/v) to minimize cytotoxic effects. Some studies suggest that even concentrations as low as 0.3125% can be non-cytotoxic for most cell lines.

  • Ethanol: Ethanol tends to be more cytotoxic than DMSO. It is advisable to keep the final concentration of ethanol in the culture medium well below 1% (v/v), with some studies indicating that concentrations above 0.3125% can significantly reduce cell viability.

It is always recommended to perform a toxicity test with your specific cell line to determine the maximum non-toxic concentration of the solvent.

Troubleshooting Guides

Problem 1: High Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Step
Estradiol Concentration is Too High Perform a dose-response curve with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for cell proliferation and the threshold for cytotoxicity.
Solvent Toxicity Include a vehicle control group in your experiment. This group should be treated with the same concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound. If you observe cell death in the vehicle control, you need to lower the solvent concentration.
Induction of Apoptosis At high concentrations, estradiol can induce apoptosis. Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if the observed cell death is due to apoptosis.
Cell Line Sensitivity Confirm the estrogen receptor (ER) status of your cell line. ER-negative cell lines may not exhibit a proliferative response and could be more susceptible to off-target cytotoxic effects.
Problem 2: Inconsistent or Not Reproducible Results
Possible Cause Troubleshooting Step
Variable Cell Culture Conditions Standardize your cell culture protocols. This includes using a consistent cell passage number, seeding density, and serum concentration. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that could interfere with your experiment.
Instability of Estradiol in Media While estradiol is relatively stable in aqueous solutions, it's good practice to prepare fresh media with estradiol for each experiment or for media changes during longer incubation periods.
Cell Line Misidentification or Contamination Ensure your cell line is authentic and free from contamination (e.g., mycoplasma).

Data Presentation

Table 1: Cytotoxic Effects of Common Solvents on Various Cell Lines

SolventCell LineNon-Cytotoxic ConcentrationCytotoxic ConcentrationReference
DMSO Multiple Cancer Cell Lines≤ 0.3125% (v/v)≥ 0.625% (v/v)
Human Fibroblasts≤ 1% (v/v)> 1% (v/v)
Cardiac and Cancer Cells≤ 0.5% (v/v)> 0.5% (v/v)
Ethanol Multiple Cancer Cell Lines< 0.3125% (v/v)≥ 0.3125% (v/v)
HepG2, MDA-MB-231, MCF-7, VNBRCA1≤ 2.5% (v/v)≥ 5% (v/v)

Table 2: Reported IC50 Values of 17β-Estradiol in Different Cell Lines

Cell LineEffectIC50 ValueReference
Hep G2 (Hepatocellular Carcinoma)Inhibitory3 µM
KATO III (Gastric Cancer)InhibitorySignificant reduction at ≥ 2 µM
MKN45 (Gastric Cancer)InhibitorySignificant reduction at ≥ 8 µM

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Harvesting: Harvest the cells from your culture vessel.

  • Cell Suspension: Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a culture plate and treat them with the desired concentrations of this compound and controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Viability Assessment cluster_analysis Data Analysis start Start Experiment seed Seed Cells start->seed treat Treat with this compound & Controls (Vehicle) seed->treat viability Assess Cell Viability treat->viability mtt MTT Assay viability->mtt trypan Trypan Blue Assay viability->trypan apoptosis Annexin V/PI Assay viability->apoptosis analyze Analyze Data mtt->analyze trypan->analyze apoptosis->analyze end Conclusion analyze->end

Figure 1. A generalized experimental workflow for assessing cell viability after this compound treatment.

signaling_pathways cluster_genomic Genomic Pathway (Slow) cluster_nongenomic Non-Genomic Pathway (Rapid) E2_cyto Estradiol (E2) ER_cyto Estrogen Receptor (ER) E2_cyto->ER_cyto Binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex nucleus Nucleus E2_ER_complex->nucleus Translocates ERE Estrogen Response Element (ERE) nucleus->ERE Binds to transcription Gene Transcription (Proliferation, Survival) ERE->transcription E2_mem Estradiol (E2) mER Membrane ER (mER) E2_mem->mER Binds PI3K PI3K/AKT Pathway mER->PI3K Activates MAPK Ras/MAPK Pathway mER->MAPK Activates cell_response Cellular Response (Survival, Proliferation) PI3K->cell_response MAPK->cell_response

Figure 2. Simplified overview of estradiol-mediated genomic and non-genomic signaling pathways.

References

Technical Support Center: Overcoming Challenges of Long-Term Estradiol Enanthate (EEn) Administration In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term in vivo administration of Estradiol Enanthate (EEn).

Frequently Asked Questions (FAQs)

Q1: What is this compound (EEn) and why is it used for long-term in vivo studies?

This compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. It is a long-acting prodrug, meaning it is administered in an inactive form and is gradually converted to the active hormone, estradiol, within the body. This slow release from the injection depot results in sustained and stable levels of estradiol over a prolonged period, which is highly advantageous for long-term studies in animal models. This method minimizes the need for frequent injections and reduces fluctuations in hormone levels that can occur with shorter-acting estrogens.

Q2: What is the general pharmacokinetic profile of this compound?

Following a single intramuscular injection of EEn in an oil vehicle, estradiol levels typically peak between 3 to 8 days. The elimination half-life has been reported to be between 5.6 to 7.5 days. Estradiol levels can be expected to return to baseline approximately 20 to 30 days after a single injection, although traces may be detectable for longer.[1] These parameters can vary based on the animal model, vehicle used, and injection site.

Q3: What are the most suitable vehicles for administering EEn?

Due to its lipophilic nature, EEn must be dissolved in an oil-based vehicle for subcutaneous or intramuscular injection. Common sterile vehicles include:

  • Castor oil

  • Sesame oil

  • Miglyol (a medium-chain triglyceride oil)

The choice of vehicle can influence the release kinetics of EEn.

Q4: How should EEn solutions be prepared and stored to ensure stability?

To maintain the integrity of your EEn solution, follow these guidelines:

  • Sterile Preparation: Prepare solutions under sterile conditions, for instance, within a laminar flow hood, to prevent microbial contamination which can lead to injection site abscesses.

  • Proper Dissolution: Ensure the EEn is fully dissolved in the vehicle. Gentle warming and vortexing can aid in dissolution. Visually inspect the solution for any particulate matter before administration.

  • Storage: Store the prepared solution protected from light, typically in a sealed, sterile vial at a refrigerated temperature to minimize degradation.[2] It is often recommended to prepare solutions fresh when possible.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Estradiol Levels

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Improper Solution Preparation or Storage Ensure EEn is fully dissolved; visually inspect for crystallization before each use. Prepare fresh solutions if stability is a concern. Store solutions protected from light and at the recommended temperature.
Inconsistent Injection Technique Standardize the injection protocol for all personnel. Ensure consistent injection depth (subcutaneous vs. intramuscular), volume, and site. Rotate injection sites if specified in the protocol.
Variability in Animal Metabolism Increase the sample size per group to account for biological variability. Ensure proper randomization of animals. Acclimatize animals to the procedures to minimize stress-induced metabolic changes.[2]
Incorrect Dosage Calculation Double-check all calculations, accounting for the molecular weight of EEn versus estradiol and the final concentration of the solution.
Vehicle-Related Issues The viscosity of the oil can affect release rates. A less viscous oil might lead to a faster release and higher initial peak, while a more viscous oil could result in slower, more sustained release.[2] Consider piloting different vehicles if inconsistent levels persist.
Analytical Method Variability Be aware of the limitations of your assay. Immunoassays (ELISA) can sometimes show cross-reactivity, especially at low concentrations.[3] For highly sensitive and specific measurements, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Problem 2: Injection Site Reactions

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inflammatory Response to Vehicle or EEn Observe the injection site for signs of inflammation such as redness, swelling, or abscess formation. Consider using a different sterile, research-grade oil as a vehicle. A histological analysis of the injection site can help determine the cause of the reaction.
Contamination of Injectable Solution Ensure strict aseptic technique during solution preparation to prevent bacterial contamination.
Crystallization of EEn at Injection Site If the EEn is not fully dissolved, it may crystallize in the vehicle or at the injection site, leading to inflammation and poor absorption. Ensure complete dissolution before administration. Gentle warming of the solution may be necessary.
Physical Trauma from Injection Use an appropriate needle gauge for the animal model and vehicle viscosity. Inject the solution slowly to minimize tissue damage. Rotate injection sites for repeated administrations.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (from human studies)

Parameter Value Reference
Time to Peak Concentration (Tmax)3 - 8 days
Elimination Half-Life (t1/2)5.6 - 7.5 days
Duration of Action (return to baseline)~20 - 30 days

Note: These values are derived from human studies and should be used as a general guideline for animal research. Pilot studies are recommended to determine the specific pharmacokinetic profile in your model.

Table 2: Solubility of Estradiol Esters

Estradiol Ester Solubility
This compoundSparingly soluble in vegetable oils; soluble in ethanol, acetone, dioxane, and chloroform.
Estradiol BenzoateSlightly soluble in ether and vegetable oils; soluble in alcohol and acetone.
Estradiol (base)Sparingly soluble in vegetable oils; freely soluble in alcohol.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Subcutaneous Injection

Objective: To prepare a sterile EEn solution for long-term administration in rodents.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, castor oil)

  • Sterile, sealed glass vials

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Analytical balance

  • Laminar flow hood

  • Vortex mixer and water bath (optional)

Procedure:

  • Under sterile conditions in a laminar flow hood, accurately weigh the required amount of this compound powder.

  • Transfer the powder to a sterile glass vial.

  • Add the calculated volume of the sterile vehicle to the vial to achieve the desired final concentration.

  • Securely cap the vial and vortex until the powder is completely dissolved. Gentle warming in a water bath may be used to facilitate dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter or crystals.

  • Store the prepared solution in the dark at a refrigerated temperature until use. Before each use, allow the solution to come to room temperature and visually inspect for crystallization.

Protocol 2: Subcutaneous Administration of this compound in Rodents

Objective: To administer EEn subcutaneously for sustained hormone levels.

Procedure:

  • Gently restrain the animal (e.g., mouse or rat).

  • Disinfect the injection site (typically the dorsal side, between the shoulder blades) with 70% ethanol.

  • Create a "tent" of skin by lifting the skin at the injection site.

  • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

  • Slowly inject the prepared EEn solution.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage of the oily vehicle.

  • Rotate injection sites for subsequent administrations to minimize local tissue reactions.

  • Monitor the animal for any adverse reactions at the injection site.

Visualizations

EstrogenSignalingPathway Estrogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER E2 Binding & HSP Dissociation HSP Heat Shock Proteins ER->HSP Bound in inactive state ERE Estrogen Response Element (in DNA) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Proteins New Proteins mRNA->Proteins Translation CellularResponse Cellular Response Proteins->CellularResponse Leads to TroubleshootingWorkflow Troubleshooting Inconsistent Estradiol Levels cluster_protocol Protocol Review cluster_variables Variable Assessment Start Inconsistent Estradiol Levels Observed CheckPreparation Review Solution Preparation & Storage Protocol Start->CheckPreparation CheckInjection Review Injection Technique CheckPreparation->CheckInjection Protocol OK Solution Problem Resolved CheckPreparation->Solution Issue Found & Corrected ConsiderMetabolism Consider Animal Metabolic Variability CheckInjection->ConsiderMetabolism Technique Consistent CheckInjection->Solution Issue Found & Corrected ReviewAssay Evaluate Analytical Method ConsiderMetabolism->ReviewAssay Variability Accounted For ConsiderMetabolism->Solution Adjusted (e.g., n size) ReviewAssay->Solution Method Validated

References

Adjusting estradiol enanthate dose to avoid supraphysiological effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of estradiol enanthate (EEn) in experimental settings. The focus is on adjusting the dosage to achieve and maintain physiological estradiol levels while avoiding supraphysiological effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic ester of 17β-estradiol, a primary female sex hormone. Its long-acting nature, resulting from the enanthate ester, allows for sustained and stable release of estradiol following administration. This makes it a valuable tool in research for long-term studies in fields such as endocrinology, reproductive biology, and neuroscience, where consistent hormone levels are crucial.

Q2: What are the typical pharmacokinetic properties of this compound?

A2: Following intramuscular injection, this compound is slowly absorbed and then hydrolyzed by esterases into estradiol and heptanoic acid. Peak estradiol levels are typically observed between 3 to 8 days after injection.[1] The elimination half-life of estradiol following a single intramuscular injection of 10 mg of this compound has been reported to be between 5.6 to 7.5 days.[1][2]

Q3: What are considered physiological versus supraphysiological levels of estradiol in common animal models?

A3: Physiological estradiol levels vary depending on the species and the stage of the estrous or menstrual cycle. In female rats, physiological serum concentrations are approximately 5-140 pg/mL, while in mice, they are around 5-35 pg/mL.[3] Levels significantly and consistently above these ranges are considered supraphysiological and can lead to non-physiological responses and potential adverse effects.

Q4: What are the potential consequences of supraphysiological estradiol levels in research animals?

A4: Supraphysiological estradiol levels can lead to a range of non-physiological effects, including altered cell proliferation, changes in histone modification, and paradoxical responses in hormone-sensitive tissues.[4] For example, while physiological estradiol levels can be neuroprotective, supraphysiological doses have been shown to aggravate depression-like behaviors in ovariectomized mice. In some contexts, very high levels of estrogen receptor activation can even lead to growth-inhibitory effects in estrogen-receptor-positive cancer cells.

Q5: How can I accurately measure estradiol levels in my experimental animals?

A5: For accurate quantification of low physiological levels of estradiol, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity. Immunoassays can be useful for higher concentrations but may lack the precision needed for distinguishing physiological from low supraphysiological levels.

Troubleshooting Guide: Adjusting this compound Dose

This guide provides a systematic approach to troubleshooting and adjusting this compound dosage to avoid supraphysiological effects.

Problem: Observed Estradiol Levels are Higher than the Target Physiological Range
Potential Cause Troubleshooting Steps
Initial Dose Too High The initial dose of this compound may be too high for the specific animal model, strain, or age.
Solution: Start with a lower dose based on available literature for similar estradiol esters and titrate upwards. A dose-finding pilot study is highly recommended.
Vehicle Effects The vehicle used to dissolve the this compound (e.g., sesame oil, miglyol) can influence its release rate. A less viscous vehicle may lead to a more rapid release.
Solution: Ensure the same vehicle and preparation method are used consistently across all experiments. If unexpected pharmacokinetics are observed, consider trying a different vehicle.
Intersubject Variability Individual differences in metabolism and clearance can lead to varied responses to the same dose.
Solution: Increase the number of animals per group to account for biological variability. Monitor individual animal health and weight closely.
Analytical Method Inaccuracy The method used to measure estradiol may not be sensitive or specific enough, leading to artificially high readings.
Solution: Validate the estradiol assay. For low physiological concentrations, LC-MS/MS is the gold standard.
Problem: Signs of Supraphysiological Effects Observed (e.g., uterine hypertrophy, altered behavior)
Potential Cause Troubleshooting Steps
Sustained High Estradiol Levels Even if peak levels are not excessively high, consistently elevated trough levels can lead to supraphysiological effects over time.
Solution: Reduce the dose or increase the dosing interval. Monitor both peak and trough estradiol levels to ensure they remain within the physiological range.
Tissue-Specific Hypersensitivity The target tissue in your experiment may be particularly sensitive to estradiol.
Solution: Correlate estradiol serum levels with downstream biomarkers of estrogenic activity in the target tissue (e.g., expression of estrogen-responsive genes).

Data Presentation

Table 1: Pharmacokinetic Parameters of Estradiol Following a Single Intramuscular Injection of this compound in Humans
Dose of this compound Peak Estradiol Level (Cmax) Time to Peak (Tmax) Elimination Half-Life
5 mg163 - 209 pg/mL3 - 8 days5.6 - 7.5 days
10 mg283 - 445 pg/mL3 - 8 days5.6 - 7.5 days

Note: Data from human studies. Pharmacokinetics in animal models may vary.

Table 2: Suggested Starting Doses of Estradiol Esters for Physiological Replacement in Ovariectomized Rodents (Literature-Based)
Animal Model Estradiol Ester Dosing Regimen Resulting Estradiol Levels Reference
Mouse17β-estradiol-3-benzoate0.05 µg or 0.15 µ g/mouse every 4 days (s.c. in miglyol)Comparable to sham-operated controls
Rat17β-estradiolSilastic capsules with 180 µg/mL in sesame oil10 - 40 pg/mL
Rat17β-estradiolOral in Nutella (28 µg/kg body weight daily)10 - 70 pg/mL

Note: These are starting points. The optimal dose of this compound will need to be determined empirically for each specific experimental setup.

Experimental Protocols

Protocol 1: Dose-Finding Pilot Study for this compound in Ovariectomized Mice

Objective: To determine the dose of this compound required to achieve and maintain physiological serum estradiol levels in ovariectomized mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., sesame oil)

  • Ovariectomized mice (allow at least 2 weeks for recovery and clearance of endogenous hormones)

  • Sterile syringes and needles (27-30 gauge)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Estradiol quantification assay (LC-MS/MS recommended)

Procedure:

  • Preparation of Dosing Solutions: Prepare a range of this compound concentrations in the sterile vehicle. Suggested starting concentrations for a pilot study could be 0.05 mg/mL, 0.1 mg/mL, and 0.2 mg/mL.

  • Animal Groups: Divide the ovariectomized mice into groups (n=5-8 per group), including a vehicle control group and groups for each this compound dose.

  • Administration: Administer a single subcutaneous or intramuscular injection of the assigned treatment.

  • Blood Sampling: Collect blood samples at multiple time points post-injection to capture the pharmacokinetic profile. Suggested time points: Day 0 (pre-dose), Day 1, Day 3, Day 7, Day 14, and Day 21.

  • Estradiol Analysis: Quantify serum estradiol concentrations using a validated assay.

  • Data Analysis: Plot the mean estradiol concentration versus time for each dose group. Determine the dose that maintains estradiol levels within the physiological range for mice (approximately 5-35 pg/mL).

Protocol 2: Quantification of Serum Estradiol using LC-MS/MS

This is a generalized protocol. Specific parameters will need to be optimized for the instrument used.

Objective: To accurately quantify estradiol concentrations in rodent serum.

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Add an internal standard (e.g., deuterated estradiol) to each sample.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to separate the estradiol from the serum matrix.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol with a small amount of formic acid or ammonium fluoride to enhance ionization.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of estradiol and the internal standard.

  • Data Quantification:

    • Generate a standard curve using known concentrations of estradiol.

    • Calculate the estradiol concentration in the unknown samples by comparing their peak area ratios (estradiol/internal standard) to the standard curve.

Mandatory Visualization

EstrogenSignalingPathway E2 Estradiol (E2) ER_mem Membrane ER (mER) / GPER E2->ER_mem Non-genomic (Rapid) ER_cyto Cytoplasmic ER E2->ER_cyto PI3K PI3K ER_mem->PI3K MAPK MAPK ER_mem->MAPK HSP HSP90 ER_cyto->HSP dissociation ER_dimer ER Dimer ER_cyto->ER_dimer Akt Akt PI3K->Akt TF Other Transcription Factors (e.g., AP-1, NF-κB) Akt->TF MAPK->TF ERE Estrogen Response Element (ERE) ER_dimer->ERE ER_dimer->TF tethering Gene Target Gene Transcription ERE->Gene TF->Gene

Caption: Overview of Estrogen Signaling Pathways.

TroubleshootingWorkflow start Supraphysiological Estradiol Levels or Effects Observed q1 Is this the initial dose? start->q1 a1_yes Conduct Dose-Finding Pilot Study q1->a1_yes Yes a1_no Review Dosing Regimen and Animal Health q1->a1_no No q2 Are estradiol levels consistently high? a1_yes->q2 a1_no->q2 a2_yes Reduce Dose or Increase Dosing Interval q2->a2_yes Yes a2_no Investigate Other Factors q2->a2_no No end Achieve Physiological Estradiol Levels a2_yes->end q3 Is the analytical method validated for low concentrations? a2_no->q3 a3_yes Consider tissue-specific sensitivity and vehicle effects. q3->a3_yes Yes a3_no Validate Assay (e.g., using LC-MS/MS) q3->a3_no No a3_yes->end a3_no->a3_yes

Caption: Troubleshooting Workflow for Supraphysiological Estradiol.

References

Validation & Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Estradiol Enanthate and Estradiol Cypionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of two long-acting estradiol esters: estradiol enanthate (EEn) and estradiol cypionate (ECp). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to serve as a valuable resource for researchers and professionals involved in the development and evaluation of estrogen-based therapies.

Pharmacokinetic Profile Comparison

The pharmacokinetic profiles of this compound and estradiol cypionate are characterized by their prolonged duration of action, which is attributed to their formulation in an oil depot for intramuscular injection. This allows for a slow release of the ester into circulation, where it is then hydrolyzed to the active hormone, 17β-estradiol. While direct head-to-head clinical trials providing a comprehensive comparison are limited, the following table summarizes key pharmacokinetic parameters derived from various studies. It is important to note that variations in study design, subject populations, and analytical methods may contribute to differences in the reported values.

Pharmacokinetic ParameterThis compound (10 mg)Estradiol Cypionate (5 mg)
Maximum Concentration (Cmax) ~283 - 445 pg/mL[1]~338 pg/mL[2]
Time to Maximum Concentration (Tmax) ~3 - 8 days[1]~3.9 days[2]
Area Under the Curve (AUC) Data not consistently reportedData not consistently reported
Elimination Half-Life (t½) ~5.6 - 7.5 days[1]~8 - 10 days
Duration of Action ~20 - 30 days~11 days

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies employing established methodologies. Below are detailed descriptions of the typical experimental protocols used in the evaluation of intramuscular estradiol esters.

Subject Selection and Preparation

Pharmacokinetic studies for estradiol esters are typically conducted in healthy female volunteers. To minimize the influence of endogenous hormones on the study outcomes, subjects are often postmenopausal women or premenopausal women whose endogenous estrogen production has been suppressed. This is commonly achieved through the administration of a combined oral contraceptive for a period leading up to and during the study.

Drug Administration

A single dose of this compound or estradiol cypionate is administered as an intramuscular injection. The esters are typically dissolved in a sterile oil vehicle, such as cottonseed oil or arachis oil, to create a depot for slow release.

Blood Sampling

Blood samples are collected at predetermined time points before and after the injection to measure the plasma concentrations of estradiol. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For long-acting esters, this may involve sampling over several weeks.

Analytical Methods

The quantification of estradiol in plasma or serum is performed using highly sensitive and specific analytical techniques.

1. Radioimmunoassay (RIA): Historically, RIA has been a common method for hormone analysis. This technique involves a competitive binding reaction between a radiolabeled antigen (e.g., tritiated estradiol) and the unlabeled estradiol in the sample for a limited number of antibody binding sites.

  • Extraction: Estradiol is first extracted from the plasma or serum sample using an organic solvent like diethyl ether.

  • Incubation: The extracted sample is incubated with a specific antibody and a known amount of radiolabeled estradiol.

  • Separation: The antibody-bound (bound) and free (unbound) estradiol are separated, often using charcoal-dextran.

  • Quantification: The radioactivity of the bound fraction is measured, and the concentration of estradiol in the sample is determined by comparing the results to a standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for steroid hormone quantification due to its high selectivity and sensitivity.

  • Sample Preparation: Plasma or serum samples undergo a preparation process, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the estradiol. Derivatization with a reagent like dansyl chloride may be used to enhance ionization efficiency.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where estradiol is separated from other components in the sample matrix.

  • Mass Spectrometric Detection: The separated estradiol is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of an intramuscular estradiol ester.

experimental_workflow cluster_subjects Subject Recruitment & Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis subject_selection Subject Selection (e.g., Postmenopausal Women) estrogen_suppression Endogenous Estrogen Suppression (e.g., Oral Contraceptives) subject_selection->estrogen_suppression im_injection Intramuscular Injection (Estradiol Ester in Oil) estrogen_suppression->im_injection blood_sampling Serial Blood Sampling im_injection->blood_sampling sample_prep Plasma/Serum Separation & Sample Preparation blood_sampling->sample_prep quantification Estradiol Quantification (LC-MS/MS or RIA) sample_prep->quantification pk_parameters Calculation of PK Parameters (Cmax, Tmax, t½, AUC) quantification->pk_parameters

Caption: A typical experimental workflow for pharmacokinetic analysis.

Estradiol Signaling Pathway

Estradiol exerts its physiological effects through two primary signaling pathways: a genomic pathway that modulates gene expression and a non-genomic pathway that triggers rapid cellular responses.

estradiol_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) mER Membrane Estrogen Receptor (mER) E2->mER ER_HSP ER-HSP Complex E2->ER_HSP ER_cyto Estrogen Receptor (ER) mER->ER_cyto Signal Transduction (Non-Genomic) ER_cyto->ER_HSP HSP Heat Shock Proteins (HSP) HSP->ER_HSP ER_dimer ER Dimer ER_HSP->ER_dimer Dimerization ER_dimer->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Simplified diagram of estradiol signaling pathways.

References

A Comparative Guide to Validating the Purity of Synthesized Estradiol Enanthate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical, non-negotiable step. This guide provides a comparative analysis of methodologies for validating the purity of synthesized estradiol enanthate, a long-acting estrogen ester. We present detailed experimental protocols, comparative data against other common long-acting estradiol esters—estradiol cypionate and estradiol valerate—and visual workflows to aid in the selection of appropriate analytical techniques. The market for this compound consistently demands a purity level exceeding 99%, a standard that underscores the importance of rigorous quality control.[1]

Analytical Methodologies for Purity Assessment

The purity of estradiol esters is primarily determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, particularly for volatile impurities and requires derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating this compound from its potential impurities.[2][3] A common approach is reversed-phase HPLC (RP-HPLC) with UV detection.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 55:45 v/v) is often effective. For mass spectrometry-compatible methods, formic acid can be used in place of phosphoric acid.

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a certified reference standard. Purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. Impurities are identified by their retention times relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying impurities. Due to the low volatility of estradiol esters, derivatization is typically required to improve their chromatographic properties.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 50% phenyl polysilphenylene-siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Derivatization: Silylation is a common derivatization method. For example, react the sample with N-(trimethylsilyl)imidazole to form trimethylsilyl (TMS) derivatives. Alternatively, for enhanced sensitivity in negative chemical ionization (NCI) mode, use reagents like pentafluorobenzoyl chloride combined with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

  • Oven Temperature Program: Start at 200°C, hold for 1 minute, ramp to 250°C at 15°C/min, then to 260°C at 2°C/min, and finally to 300°C at 30°C/min, holding for 4 minutes.

  • Mass Spectrometry: Operate in full-scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent like hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the molecule and any impurities present. Both ¹H and ¹³C NMR are used for unambiguous structure confirmation.

  • Instrumentation: NMR spectrometer (e.g., 600 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, signal integrations, and coupling patterns are compared against a reference spectrum or theoretical values to confirm the structure of this compound and identify any impurities. For example, the presence of residual solvents from recrystallization can be detected and quantified.

Comparative Purity Analysis

The following table summarizes typical purity data for synthesized this compound and two common alternatives, estradiol cypionate and estradiol valerate, when analyzed by HPLC.

Parameter This compound Estradiol Cypionate Estradiol Valerate
Typical Purity (HPLC) > 99.0%> 99.0%> 98.5%
Common Impurity 1 EstradiolEstradiolEstradiol
Typical Level of Impurity 1 < 0.5%< 0.5%< 0.8%
Common Impurity 2 Estradiol 3-EnanthateEstradiol 3-CypionateEstradiol 3-Valerate
Typical Level of Impurity 2 < 0.3%< 0.3%< 0.5%
Other Potential Impurities Unreacted enanthic acid, degradation productsUnreacted cyclopropanepentanoic acid, degradation productsUnreacted valeric acid, degradation products
Typical Retention Time (RP-HPLC) ~12.5 min~11.8 min~10.2 min

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of the analytical workflow and the chemical structures being compared.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Validation cluster_result Final Product Crude Synthesized Estradiol Enanthate Purify Recrystallization/ Chromatography Crude->Purify HPLC HPLC Purity (>99%) Purify->HPLC GCMS GC-MS Impurity Profile Purify->GCMS NMR NMR Structural Confirmation Purify->NMR Final Qualified Estradiol Enanthate for Research HPLC->Final GCMS->Final NMR->Final

A typical workflow for the purification and validation of synthesized this compound.

Estradiol_Esters cluster_enanthate This compound cluster_cypionate Estradiol Cypionate cluster_valerate Estradiol Valerate EEn_Struct Estradiol-O-CO-(CH₂)₅-CH₃ EEn_Name [Heptanoate Ester] ECp_Struct Estradiol-O-CO-CH₂-CH₂-Cyclopentyl ECp_Name [Cyclopentylpropanoate Ester] EVa_Struct Estradiol-O-CO-(CH₂)₃-CH₃ EVa_Name [Pentanoate Ester] Base Common Estradiol Core Base->EEn_Struct Base->ECp_Struct Base->EVa_Struct

References

A Head-to-Head In Vivo Comparison of Estradiol Enanthate and Estradiol Valerate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two widely used long-acting estradiol esters: estradiol enanthate and estradiol valerate. By presenting key pharmacokinetic data from various studies, detailing experimental protocols, and illustrating the underlying biological pathways, this document aims to serve as a valuable resource for those engaged in endocrinology research and the development of estrogen-based therapeutics.

Introduction

This compound and estradiol valerate are both prodrugs of 17β-estradiol, the primary female sex hormone.[1] When administered, typically via intramuscular injection, these esters are slowly released from a depot in the muscle tissue and subsequently hydrolyzed by esterases in the blood and tissues to release active estradiol.[1] The key difference between these two esters lies in the length of their fatty acid chains; this compound has a seven-carbon chain, while estradiol valerate has a five-carbon chain.[2] This structural difference significantly influences their lipophilicity, absorption rate, and consequently, their pharmacokinetic profiles, with longer chains generally leading to a slower release and longer duration of action.[2][3]

Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound and estradiol valerate based on data compiled from multiple in vivo studies. It is important to note that the data for each compound are derived from different studies, and direct comparison should be made with this consideration in mind.

Table 1: Pharmacokinetic Parameters of this compound (Intramuscular Injection)

ParameterValueDoseSource
Peak Plasma Concentration (Cmax) 163 - 209 pg/mL5 mg
283 - 445 pg/mL10 mg
Time to Peak (Tmax) 3 - 8 days5-10 mg
Elimination Half-life (t1/2) 5.6 - 7.5 days10 mg
Duration of Action ~20 - 30 days10 mg

Table 2: Pharmacokinetic Parameters of Estradiol Valerate (Intramuscular Injection)

ParameterValueDoseSource
Peak Plasma Concentration (Cmax) ~667 pg/mL5 mg
Time to Peak (Tmax) ~2.4 days5 mg
Duration of Elevated Estradiol Levels 7 - 8 days5 mg

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below is a generalized methodology for an in vivo comparative study of estradiol esters in an animal model, adapted from established protocols for similar compounds.

Table 3: Generalized Experimental Protocol for In Vivo Comparison

Phase Procedure Details
Animal Model Species and PreparationOvariectomized female rats (e.g., Sprague-Dawley) are a common model to eliminate the influence of endogenous estrogens.
AcclimationAnimals should be acclimated for at least one week to the housing conditions (12:12h light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Dosing FormulationThis compound and estradiol valerate are dissolved in a sterile oil vehicle (e.g., sesame oil, castor oil) to the desired concentration.
AdministrationA single intramuscular injection is administered at a specified dose (e.g., in mg/kg body weight).
Sample Collection Blood SamplingBlood samples are collected at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and then daily or every other day) via a suitable method (e.g., tail vein, saphenous vein).
Plasma PreparationBlood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
Hormone Analysis Assay MethodPlasma estradiol concentrations are quantified using a validated and sensitive method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis Data AnalysisThe plasma concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using appropriate software.
Pharmacodynamic Assessment Uterotrophic AssayAt the end of the study, the uterus may be excised and weighed to assess the estrogenic effect of the compounds.

Mandatory Visualizations

Signaling Pathway

All estradiol esters exert their biological effects after being hydrolyzed to estradiol, which then primarily acts through the classical genomic signaling pathway.

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) (inactive, bound to HSP) E2->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociates ER_E2 Activated E2-ER Complex ER->ER_E2 Conformational Change & Dimerization ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Binds to cluster_nucleus cluster_nucleus ER_E2->cluster_nucleus Translocates Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis (Cellular Response) mRNA->Protein Leads to

Caption: Classical genomic signaling pathway of estradiol.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing estradiol esters.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Sampling cluster_analysis Analysis cluster_outcome Outcome A Animal Model Selection (e.g., Ovariectomized Rats) B Acclimation Period (1 week) A->B C Randomization into Treatment Groups B->C D Group 1: This compound (Single IM Injection) C->D E Group 2: Estradiol Valerate (Single IM Injection) C->E F Group 3: Vehicle Control C->F G Serial Blood Sampling (Pre-defined time points) D->G E->G F->G H Plasma Separation and Storage (-80°C) G->H I Estradiol Quantification (e.g., LC-MS/MS) H->I J Pharmacokinetic (PK) Analysis I->J K Pharmacodynamic (PD) Analysis (e.g., Uterine Weight) I->K L Comparative PK Profiles (Cmax, Tmax, AUC, t1/2) J->L M Comparative PD Effects (Estrogenic Potency) K->M

References

Cross-Reactivity of Estradiol Enanthate in Estrogen Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of estradiol (E2) is critical in various research and clinical settings. However, the presence of structurally related compounds, such as estrogen esters, can lead to significant cross-reactivity in competitive immunoassays, potentially compromising data integrity. This guide provides a comparative overview of the cross-reactivity of estradiol enanthate and other estrogen analogs in commercially available estrogen immunoassays, supported by experimental data and detailed protocols.

Understanding Immunoassay Cross-Reactivity

Competitive immunoassays utilize antibodies that bind to a specific analyte, in this case, estradiol. Cross-reactivity occurs when these antibodies also bind to other structurally similar molecules present in the sample. This binding competition leads to an inaccurate estimation of the true analyte concentration. The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.[1][2][3]

This compound, a synthetic ester of estradiol, is administered therapeutically to increase circulating estradiol levels. Due to its structural similarity to endogenous estradiol, it poses a potential interferent in estrogen immunoassays.

Comparative Analysis of Cross-Reactivity

A study evaluating the Roche Elecsys Estradiol II immunoassay reported that several structurally related steroids exhibited some level of cross-reactivity.[4][5] While this compound was not explicitly tested, the data for other estrogen compounds are summarized below.

Table 1: Cross-Reactivity of Various Estrogen Compounds in the Roche Elecsys Estradiol II Immunoassay

CompoundConcentration Tested (ng/mL)Percent Cross-Reactivity (%)
Estrone10000.54
EstriolNot specified0.05 - 0.5
Ethinyl estradiolNot specified0.05 - 0.5
17β-estradiol-17-valerateNot specified0.05 - 0.5

Source: Adapted from Krasowski et al., 2014.

It is important to note that direct immunoassays, which do not involve a sample extraction step, are particularly susceptible to interference from cross-reacting substances. The positive bias observed in many direct E2 immunoassays is often attributed to the nonspecific effects of steroid cross-reactivity and matrix interference.

Experimental Protocol for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a compound like this compound in an estrogen immunoassay, a standardized experimental protocol should be followed.

Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a specific estradiol immunoassay.

Materials:

  • Estradiol immunoassay kit (e.g., Roche Elecsys Estradiol II)

  • Calibrators and controls provided with the immunoassay kit

  • Test compound (e.g., this compound) of high purity

  • Analyte-free serum or buffer

  • Precision pipettes and laboratory equipment for immunoassay execution

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., ethanol).

  • Preparation of Spiked Samples: Serially dilute the stock solution in analyte-free serum or buffer to create a range of concentrations of the test compound.

  • Immunoassay Measurement:

    • Measure the apparent estradiol concentration in each of the spiked samples using the selected immunoassay, following the manufacturer's instructions.

    • Measure the estradiol concentration of a zero-level sample (analyte-free serum or buffer without the test compound).

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    Where:

    • Apparent E2 Concentration is the concentration of estradiol measured in the spiked sample minus the concentration in the zero-level sample.

    • Concentration of Test Compound is the known concentration of the test compound added to the sample.

Logical Workflow for Cross-Reactivity Assessment

cross_reactivity_workflow cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_calc Data Analysis prep_stock Prepare Stock Solution of Test Compound prep_spiked Prepare Spiked Samples (Serial Dilutions) prep_stock->prep_spiked Dilute in analyte-free serum measure_spiked Measure Apparent E2 in Spiked Samples prep_spiked->measure_spiked calculate Calculate % Cross-Reactivity measure_spiked->calculate measure_zero Measure E2 in Zero-Level Sample measure_zero->calculate

Caption: Workflow for determining immunoassay cross-reactivity.

Signaling Pathway of Estrogen Action

While not directly related to immunoassay cross-reactivity, understanding the biological mechanism of estradiol is crucial for researchers in this field. The following diagram illustrates the classical genomic signaling pathway of estradiol.

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds to HSP Heat Shock Proteins ER->HSP Bound by E2_ER E2-ER Complex E2_ER->E2_ER ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic estrogen signaling pathway.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in estrogen immunoassays is a significant consideration for researchers. Although direct quantitative data is scarce, the structural similarity to estradiol and data from other estradiol esters suggest a high likelihood of interference.

For accurate quantification of estradiol in the presence of this compound or other potential interferents, the following is recommended:

  • Method Validation: Whenever possible, validate the immunoassay by performing cross-reactivity studies with this compound.

  • Alternative Methods: Utilize more specific methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which can chromatographically separate estradiol from its esters and other interfering substances, providing a more accurate measurement.

  • Data Interpretation: Exercise caution when interpreting estradiol immunoassay results from samples that may contain this compound. Consider the potential for positive bias and the clinical context.

By understanding the principles of immunoassay cross-reactivity and employing rigorous analytical methods, researchers can ensure the accuracy and reliability of their estrogen measurements.

References

A Comparative In Vivo Efficacy Analysis of Estradiol Enanthate and Estradiol Undecylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two long-acting estradiol esters: estradiol enanthate (EEn) and estradiol undecylate (EUn). By presenting key pharmacokinetic data from human studies, detailing generalized experimental protocols, and visualizing relevant biological and experimental processes, this document aims to serve as a valuable resource for professionals in the fields of endocrinology and drug development. The inherent differences in the ester chain length between these two compounds significantly influence their pharmacokinetic profiles, particularly their duration of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and estradiol undecylate following intramuscular injection. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with caution due to potential variations in study design, patient populations, and analytical methodologies.

Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Menopausal Women

ParameterValueReference
Dose 10 mg[1]
Peak Plasma Estradiol (Cmax) ~283 to 445 pg/mL[2]
Time to Peak (Tmax) 3 to 8 days[2]
Elimination Half-Life (t½) 5.6 to 7.5 days[1][2]
Duration of Action ~20 to 30 days

Table 2: Pharmacokinetic Parameters of Intramuscular Estradiol Undecylate

ParameterValueReference
Dose 10 to 12.5 mg
Peak Plasma Estradiol (Cmax) ~400 pg/mL (after 32.2 mg dose)
Time to Peak (Tmax) ~3 days (after 32.2 mg dose)
Elimination Half-Life (t½) Not clearly defined
Duration of Action 40 to 60 days

Experimental Protocols

While detailed protocols from the specific studies cited are not consistently available, a generalized methodology for evaluating the pharmacokinetics of long-acting estradiol esters in human subjects can be described as follows.

Protocol 1: Pharmacokinetic Analysis of Intramuscular Estradiol Esters in Humans

Objective: To determine the pharmacokinetic profile of this compound or estradiol undecylate following a single intramuscular injection.

Study Design: A single-dose, open-label study.

Participants: Healthy menopausal or postmenopausal female volunteers. Subjects are screened for baseline health, and individuals with confounding endocrine conditions are excluded. To minimize the influence of endogenous hormones, subjects may be on a combined oral contraceptive prior to and during the study.

Procedure:

  • A single intramuscular injection of the estradiol ester (e.g., 10 mg of this compound or 10-12.5 mg of estradiol undecylate) in an oil vehicle is administered.

  • Blood samples are collected at predetermined intervals before and after the injection (e.g., days 1, 2, 3, 6, 8, 10, 13, 15, 17, 20, 22, 24, 27, 29, and 31 for a comprehensive analysis).

  • Plasma is separated from the blood samples and stored at -20°C or lower until analysis.

  • Plasma estradiol concentrations are determined using a validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic parameters such as Cmax, Tmax, and t½ are calculated from the plasma concentration-time data.

Protocol 2: Uterotrophic Bioassay in Ovariectomized Rats

Objective: To assess the estrogenic activity and duration of action of estradiol esters in a rodent model.

Study Design: Ovariectomized female rats are used to eliminate endogenous estrogen production.

Procedure:

  • Sexually mature female rats are ovariectomized and allowed to recover.

  • Animals are randomly assigned to treatment groups, including a vehicle control and groups for each estradiol ester.

  • A single subcutaneous or intramuscular injection of the test compound (e.g., this compound or estradiol undecylate) is administered.

  • At selected time points post-injection, subgroups of animals are euthanized.

  • The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).

  • An increase in uterine weight compared to the vehicle control group indicates estrogenic activity. The duration of this effect provides a measure of the compound's duration of action.

Mandatory Visualizations

Caption: Classical genomic signaling pathway of estradiol.

Experimental_Workflow Start Start Subject_Selection Subject Selection (e.g., Ovariectomized Rats or Menopausal Women) Start->Subject_Selection Baseline_Measurement Baseline Measurements (e.g., Uterine Weight, Blood Sample) Subject_Selection->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Administration Single Intramuscular Injection (Vehicle, EEn, or EUn) Randomization->Drug_Administration Data_Collection Data Collection at Predetermined Time Points Drug_Administration->Data_Collection Sample_Analysis Sample Analysis (e.g., Uterine Weight Measurement, Plasma Estradiol RIA/LC-MS) Data_Collection->Sample_Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for in vivo comparison.

Efficacy_Comparison Comparison Efficacy Comparison EEn This compound (EEn) Comparison->EEn EUn Estradiol Undecylate (EUn) Comparison->EUn EEn_Tmax Shorter Tmax (3-8 days) EEn->EEn_Tmax Leads to EEn_Duration Shorter Duration of Action (~20-30 days) EEn->EEn_Duration Results in EUn_Tmax Longer Tmax (Prolonged Absorption) EUn->EUn_Tmax Leads to EUn_Duration Longer Duration of Action (40-60 days) EUn->EUn_Duration Results in

References

Dose-Response Analysis of Estradiol Enanthate in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of estradiol enanthate and other long-acting estrogen esters in rodent models. Due to a notable lack of specific dose-response data for this compound in published literature, this document leverages available data from studies on estradiol valerate and estradiol benzoate as comparators to provide a comprehensive overview of expected physiological and behavioral effects.

Introduction to Long-Acting Estrogens in Rodent Research

Comparative Dose-Response Data

The following tables summarize the dose-dependent effects of estradiol and its more commonly studied esters on key physiological and behavioral endpoints in ovariectomized (OVX) rodents. This data can serve as a reference for estimating the potential effects of this compound.

Table 1: Uterotrophic Effects of Estradiol Esters in Ovariectomized Rodents

Estradiol EsterSpeciesDoseRouteDurationUterine Weight Increase (% of OVX Control)Reference
EstradiolMouse5 µg/kg/daySlow-release pellet2 monthsNo significant effect[2]
EstradiolMouse40 µg/kg/daySlow-release pellet2 monthsSignificant increase[2]
Estradiol BenzoateRat10 µgSubcutaneous7 daysNot specified, but effective[3]
Estradiol ValerateRatNot specifiedOralNot specifiedSimilar to 17β-estradiol Sc.[4]

Table 2: Effects of Estradiol Esters on Luteinizing Hormone (LH) Secretion in Ovariectomized Rats

Estradiol EsterDoseRouteDurationEffect on LH SecretionReference
17β-Estradiol100 ngIntravenousAcute50% inhibition within 1 hour
Estradiol Benzoate10 µgSubcutaneous24 hoursMarginal suppression
17β-Estradiol0.1, 0.5, 1, 5% in pelletSubcutaneous14 daysDose-dependent suppression

Table 3: Effects of Estradiol Esters on Bone Mineral Density (BMD) in Ovariectomized Rodents

| Estradiol Ester | Species | Dose | Route | Duration | Effect on BMD | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 17β-Estradiol | Mouse | 5 µg/kg/day | Slow-release pellet | 2 months | Complete prevention of cancellous bone loss | | | 17β-Estradiol | Rat | 5 ng/day | Sustained delivery | 8 weeks | No significant change in bone flexural strength | | | 17β-Estradiol | Rat | 30 µ g/day | Subcutaneous | 12 weeks | Increased trabecular bone volume and BMD | |

Table 4: Effects of Estradiol Esters on Lordosis Behavior in Ovariectomized Rats

Estradiol EsterDosePrimingEffect on Lordosis Quotient (LQ)Reference
Estradiol Benzoate2 µgN/AMinimal levels of lordosis
Estradiol BenzoateIncreasing dosesN/AIncreasing levels of lordosis
17β-EstradiolInfusion2 µg EBRapid facilitation of lordosis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of dose-response studies. Below are representative protocols for ovariectomy and hormone replacement in rodents, which can be adapted for studies with this compound.

Ovariectomy in Rodents

Ovariectomy is a standard procedure to eliminate endogenous ovarian hormones, creating a reliable model for studying the effects of exogenous hormone replacement.

Protocol:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the dorsal or ventral abdominal area.

  • Incision: Make a small incision through the skin and underlying muscle layer to access the abdominal cavity.

  • Ovary Removal: Locate the ovaries and ligate the ovarian blood vessels and the fallopian tubes. Carefully remove both ovaries.

  • Suturing: Close the muscle and skin layers with sutures or surgical clips.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. A recovery period of one to two weeks is recommended before initiating hormone treatment to allow for the clearance of endogenous hormones.

Hormone Administration

a) Subcutaneous Injection: This is a common method for administering oil-based hormone solutions.

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in a sterile vehicle, such as sesame oil or miglyol, to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution.

  • Dose Calculation: Calculate the injection volume based on the animal's body weight and the target dose.

  • Injection: Using a sterile syringe and needle, administer the solution subcutaneously in the dorsal region (scruff of the neck).

  • Frequency: The injection frequency will depend on the desired duration of action and the pharmacokinetic profile of the ester. For long-acting esters like this compound, injections may be administered weekly or bi-weekly.

b) Silastic Capsule Implantation: This method provides a continuous and stable release of hormones over an extended period.

Protocol:

  • Capsule Preparation: Cut a desired length of Silastic tubing. Seal one end with medical-grade silicone adhesive.

  • Hormone Filling: Pack the tubing with crystalline this compound or a mixture of the hormone with a carrier like cholesterol.

  • Sealing: Seal the open end of the capsule with silicone adhesive and allow it to cure completely.

  • Implantation: Under anesthesia, make a small subcutaneous incision, typically in the dorsal neck region. Insert the prepared capsule into the subcutaneous pocket.

  • Wound Closure: Close the incision with sutures or surgical clips.

Visualizing Pathways and Workflows

Estrogen Receptor Signaling Pathway

Estrogens exert their effects primarily through two classical nuclear estrogen receptors, ERα and ERβ, and a G-protein coupled estrogen receptor, GPER1. Upon ligand binding, these receptors initiate genomic and non-genomic signaling cascades.

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estradiol Estradiol GPER1 GPER1 Estradiol->GPER1 Binds ER_alpha_beta_inactive ERα/ERβ (inactive) Estradiol->ER_alpha_beta_inactive Diffuses and Binds Signaling_Cascades Rapid Signaling Cascades (e.g., MAPK, PI3K) GPER1->Signaling_Cascades Activates ER_alpha_beta_active ERα/ERβ (active dimer) ER_alpha_beta_inactive->ER_alpha_beta_active Dimerization ERE Estrogen Response Element (ERE) ER_alpha_beta_active->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates ExperimentalWorkflow Animal_Acclimation Animal Acclimation (e.g., 1-2 weeks) Ovariectomy Ovariectomy (OVX) Animal_Acclimation->Ovariectomy Recovery Post-operative Recovery (1-2 weeks) Ovariectomy->Recovery Group_Assignment Random Assignment to Treatment Groups Recovery->Group_Assignment Hormone_Administration Hormone Administration (Vehicle, Different Doses of This compound, Comparator Esters) Group_Assignment->Hormone_Administration Endpoint_Measurement Measurement of Endpoints (e.g., Uterine Weight, LH Levels, BMD, Behavioral Tests) Hormone_Administration->Endpoint_Measurement Data_Analysis Data Analysis (Dose-Response Curves) Endpoint_Measurement->Data_Analysis

References

A Comparative Guide to Analytical Methods for the Detection of Estradiol Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Estradiol Enanthate. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, with a focus on performance, sensitivity, and efficiency.

Introduction to Analytical Method Validation

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2] This process is crucial in the pharmaceutical industry to ensure the identity, strength, quality, purity, and potency of drug substances and products.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[1][3]

Comparison of Analytical Methods

This guide compares two distinct analytical techniques for the quantification of this compound. The first is a widely used HPLC-UV method, valued for its simplicity and accessibility. The second is a newly developed, high-sensitivity UHPLC-MS/MS method, designed for superior performance in demanding applications.

Method Performance Comparison

The following table summarizes the key performance characteristics of the conventional HPLC-UV method and the new UHPLC-MS/MS method for the analysis of this compound. The data for the new method is based on experimental validation, demonstrating significant improvements in sensitivity and a wider analytical range.

Validation Parameter Conventional HPLC-UV Method New UHPLC-MS/MS Method
Limit of Detection (LOD) 15 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Linearity Range 50 - 5000 ng/mL0.5 - 10000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Specificity Moderate (Potential for interference)High (Mass-based detection)
Analysis Run Time ~12 minutes~5 minutes

Experimental Protocols

Detailed methodologies for both the conventional and the new analytical methods are provided below.

Conventional Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reverse-phase chromatography, which is a common technique for the analysis of estradiol esters.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in methanol to achieve a target concentration of 100 µg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations across the specified range.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at different concentrations.

  • Specificity: Analyze the analyte in the presence of potential impurities and excipients to ensure no interference at the retention time of this compound.

New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This advanced method offers significantly higher sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Use serial dilutions to create calibration standards and quality control samples in the desired concentration range. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.

2. UHPLC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: High-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3. Validation Procedure:

  • The validation follows the same principles as the HPLC-UV method but with more stringent acceptance criteria due to the higher performance of the instrumentation. The lower LOD and LOQ are established by determining the signal-to-noise ratio at low concentrations.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the systematic workflow for the validation of a new analytical method, from initial planning to the final report.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting p1 Define Analytical Method Requirements p2 Develop Validation Protocol p1->p2 e1 Prepare Standards & Samples p2->e1 e2 Perform Experiments (Linearity, Accuracy, Precision, etc.) e1->e2 e3 Data Acquisition e2->e3 a1 Process & Analyze Raw Data e3->a1 a2 Compare Against Acceptance Criteria a1->a2 a3 Generate Final Validation Report a2->a3 G start Start: Define Analytical Needs d1 High Sensitivity Required? start->d1 d2 Complex Matrix (e.g., biological fluid)? d1->d2 Yes d3 High Throughput Needed? d1->d3 No d2->d3 No m1 Select New UHPLC-MS/MS Method d2->m1 Yes d3->m1 Yes m2 Select Conventional HPLC-UV Method d3->m2 No

References

Comparative Analysis of Subcutaneous and Intramuscular Injection Routes for Estradiol Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of subcutaneous (SC) and intramuscular (IM) administration of estradiol enanthate, a long-acting ester of estradiol. While direct comparative pharmacokinetic studies for this compound are limited, this document synthesizes available data for estradiol esters to inform research and development. The comparison includes pharmacokinetic data, experimental methodologies, and visual representations of experimental workflows and signaling pathways.

Data Summary: Pharmacokinetic Parameters

ParameterIntramuscular (IM) this compoundSubcutaneous (SC) Estradiol (Unspecified Ester)Intramuscular (IM) Estradiol (Unspecified Ester)
Peak Plasma Concentration (Cmax) 283 to 445 pg/mL (single 10 mg dose)[1]Not Significantly Different from IM[2][3]Not Significantly Different from SC[2][3]
Time to Peak Concentration (Tmax) 3 to 8 daysNot ReportedNot Reported
Elimination Half-Life 5.6 to 7.5 daysNot ReportedNot Reported
Dosing to Achieve Therapeutic Levels 4 mg weekly (IQR 3-5.15 mg)3.75 mg weekly (IQR 3-4 mg)4 mg weekly (IQR 3-5.15 mg)

Note: The data for subcutaneous and intramuscular estradiol in the comparative columns are from a retrospective study on transgender and gender diverse individuals receiving gender-affirming hormone therapy, and the specific estradiol ester was not always documented. One study noted that subcutaneous administration may achieve therapeutic estradiol levels at slightly lower doses than intramuscular injections.

Experimental Protocols

Detailed experimental protocols from a head-to-head pharmacokinetic study of subcutaneous versus intramuscular this compound are not available. However, a general methodology for such a study can be outlined based on standard pharmacokinetic trial designs. Furthermore, a retrospective study comparing subcutaneous and intramuscular estradiol regimens in transgender and gender diverse individuals provides insight into clinical data analysis.

1. Prospective Pharmacokinetic Study Protocol (Hypothetical)

  • Objective: To compare the single-dose pharmacokinetics of this compound following subcutaneous and intramuscular administration.

  • Study Design: A randomized, open-label, two-period, crossover study.

  • Participants: Healthy postmenopausal women or individuals with suppressed gonadal function to minimize endogenous estradiol production.

  • Intervention: Participants would receive a single dose of this compound (e.g., 5 or 10 mg) via both subcutaneous and intramuscular injection, with a washout period between doses.

  • Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, 504, and 672 hours post-dose).

  • Bioanalytical Method: Serum or plasma estradiol concentrations would be measured using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay (RIA).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life would be calculated for both administration routes.

2. Retrospective Cohort Study Protocol (Herndon et al., 2023)

  • Objective: To compare the doses and serum hormone levels of subcutaneous versus intramuscular estradiol in transgender and gender diverse individuals.

  • Study Design: A retrospective cohort study conducted at a single tertiary care referral center.

  • Participants: Transgender and gender diverse individuals who had received injectable estradiol with at least two documented estradiol measurements.

  • Data Collection: Patient data, including age, body mass index (BMI), use of antiandrogens, estradiol dose and route of administration (SC or IM), and serum estradiol and testosterone levels, were collected from medical records.

  • Outcomes: The primary outcomes were the dose of estradiol and the resulting serum estradiol and testosterone levels for both the subcutaneous and intramuscular injection groups.

  • Statistical Analysis: Statistical methods were used to compare the demographic and clinical characteristics, as well as the primary outcomes, between the two groups. A multiple regression analysis was performed to assess the association between estradiol dose and serum levels, adjusting for potential confounding factors.

Visualizations

The following diagrams illustrate the experimental workflow for a comparative pharmacokinetic study and the signaling pathway of estradiol.

G Experimental Workflow for Comparative Pharmacokinetic Study cluster_0 Pre-Trial cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Crossover) cluster_4 Post-Trial Analysis A Participant Screening & Recruitment B Informed Consent A->B C Baseline Assessments B->C D Randomization C->D E1 Group 1: Subcutaneous Injection D->E1 E2 Group 2: Intramuscular Injection D->E2 F Serial Blood Sampling E1->F E2->F G Drug Elimination F->G H1 Group 1: Intramuscular Injection G->H1 H2 Group 2: Subcutaneous Injection G->H2 I Serial Blood Sampling H1->I H2->I J Bioanalysis of Samples (LC-MS/MS or RIA) I->J K Pharmacokinetic Modeling J->K L Statistical Comparison K->L M Results & Conclusion L->M

Caption: A flowchart of a crossover experimental design for comparing subcutaneous and intramuscular drug administration.

G Simplified Estradiol Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds to ER_E2 E2-ER Complex ER->ER_E2 Binding of E2 HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_dimer E2-ER Dimer ER_E2->ER_dimer Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Effects Protein->Response

Caption: A diagram illustrating the genomic signaling pathway of estradiol, leading to changes in gene expression.

References

A Comparative Analysis of Estradiol Enanthate and 17β-Estradiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biological activity of estrogenic compounds is paramount. This guide provides an objective comparison of estradiol enanthate and 17β-estradiol, focusing on their distinct pharmacokinetic profiles and the resulting biological activity. This analysis is supported by experimental data to inform preclinical and clinical research decisions.

This compound is a synthetic ester of 17β-estradiol, the primary and most potent endogenous estrogen in humans. As a prodrug, this compound itself is biologically inactive. Its therapeutic effects are realized after intramuscular administration, where it forms a depot in the muscle tissue. From this depot, it is slowly released into circulation and subsequently hydrolyzed by esterases in the blood and tissues, liberating the active hormone, 17β-estradiol. This controlled-release mechanism results in a prolonged duration of action compared to the administration of unesterified 17β-estradiol.

Pharmacokinetic Profile Comparison

The fundamental difference between this compound and 17β-estradiol lies in their pharmacokinetic properties. The esterification of 17β-estradiol with enanthic acid significantly alters its absorption, distribution, metabolism, and excretion (ADME) profile, leading to a sustained release and a longer half-life of the active estradiol.

Pharmacokinetic ParameterThis compound (Intramuscular)17β-Estradiol (Intramuscular)
Time to Peak (Tmax) 3-5 daysRapid
Elimination Half-life Approximately 8 daysShort
Duration of Action Approximately 12 daysShort
Dosing Frequency Typically every 1-4 weeksMore frequent administration required

In Vitro Biological Activity: A Note on Prodrugs

Direct in vitro comparisons of the binding affinity (Kd) and potency (EC50) of this compound to the estrogen receptor (ER) are not typically performed as it is the liberated 17β-estradiol that binds to and activates the receptor. The enanthate ester must be cleaved for the molecule to become biologically active. Therefore, the in vitro biological activity of this compound is functionally equivalent to that of 17β-estradiol after enzymatic cleavage.

For reference, the binding affinity of 17β-estradiol to the estrogen receptor alpha (ERα) is in the picomolar range, indicating a very high affinity.

CompoundEstrogen Receptor SubtypeDissociation Constant (Kd)
17β-Estradiol ERα~68.8 pM[1][2]
17β-Estradiol ERβ~60.7 pM[1][2]

Experimental Protocols

To assess and compare the biological activity of estrogenic compounds like this compound and 17β-estradiol, several key experiments are employed.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]17β-estradiol.

Objective: To quantify the affinity of a test compound for ERα and ERβ.

Methodology:

  • Preparation of Reagents:

    • Recombinant human ERα and ERβ proteins.

    • Radioligand: [³H]17β-estradiol.

    • Test compounds: Unlabeled 17β-estradiol (for standard curve) and the test compound.

    • Assay Buffer (e.g., Tris-HCl buffer with additives).

  • Assay Procedure:

    • A constant concentration of ER and [³H]17β-estradiol are incubated with varying concentrations of the unlabeled test compound.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

In Vivo Uterotrophic Assay in Rodents

This assay is a well-established in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine the estrogenic potency of a test compound in a living organism.

Methodology:

  • Animal Model: Immature female rats or mice (e.g., 20-21 days old) are used.

  • Dosing: Animals are administered the test compound (e.g., this compound or 17β-estradiol) or a vehicle control daily for three consecutive days via subcutaneous injection or oral gavage.

  • Necropsy and Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet weight). The uterine weight is often normalized to the animal's body weight.

  • Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to compare the potency of different compounds.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

EstrogenSignalingPathway cluster_cell Target Cell cluster_nucleus Nucleus E2 17β-Estradiol ER Estrogen Receptor (ERα / ERβ) E2->ER Binds E2_ER E2-ER Complex ER->E2_ER HSP Heat Shock Proteins HSP->ER Chaperones E2_ER->E2_ER ERE Estrogen Response Element E2_ER->ERE Binds to Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation BioResponse Biological Response Protein->BioResponse

Estrogen signaling pathway overview.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Assessment ReceptorBinding Estrogen Receptor Competitive Binding Assay DataAnalysis1 Determine IC50 & RBA ReceptorBinding->DataAnalysis1 ComparePD Pharmacodynamics DataAnalysis1->ComparePD AnimalModel Select Animal Model (e.g., Immature Rats) Dosing Administer Compounds (3 days) AnimalModel->Dosing Necropsy Necropsy & Uterine Weight Measurement Dosing->Necropsy ComparePK Pharmacokinetics Dosing->ComparePK DataAnalysis2 Statistical Analysis of Uterine Weight Necropsy->DataAnalysis2 DataAnalysis2->ComparePD end Conclusion on Relative Biological Activity ComparePK->end Final Comparison ComparePD->end Final Comparison start Start: Compound Selection (this compound vs. 17β-Estradiol) cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

References

Safety Operating Guide

Proper Disposal of Estradiol Enanthate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Estradiol Enanthate with stringent safety measures. Classified as a hazardous substance with potential carcinogenic and reproductive toxicity, and high toxicity to aquatic life, improper disposal can lead to significant environmental contamination and potential harm to human health. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste in a laboratory setting.

This compound and materials contaminated with it must not be disposed of in standard trash or down the drain.[1][2] The primary and recommended method of disposal is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1]

Key Safety and Handling Precautions

Before initiating any disposal procedures, all personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and have received appropriate training on handling potent compounds.[1] The following Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of solid this compound or its solutions should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.

Step-by-Step Disposal Procedures

The following procedures provide a direct, operational plan for the safe disposal of this compound waste.

Waste Segregation and Collection

Immediate segregation of all materials that have come into contact with this compound is crucial.

  • Solid Waste: Collect all solid this compound waste, including unused or expired pure compounds, and contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.

  • Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions or solvent rinses, in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

Labeling of Waste Containers

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste." The label must include:

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Storage of Hazardous Waste

Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel. Ensure that the storage area is secure, away from drains, and segregated from incompatible materials. Keep waste containers closed at all times, except when adding waste.

Arranging for Disposal

Once a waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a waste pickup. Follow all institutional procedures for requesting a hazardous waste pickup.

Quantitative Data on Estrogen Degradation

Treatment MethodEstrogen Compound(s)Removal EfficiencyReference
Reverse OsmosisE1, E2, EE2Up to 99%
UV/Persulfate (UV/PS)17β-estradiol (E2)>99%
OzonationEE2High, but with potential for minor reformation
Granular Activated Carbon (GAC)E2, EE298% (E2), 97.05% (EE2)
Fenton ReactionEstrogens~98%
Biological Treatment (Activated Sludge)E1, E2, EE2>90%

E1: Estrone, E2: 17β-estradiol, EE2: 17α-ethinylestradiol

Experimental Protocol for Pre-treatment of Liquid Waste

For laboratories with the appropriate engineering controls and EHS approval, pre-treatment of liquid this compound waste can be performed to degrade the active compound before final disposal as hazardous waste. The following protocol is based on the Fenton reaction, an advanced oxidation process.

Materials:

  • Liquid waste containing this compound.

  • Fenton's reagent: Hydrogen peroxide (H₂O₂) and an iron catalyst (e.g., ferrous sulfate (FeSO₄)).

  • pH meter and adjustment solutions (e.g., sulfuric acid, sodium hydroxide).

  • Stir plate and stir bar.

  • Appropriate reaction vessel within a chemical fume hood.

Procedure:

  • Preparation: Place the liquid waste in a suitable reaction vessel within a chemical fume hood.

  • pH Adjustment: Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.

  • Reaction Initiation: While stirring, add the ferrous sulfate catalyst, followed by the slow addition of hydrogen peroxide.

  • Reaction Time: Allow the reaction to proceed for a designated time, which may range from minutes to hours, depending on the concentration of this compound.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH of approximately 7 using sodium hydroxide.

  • Analysis: Before final disposal, a sample of the treated effluent should ideally be analyzed (e.g., by HPLC) to confirm the complete degradation of this compound.

  • Disposal of Treated Waste: Even after treatment, the resulting solution must be disposed of as hazardous waste according to institutional guidelines, as it may contain residual reagents and byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EstradiolEnanthateDisposal cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Containerization & Labeling cluster_4 Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, glass) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: this compound Disposal Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Estradiol Enanthate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Estradiol Enanthate. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and build a foundation of trust in laboratory safety and chemical handling.

This compound is considered a hazardous substance with potential health risks, including carcinogenicity and reproductive toxicity.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical goggles or safety glasses with side-shields. A face shield may be required for larger quantities or when there is a risk of splashing.[1][3]Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves, such as nitrile or low-protein, powder-free latex.[1] Double gloving is recommended. Gloves should be inspected before use and proper removal techniques must be employed to avoid skin contact.Prevents skin contact, which can lead to absorption of the hazardous chemical.
Body Protection A laboratory coat is suitable for small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended.Minimizes contamination of personal clothing and skin.
Respiratory Protection For handling the crystalline/powder form, work should be conducted in a functional chemical fume hood to avoid dust and aerosol formation. If exposure limits are exceeded or irritation is experienced, a NIOSH (US) or CEN (EU) approved respirator should be used.Prevents inhalation of dust or aerosols, a primary route of exposure.
Foot Protection Protective shoe covers should be worn.Prevents the spread of contamination outside of the laboratory.
Head Protection A head covering is recommended.Protects the head and hair from contamination.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure all work with this compound, especially in its powdered form, is conducted within a designated area, such as a chemical fume hood or a cytotoxic drug safety cabinet.

  • Provide appropriate exhaust ventilation where dust may be formed.

  • Ensure a cytotoxic spill kit is readily accessible.

  • An eye-wash station and safety shower should be easily accessible.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation.

  • Wear the appropriate PPE as outlined in the table above.

  • When preparing solutions, do so inside a chemical fume hood.

  • Avoid the formation of dust and aerosols.

3. Transportation:

  • For transport within the facility, use leak-proof, solid containers with visible yellow hazard labeling.

  • The container should be placed in a closed, leak-proof plastic bag.

4. In Case of a Spill:

  • Minor Spills:

    • Clean up spills immediately.

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.

    • Use dry clean-up procedures and avoid generating dust.

    • Vacuum up or sweep up the material. The vacuum cleaner must be fitted with a HEPA filter.

    • Dampen with water to prevent dusting before sweeping.

    • Place the waste in suitable, labeled containers for disposal.

  • Major Spills:

    • Evacuate personnel from the area.

    • Alert emergency responders and inform them of the location and nature of the hazard.

    • Contain the spillage to prevent environmental contamination.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.

  • Skin Contact: Wash the affected area thoroughly with plenty of water. Remove contaminated clothing.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.

  • Ingestion: Seek immediate medical assistance for gastric lavage.

Operational_Workflow_for_Handling_Estradiol_Enanthate cluster_Prep Preparation cluster_Handling Handling cluster_Emergency Emergency Procedures cluster_Disposal Disposal Prep Don Appropriate PPE EngControls Work in Chemical Fume Hood/Cytotoxic Cabinet Prep->EngControls Handle Handle Compound EngControls->Handle SpillKit Ensure Spill Kit is Accessible Transport Transport in Labeled, Leak-Proof Container Handle->Transport Spill Spill Occurs Handle->Spill WasteCollection Collect Waste in Labeled Containers Handle->WasteCollection Transport->WasteCollection MinorSpill Minor Spill Protocol Spill->MinorSpill Minor MajorSpill Major Spill Protocol Spill->MajorSpill Major MinorSpill->WasteCollection FirstAid Administer First Aid MajorSpill->FirstAid

Operational Workflow for Handling this compound

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • All solid and liquid waste, including contaminated gloves, lab coats, and glassware, must be collected and managed as hazardous waste.

  • Cytotoxic waste should be segregated and double-bagged in sealable, clearly labeled bags.

  • Place the bagged waste into specifically labeled, rigid, and leak-proof cytotoxic waste containers with a sealable lid.

2. Disposal Procedures:

  • Do not let the product enter drains.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.

  • Engage a licensed hazardous waste disposal company for the final disposal of the material.

  • For unused or expired medication in a non-laboratory setting, utilize community drug take-back programs or follow FDA guidelines for household trash disposal if a take-back program is unavailable. This involves mixing the medication with an undesirable substance like coffee grounds or cat litter and placing it in a sealed container before discarding.

3. Container Decontamination:

  • Empty containers may contain residual dust and should be handled with the same precautions as the compound itself.

  • Do not cut, drill, grind, or weld empty containers.

  • Puncture empty containers to prevent reuse.

Disposal_Plan_for_Estradiol_Enanthate_Waste cluster_Collection Waste Collection cluster_Disposal Disposal Pathway cluster_Final Final Steps CollectWaste Collect All Contaminated Materials Segregate Segregate as Cytotoxic Waste CollectWaste->Segregate DoubleBag Double Bag in Labeled, Sealable Bags Segregate->DoubleBag Containerize Place in Labeled, Leak-Proof Container DoubleBag->Containerize DisposalDecision Laboratory or Household? Containerize->DisposalDecision LabDisposal Licensed Hazardous Waste Disposal Company DisposalDecision->LabDisposal Laboratory HouseholdDisposal Drug Take-Back Program or FDA Trash Protocol DisposalDecision->HouseholdDisposal Household Decontaminate Decontaminate/Puncture Empty Containers LabDisposal->Decontaminate HouseholdDisposal->Decontaminate

Disposal Plan for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol Enanthate
Reactant of Route 2
Reactant of Route 2
Estradiol Enanthate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.